molecular formula C6H8O3 B121156 2-Acetylbutyrolactone CAS No. 517-23-7

2-Acetylbutyrolactone

Cat. No.: B121156
CAS No.: 517-23-7
M. Wt: 128.13 g/mol
InChI Key: OMQHDIHZSDEIFH-UHFFFAOYSA-N
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Description

2-Acetylbutyrolactone (ABL) is a versatile γ-butyrolactone derivative that serves as a critical building block in organic synthesis and pharmaceutical development . Its primary industrial application is in the synthesis of Vitamin B1 (thiamine) intermediates, making it a compound of significant importance in nutritional science and manufacturing . In analytical chemistry, ABL functions as a highly effective fluorogenic agent for detecting and quantifying primary amines, including those found in pharmaceutical compounds like sulfamethoxazole and ampicillin . The carbonyl group of ABL readily reacts with amine groups to form highly fluorescent Schiff base derivatives, enabling sensitive spectrofluorimetric analysis . This mechanism also allows ABL to participate in Japp-Klingemann reactions for the spectrophotometric determination of compounds like sulfonamides . Beyond its established roles, recent research explores ABL's value in asymmetric synthesis. Biocatalytic reduction using various yeast strains (e.g., Yarrowia lipolytica , Rhodotorula spp.) produces enantiomerically enriched α'-1'-hydroxyethyl-γ-butyrolactone . This structural analog of γ-butyrolactone is investigated as a potential ligand for central nervous system receptors and serves as a valuable chiral building block for complex molecular synthesis . The compound's utility extends to the synthesis of various N-heterocycles, fragrance compounds like β-santalene, and other functionalized lactones, underscoring its broad reactivity and importance in advanced chemical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyloxolan-2-one
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InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3
Source PubChem
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InChI Key

OMQHDIHZSDEIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)C1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044436
Record name 3-Acetyldihydro-2(3H)-furanone
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Molecular Weight

128.13 g/mol
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Physical Description

Liquid, Liquid with an ester-like odor; [Merck Index] Clear colorless to pale yellow liquid; [Acros Organics MSDS]
Record name 2(3H)-Furanone, 3-acetyldihydro-
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CAS No.

517-23-7
Record name 2-Acetylbutyrolactone
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Record name α-acetyl-γ-butyrolactone
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Foundational & Exploratory

An In-depth Technical Guide to 2-Acetylbutyrolactone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetylbutyrolactone (ABL), a versatile chemical intermediate. The document details its synthesis, physical and chemical properties, and significant applications, particularly in the pharmaceutical industry. The information is presented to support research, development, and drug discovery efforts.

Introduction

This compound, with the IUPAC name 3-acetyloxolan-2-one, is a derivative of γ-butyrolactone (GBL).[1][2] Its chemical structure features a five-membered lactone ring with an acetyl group attached at the alpha-position relative to the lactone's carbonyl group.[2] This unique arrangement of a ketone and a cyclic ester (lactone) makes it a highly reactive and valuable building block in organic synthesis.[2] ABL is a crucial precursor for a wide range of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] It is also utilized as a fluorogenic reagent for the detection of primary amines.[1][4]

Properties of this compound

This compound is typically a colorless to pale yellow liquid with a sweet, ester-like odor.[2][5][6] It is subject to keto-enol tautomerism, which influences its reactivity.[7]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 517-23-7[1]
Molecular Formula C₆H₈O₃[1][8][9]
Molar Mass 128.13 g/mol [1][5][9]
Appearance Colorless to pale yellow liquid[1][2][4]
Density 1.19 g/cm³ at 25 °C[1][4][8]
Boiling Point 107–108 °C at 7 hPa (5 mmHg)[1][4]
Flash Point 113 °C (> 230 °F)[1][10]
Solubility Soluble in DMF, methanol, ethanol, and ether. Limited solubility in water.[1][6]
Refractive Index (n²⁰/D) 1.459[4]
XLogP3-AA 0.1[5][9]
Topological Polar Surface Area 43.4 Ų[5][9]

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features / PeaksReference
¹H NMR Data available in spectral databases.[11]
¹³C NMR Data available in spectral databases.[5][12]
IR (Infrared) Data available, typically showing strong carbonyl (C=O) stretching bands for the ketone and lactone groups.[5]
MS (Mass Spectrometry) Molecular Ion Peak (M⁺) expected at m/z = 128.[13]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common industrial methods involve either the condensation of γ-butyrolactone with an acetate (B1210297) ester or the reaction of ethyl acetoacetate (B1235776) with ethylene (B1197577) oxide.

This is a widely used and industrially feasible method.[4] It involves a Claisen condensation reaction between γ-butyrolactone and an ester of acetic acid, such as ethyl acetate or methyl acetate, in the presence of a strong base like sodium methoxide (B1231860) or sodium ethoxide.[1][4][14] The reaction mechanism involves the formation of a carbanion from γ-butyrolactone under strongly alkaline conditions, which then reacts with the acetic acid ester.[15][16]

G cluster_reactants Reactants & Conditions GBL γ-Butyrolactone Reaction Condensation Reaction GBL->Reaction Acetate Acetic Acid Ester (e.g., Ethyl Acetate) Acetate->Reaction Base Strong Base (e.g., NaOMe, NaOEt) Base->Reaction Solvent Solvent (e.g., Toluene, excess Ester) Solvent->Reaction Enolate Intermediate Enolate Salt Reaction->Enolate Forms Acid Acid Workup (Protonation) Enolate->Acid Purification Purification (Distillation) Acid->Purification ABL This compound Purification->ABL Yields >90% G cluster_reactants Reactants & Conditions EAA Ethyl Acetoacetate Reaction Condensation & Cyclization EAA->Reaction EO Ethylene Oxide EO->Reaction Catalyst Alkaline Catalyst (e.g., NaOH, TEA) Catalyst->Reaction Solvent Solvent (e.g., Methanol, Water) Solvent->Reaction Intermediate Sodium Butyrolactone Salt Reaction->Intermediate Neutralization Neutralization (e.g., HCl) Intermediate->Neutralization Extraction Extraction (e.g., with Benzene) Neutralization->Extraction Purification Purification (High Vacuum Distillation) Extraction->Purification ABL This compound Purification->ABL Yields ~60-70% G cluster_products Pharmaceuticals & Other Chemicals ABL This compound (ABL) Risperidone Risperidone ABL->Risperidone precursor to Ritanserin Ritanserin ABL->Ritanserin precursor to VitaminB1 Vitamin B1 ABL->VitaminB1 intermediate for Thiazoles 5-(2-Hydroxyethyl)- 4-methylthiazole ABL->Thiazoles intermediate for Pyridines Substituted Pyridines ABL->Pyridines intermediate for Other ... and others ABL->Other precursor to

References

An In-depth Technical Guide to 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Acetylbutyrolactone (ABL), a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and key applications.

Chemical Identity and Properties

This compound, a derivative of γ-butyrolactone, is a key building block in organic synthesis.[1] Its formal IUPAC name is 3-Acetyloxolan-2-one.

CAS Number: 517-23-7[2][3][4][5]

Synonyms: α-Acetyl-γ-butyrolactone, 3-Acetyldihydro-2(3H)-furanone, 2-Acetyl-4-hydroxybutyric acid gamma-lactone, 2-Oxo-3-acetyltetrahydrofuran.[2][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₈O₃[4][5][6]
Molecular Weight 128.13 g/mol [2][4][5][7]
Appearance Colorless to pale yellow liquid[2][6]
Odor Sweet, pleasant, ester-like[6]
Boiling Point 107-108 °C at 5 mmHg[2][4]
Density 1.19 g/mL at 25 °C[2][4]
Refractive Index n20/D 1.459[2][4]
Flash Point >110 °C (>230 °F)[2]
Water Solubility 310 g/L at 20 °C[2][4]
Solubility Soluble in organic solvents like ethanol, ether, DMF, and methanol (B129727).[1][6]
pKa 12.00 ± 0.20 (Predicted)[2]
Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[3][8] May cause respiratory irritation.[8]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area.[3] Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[3] Avoid contact with skin and eyes, and avoid inhaling vapors.[3]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.[4]

  • Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[2][4]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9] Wear self-contained breathing apparatus.[9]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[9]

Experimental Protocols

Synthesis of this compound

A common and industrially viable method for synthesizing this compound is through a Claisen condensation reaction.[10]

Method 1: Condensation of γ-Butyrolactone and an Acetic Acid Ester

This method involves the reaction of γ-butyrolactone with an ester of acetic acid, such as methyl acetate (B1210297) or ethyl acetate, in the presence of a strong base like sodium methoxide.[10][11]

Experimental Protocol:

  • Reaction Setup: In a dry 50L stainless steel reaction tank equipped with a stirrer, reflux, and distillation apparatus, add 10.3 kg of methyl acetate.[11]

  • Initiation: Turn on the stirrer and replace the atmosphere in the tank with nitrogen.[11] Heat the methyl acetate to 45°C.[11]

  • Reagent Addition: In batches, add 4 kg of γ-butyrolactone and 3.76 kg of sodium methoxide, maintaining the system temperature at 45°C.[11]

  • Reaction Progression: Gradually heat the reaction mixture to 55°C.[11] Slowly open the valve of the distillation device and collect the mixture of methanol and methyl acetate that is generated.[11]

  • Further Reagent Addition: Slowly add an additional 7 kg of methyl acetate while gradually increasing the temperature.[11] Maintain the reaction at 90°C for 10 hours.[11]

  • Monitoring: Monitor the reaction progress using gas chromatography until the concentration of γ-butyrolactone is less than 1%.[11]

  • Neutralization: Cool the reaction system to 0-5°C.[11] Introduce carbon dioxide into the tank to neutralize the reaction mixture, maintaining the temperature at 35°C and a pressure of 0.8 MPa.[11]

Method 2: Reaction of Ethylene (B1197577) Oxide with Methyl Acetoacetate (B1235776)

An alternative synthesis route involves the reaction of ethylene oxide with methyl acetoacetate.[1]

Experimental Protocol:

  • Initial Mixture: To a solution of methyl acetoacetate (46.9 g, 0.40 mol) in methanol (144.0 g), slowly add triethylamine (B128534) (40.7 g, 1.0 eq.) at 5°C.[11]

  • Addition of Ethylene Oxide: Slowly add ethylene oxide (25.0 g, 1.4 eq.) to the mixture at 5°C.[11]

  • Reaction: Warm the reaction mixture to 60°C over 30 minutes and maintain this temperature for 2.5 hours.[11]

  • Analysis: Quantitative gas chromatography analysis can be used to determine the conversion and selectivity of the reaction.[11]

Application in Pharmaceutical Synthesis: Risperidone

This compound is a crucial intermediate in the synthesis of the antipsychotic drug Risperidone.[1][5][12]

Experimental Protocol for a Key Intermediate:

The synthesis of a key intermediate for Risperidone, 3-[2-chloroethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one, involves the reaction of 2-aminopyridine (B139424) with this compound.[12]

  • Cycloaddition: React 2-aminopyridine with this compound through a bi-molecular cycloaddition reaction.[12]

  • Chlorination: The resulting product is then chlorinated using thionyl chloride to yield the desired intermediate.[12]

This intermediate is then further processed and coupled with another key fragment to produce Risperidone.[12]

Spectrofluorimetric Determination of Primary Amines

This compound is a valuable fluorogenic reagent for the quantitative determination of primary amines.[1][13] The reaction forms a highly fluorescent Schiff base.[1][13]

Experimental Protocol for the Determination of Gabapentin (B195806) and Pregabalin (B1679071): [13]

  • Reagent Preparation: Prepare a stock solution of this compound.

  • Reaction Mixture: In a reaction vessel, mix a specific volume of the primary amine-containing sample (e.g., gabapentin or pregabalin solution) with an optimized volume of the this compound solution (e.g., 0.5 ml).[13]

  • Heating: Heat the mixture in a boiling water bath. The optimal heating temperature is around 95°C for gabapentin and can be up to 100°C for pregabalin.[13]

  • Fluorimetric Measurement: After cooling, measure the fluorescence intensity of the resulting Schiff base. For the derivatives of gabapentin and pregabalin, the maximum fluorescence is observed at an emission wavelength of 440 nm after excitation at 380 nm.[13]

  • Quantification: The concentration of the primary amine is determined by comparing its fluorescence intensity to a calibration curve prepared with known concentrations of the analyte. The fluorescence-concentration plots are typically linear over a specific range.[13]

Visualizations

Synthesis Workflow of this compound

G Synthesis of this compound via Claisen Condensation A γ-Butyrolactone D Claisen Condensation Reaction A->D B Acetic Acid Ester (e.g., Methyl Acetate) B->D C Strong Base (e.g., Sodium Methoxide) C->D E Protonation D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Role as a Pharmaceutical Precursor

G This compound as a Precursor in Drug Synthesis A This compound B Risperidone A->B C Ritanserin A->C D Paliperidone A->D E Clomethiazole A->E F Other Pharmaceuticals A->F

Caption: this compound as a precursor to various pharmaceuticals.

Spectrofluorimetric Analysis Workflow

G Workflow for Spectrofluorimetric Determination of Primary Amines A Primary Amine Sample C Condensation Reaction (Schiff Base Formation) A->C B This compound (Fluorogenic Reagent) B->C D Heating C->D E Fluorescent Product D->E F Spectrofluorimetric Measurement E->F G Quantification F->G

Caption: Workflow for the analysis of primary amines.

References

Spectroscopic Profile of 2-Acetylbutyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetylbutyrolactone (CAS No. 517-23-7), a key intermediate in the synthesis of various pharmaceuticals and a versatile building block in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound, with the chemical formula C₆H₈O₃, is a derivative of γ-butyrolactone. Its structure, featuring both a lactone ring and an acetyl group, provides a unique platform for a variety of chemical transformations. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quality control in synthetic applications. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3m2H-CH₂- (C4)
2.29s3H-C(O)CH₃
3.65t, J=9.0 Hz1H-CH- (C3)
~4.2m2H-O-CH₂- (C5)

Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The spectrum shows the presence of both enol and keto tautomers.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
29.3-C(O)CH₃
30.5-CH₂- (C4)
54.4-CH- (C3)
65.8-O-CH₂- (C5)
174.4Lactone C=O (C2)
201.8Ketone C=O

Note: Data acquired in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2920WeakC-H stretch (CH₂)
1765StrongC=O stretch (lactone)
1720StrongC=O stretch (ketone)
1423MediumCH₂ scissoring
1360MediumCH₂ wagging
1217MediumCH₂ twisting
1180StrongC-O stretch
785MediumCH₂ rocking

Note: The presence of two distinct carbonyl peaks confirms the lactone and ketone functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for this compound are as follows.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
1282.6[M]⁺ (Molecular Ion)
8648.5[M - C₂H₂O]⁺
43100[CH₃CO]⁺ (Base Peak)
4126.9[C₃H₅]⁺

Note: Data obtained via electron ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat this compound was placed directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Data Processing: The sample spectrum was baseline-corrected and the peak positions were identified.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (B109758) (1 mg/mL).

GC Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 40-400 amu

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Processing: The mass spectrum corresponding to the chromatographic peak of this compound was extracted and analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample Chemical Compound (this compound) NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->NMR_Prep NMR IR_Prep Neat Liquid (for ATR) Sample->IR_Prep IR MS_Prep Dilute in Volatile Solvent (e.g., CH2Cl2) Sample->MS_Prep MS NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) IR_Prep->IR_Acq MS_Acq GC-MS (EI) MS_Prep->MS_Acq NMR_Analysis Chemical Shifts (δ) Coupling Constants (J) Integration NMR_Acq->NMR_Analysis IR_Analysis Absorption Frequencies (cm⁻¹) Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Mass-to-Charge Ratio (m/z) Molecular Weight Fragmentation Pattern MS_Acq->MS_Analysis Report Comprehensive Spectroscopic Report (Tables, Spectra, Protocols) NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

General Workflow for Spectroscopic Analysis of a Chemical Compound.

physical and chemical properties of 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Acetylbutyrolactone, tailored for researchers, scientists, and professionals in drug development. This document details its characteristics, synthesis, and analytical methods, presenting quantitative data in structured tables and outlining key experimental protocols.

Chemical Identity and Physical Properties

This compound, also known as α-acetyl-γ-butyrolactone, is a versatile chemical intermediate.[1][2] Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name 3-Acetyloxolan-2-one[3]
Synonyms 2-Acetyl-γ-butyrolactone, 3-acetyldihydrofuran-2(3H)-one[3]
CAS Number 517-23-7[3]
Molecular Formula C₆H₈O₃[3]
Molecular Weight 128.13 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Density 1.19 g/cm³ at 25 °C[3]
Boiling Point 107-108 °C at 7 hPa (5 mmHg)[3]
Flash Point 113 °C (235 °F)[3]
Solubility Soluble in DMF and methanol.[3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are presented in the following tables.

Table 2.1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
4.36m-OCH₂-
4.34m-OCH₂-
3.78t-CH-
2.73m-CH₂-
2.43s-COCH₃
2.35m-CH₂-

Table 2.2: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
201.7Acetyl C=O
174.5Lactone C=O
66.2-OCH₂-
56.1-CH-
28.9-COCH₃
25.8-CH₂-

Table 2.3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2920WeakC-H stretch
1760StrongC=O stretch (lactone)
1720StrongC=O stretch (acetyl)
1148, 1001StrongC-O stretch

Table 2.4: Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
1282.6%[M]⁺ (Molecular Ion)
8645.9%[M - CH₂CO]⁺
43100%[CH₃CO]⁺

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but is incompatible with strong oxidizing agents and strong bases.[4] Its reactivity is characterized by the presence of the lactone ring and the acetyl group.

It is a key precursor in the synthesis of various pharmaceuticals, including Risperidone, Ritanserin, and Paliperidone.[1] Furthermore, it is utilized in the synthesis of Vitamin B1.

A significant chemical property of this compound is its reaction with primary amines to form Schiff bases.[1] While the lactone itself is only slightly fluorescent, these Schiff base derivatives exhibit strong UV fluorescence, a characteristic that is exploited in analytical chemistry for the detection and quantification of primary amines.[1]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the Claisen condensation of γ-butyrolactone with an acetic acid ester, such as ethyl acetate (B1210297), in the presence of a strong base like sodium ethoxide. A general laboratory-scale procedure is outlined below.

Materials:

  • γ-Butyrolactone

  • Ethyl acetate

  • Sodium ethoxide

  • Toluene (optional, as solvent)

  • Hydrochloric acid (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide and toluene.

  • Heat the mixture with stirring.

  • A mixture of γ-butyrolactone and ethyl acetate is added dropwise from the dropping funnel to the heated base suspension.

  • After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the condensation.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of dilute hydrochloric acid with vigorous stirring.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Spectrofluorimetric Determination of Primary Amines

This protocol describes the use of this compound as a fluorogenic reagent for the quantification of primary amines. The method is based on the formation of a fluorescent Schiff base.

Materials:

  • This compound solution in a suitable solvent (e.g., methanol)

  • Primary amine standard solutions of known concentrations

  • Sample solutions containing the primary amine of interest

  • Buffer solution (to maintain optimal pH)

  • A spectrofluorometer

Procedure:

  • Reaction Mixture Preparation: In a series of test tubes, add a fixed volume of the this compound solution.

  • Standard Curve: To separate test tubes, add varying volumes of the primary amine standard solutions to create a concentration gradient.

  • Sample Analysis: To other test tubes, add a known volume of the sample solution.

  • Reaction Incubation: Add buffer solution to all test tubes, mix well, and incubate the reaction mixtures at an optimized temperature for a specific period to allow for the formation of the fluorescent Schiff base.

  • Fluorometric Measurement: After incubation, measure the fluorescence intensity of each solution using a spectrofluorometer at the predetermined excitation and emission wavelengths.

  • Quantification: Construct a standard curve by plotting the fluorescence intensity versus the concentration of the primary amine standards. Determine the concentration of the primary amine in the sample solutions by interpolating their fluorescence intensity on the standard curve.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analytical application of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants γ-Butyrolactone + Ethyl Acetate + Sodium Ethoxide Condensation Claisen Condensation Reactants->Condensation Neutralization Neutralization (HCl) Condensation->Neutralization Extraction Work-up & Extraction Neutralization->Extraction Crude Product Drying Drying (MgSO₄) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product Purified Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Amine Primary Amine (Standard or Sample) Mix Mixing and Incubation Amine->Mix Reagent This compound Solution Reagent->Mix Measurement Spectrofluorimetric Measurement Mix->Measurement Fluorescent Product Std_Curve Standard Curve Construction Measurement->Std_Curve Quantification Quantification Std_Curve->Quantification Result Amine Concentration Quantification->Result Concentration

Caption: Workflow for the spectrofluorimetric determination of primary amines.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylbutyrolactone (ABL), systematically known as 3-acetyloxolan-2-one, is a versatile bicyclic compound featuring a γ-butyrolactone ring substituted with an acetyl group at the α-position. This unique structural arrangement imparts a rich and diverse reactivity, making it a valuable intermediate in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key building block for a variety of therapeutic agents. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by experimental protocols, quantitative data, and detailed mechanistic diagrams.

Core Reaction Mechanisms

The reactivity of this compound is primarily dictated by the electrophilic nature of the two carbonyl carbons (the lactone and the acetyl group) and the acidity of the α-proton, which allows for the formation of a nucleophilic enolate. The principal reaction mechanisms include its synthesis via Claisen condensation, hydrolysis of the lactone ring, and nucleophilic additions to the carbonyl groups.

Synthesis of this compound via Claisen Condensation

The most common and industrially significant method for synthesizing this compound is the Claisen condensation of γ-butyrolactone with an acetic acid ester, such as ethyl acetate (B1210297) or methyl acetate, in the presence of a strong base.[1][2]

Mechanism:

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide or sodium methoxide, deprotonates the α-carbon of γ-butyrolactone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate of γ-butyrolactone acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetic acid ester. This results in the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion (the leaving group from the acetic acid ester) to form the β-keto lactone, this compound.

  • Deprotonation (Driving Force): The resulting this compound is more acidic than the starting γ-butyrolactone and is deprotonated by the alkoxide base to form a stable enolate. This irreversible deprotonation drives the equilibrium towards the product.

  • Protonation: A final acidic workup step is required to protonate the enolate and yield the final this compound product.

Caption: Claisen condensation for the synthesis of this compound.

Hydrolysis of the Lactone Ring

The γ-butyrolactone ring in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the ring-opened product, 4-acetyl-4-hydroxybutanoic acid.

Mechanism:

The acid-catalyzed hydrolysis of the lactone proceeds via a series of equilibrium steps:

  • Protonation: The carbonyl oxygen of the lactone is protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to the ring ether oxygen.

  • Ring Opening: The tetrahedral intermediate collapses, and the protonated ether oxygen acts as a good leaving group (water), leading to the ring-opened product.

  • Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final product.

References

The Discovery and Synthetic History of 2-Acetylbutyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylbutyrolactone (ABL), a versatile synthetic intermediate, has played a significant role in the development of a wide range of pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its seminal synthesis and subsequent methodological advancements. Key experimental protocols are described, and quantitative data are summarized to offer a comprehensive resource for researchers. Furthermore, this guide visualizes key synthetic workflows and its principal biological mechanism of action, the inhibition of the prostaglandin (B15479496) synthesis pathway, through detailed diagrams.

Introduction

2-Acetyl-γ-butyrolactone (commonly referred to as this compound) is a derivative of γ-butyrolactone, characterized by the presence of an acetyl group at the alpha-position to the carbonyl of the lactone ring.[1] This unique structural feature imparts a high degree of reactivity, making it a valuable precursor in a multitude of organic syntheses.[1] Its importance is underscored by its application in the production of numerous active pharmaceutical ingredients (APIs), including risperidone, paliperidone, and ritanserin, as well as its use as a fluorogenic reagent for the detection of primary amines.[2]

Discovery and Historical Development

The history of this compound dates back to at least the mid-20th century. A key early disclosure is found in a 1948 patent granted to William L. Johnson and assigned to U.S. Industrial Chemicals, Inc. This patent detailed a method for the preparation of "alpha acetyl gamma butyrolactone" through the reaction of ethylene (B1197577) oxide with ethyl acetoacetate (B1235776) under alkaline conditions.

In 1959, F. Korte further described the acetylation of γ-butyrolactone with acetic acid esters in the presence of strongly basic substances in the journal Angewandte Chemie. This work helped to establish a fundamental synthetic route to this class of compounds. Over the subsequent decades, numerous refinements and alternative synthetic strategies have been developed to improve yield, purity, and process safety.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with an ester-like odor. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
IUPAC Name3-acetyloxolan-2-one[3]
Synonymsα-Acetyl-γ-butyrolactone, 3-Acetyldihydrofuran-2(3H)-one[3]
CAS Number517-23-7[4]
Molecular FormulaC6H8O3[5]
Molar Mass128.13 g/mol [5]
AppearanceColorless to pale yellow liquid[4]
Density1.19 g/cm³ at 25 °C[4]
Boiling Point107–108 °C at 7 hPa (5 mmHg)[4]
Flash Point> 110 °C[4]
SolubilitySoluble in DMF and methanol

Key Synthetic Methodologies

Two primary synthetic routes have been established for the industrial production of this compound.

Condensation of Acetic Acid Esters with γ-Butyrolactone

This widely employed method involves the Claisen condensation of an acetic acid ester (such as ethyl acetate (B1210297) or methyl acetate) with γ-butyrolactone in the presence of a strong base.

Experimental Protocol (Adapted from US Patent 5,789,603 A)

  • Reaction Setup: A suitable reactor is charged with γ-butyrolactone and an excess of an acetic acid ester (e.g., methyl acetate).

  • Base Addition: A strong base, such as sodium methoxide, is continuously fed into the reactor. The molar ratio of acetic acid ester to γ-butyrolactone is maintained between 1.0 to 6.0, and the molar ratio of the strong base to γ-butyrolactone is between 0.9 to 1.6.

  • Reaction Conditions: The condensation reaction is carried out continuously in a reaction zone. The reaction mixture, containing the enolate of this compound, is continuously or batchwise withdrawn.

  • Protonation: The withdrawn reaction mixture is then protonated with an acid to yield the final product.

  • Purification: The product is purified by distillation.

A yield of 91% of the theoretical yield, with a purity of >99% (determined by GC analysis), has been reported for this continuous process.

Reaction of Ethylene Oxide with Ethyl Acetoacetate

An alternative historical method involves the reaction of ethylene oxide with ethyl acetoacetate in an alkaline medium.

Experimental Protocol (Adapted from US Patent 2,443,827)

  • Reaction Mixture: Ethyl acetoacetate is reacted with ethylene oxide in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide).

  • Temperature Control: The reaction temperature is maintained at a point not higher than 0 °C.

  • Neutralization and Extraction: The reaction mixture is subsequently neutralized, and the this compound is recovered by extraction with a solvent such as benzol.

  • Purification: The final product is obtained by fractionation of the extract.

This method also provides a viable route to this compound, though modern industrial processes often favor the condensation route due to safety and efficiency considerations.

A summary of quantitative data for these two primary synthetic methods is provided in Table 2.

ParameterCondensation Method (Continuous)Ethylene Oxide Method
Starting Materials γ-Butyrolactone, Acetic Acid EsterEthylene Oxide, Ethyl Acetoacetate
Base/Catalyst Strong Base (e.g., Sodium Methoxide)Alkali Metal Hydroxide (e.g., NaOH)
Reported Yield >90%Not explicitly stated in the patent, but described as a viable process.
Reported Purity >99%High purity achievable through fractionation.
Key Reaction Conditions Continuous process, controlled molar ratiosLow temperature (≤ 0 °C)

Biological Activity: Inhibition of Prostaglandin Synthesis

This compound has been reported to exhibit anti-inflammatory properties through the inhibition of prostaglandin synthesis.[5] Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation. Their synthesis is primarily mediated by the cyclooxygenase (COX) enzymes. By inhibiting these enzymes, this compound can reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.

Prostaglandin_Synthesis_Pathway membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid cleavage pla2 Phospholipase A2 pla2->membrane pgg2 Prostaglandin G2 (PGG2) arachidonic_acid->pgg2 oxygenation cox Cyclooxygenase (COX-1 & COX-2) cox->arachidonic_acid pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 reduction prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins isomerization pg_synthases Prostaglandin Synthases pg_synthases->pgh2 inflammation Inflammation prostaglandins->inflammation mediates abl This compound abl->cox Inhibits

Caption: Prostaglandin Synthesis Pathway and Inhibition by this compound.

Synthetic Workflow and Logical Relationships

The synthesis of this compound via the condensation of γ-butyrolactone and an acetic acid ester can be represented as a logical workflow, from starting materials to the final purified product.

GBL_Synthesis_Workflow gbl γ-Butyrolactone reactor Condensation Reaction (Continuous Flow) gbl->reactor acetate Acetic Acid Ester (e.g., Methyl Acetate) acetate->reactor base Strong Base (e.g., Sodium Methoxide) base->reactor enolate Enolate of This compound reactor->enolate protonation Protonation (Acidification) enolate->protonation crude_abl Crude this compound protonation->crude_abl distillation Distillation crude_abl->distillation pure_abl Pure this compound (>99%) distillation->pure_abl

Caption: Workflow for the Synthesis of this compound.

Conclusion

This compound has a rich history spanning over seven decades, evolving from early patented syntheses to highly efficient and continuous industrial processes. Its utility as a key building block in organic synthesis, particularly for the preparation of pharmaceuticals, remains a cornerstone of its importance. The understanding of its synthesis and biological activities, such as the inhibition of prostaglandin synthesis, continues to be of great interest to the scientific and drug development communities. This guide has provided a comprehensive overview of the discovery, synthesis, and applications of this compound, serving as a valuable technical resource for professionals in the field.

References

An In-depth Technical Guide to the Structural Elucidation of 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data integral to the structural elucidation of 2-acetylbutyrolactone. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and quality control in confirming the identity and purity of this important chemical intermediate.

Introduction

This compound, with the IUPAC name 3-acetyloxolan-2-one, is a derivative of γ-butyrolactone.[1][2] It serves as a versatile precursor in the synthesis of a variety of pharmaceutical compounds and is also utilized in chemical fluorescence methods for the identification of primary amines.[2] Accurate structural confirmation is paramount to ensure the desired reactivity and biological activity of its downstream products. This guide details the key spectroscopic techniques employed for its structural characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
CAS Number 517-23-7[1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 107-108 °C at 7 hPa[2]
Density 1.19 g/cm³[2]

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.35Multiplet2H-OCH₂-
~3.78Triplet1H-CH(C=O)-
~2.73Multiplet1H-CH₂- (diastereotopic)
~2.43Singlet3H-C(=O)CH₃
~2.35Multiplet1H-CH₂- (diastereotopic)

Note: Data is typically acquired in CDCl₃ at 400 MHz. Actual chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~201Acetyl C=O
~170Lactone C=O
~66-OCH₂-
~55-CH(C=O)-
~29-C(=O)CH₃
~26-CH₂-

Note: Data is typically acquired in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorptions are the two carbonyl stretching frequencies.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1760StrongC=O stretch (γ-lactone)
~1720StrongC=O stretch (ketone)
~2960-2850MediumC-H stretch (aliphatic)
~1150StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
128PresentMolecular Ion [M]⁺
86High[M - CH₂=C=O]⁺
43Base Peak[CH₃C=O]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (~5-10 mg) NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃, ~0.7 mL) Solvent->NMR_Tube Vortex Vortex to Dissolve NMR_Tube->Vortex Spectrometer NMR Spectrometer (e.g., 400 MHz) Vortex->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform, Phase Correction, Baseline Correction H1_NMR->Processing C13_NMR->Processing Integration Peak Integration (¹H NMR) Processing->Integration Assignment Chemical Shift & Coupling Constant Analysis Processing->Assignment Integration->Assignment Structure Structural Confirmation Assignment->Structure

Figure 1: Workflow for NMR Analysis.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • For the ¹H NMR spectrum, determine the chemical shift of each resonance relative to a reference standard (e.g., TMS), integrate the peak areas to determine the relative number of protons, and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.

    • For the ¹³C NMR spectrum, determine the chemical shift of each resonance.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (Neat Liquid) cluster_acq Data Acquisition cluster_proc Data Analysis Sample Drop of This compound Plates Salt Plates (e.g., NaCl or KBr) Sample->Plates Film Thin Liquid Film Plates->Film Spectrometer FTIR Spectrometer Film->Spectrometer Background Acquire Background Spectrum Spectrometer->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Analysis Identify Characteristic Absorption Bands Sample_Scan->Analysis Interpretation Correlate Bands to Functional Groups Analysis->Interpretation Structure Structural Confirmation Interpretation->Structure

Figure 2: Workflow for IR Spectroscopy.

Protocol:

  • Sample Preparation (Neat Liquid Film): Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform liquid film.

  • Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty salt plates.

    • Acquire the sample spectrum.

  • Data Analysis: Identify the positions (in wavenumbers, cm⁻¹) and intensities of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis Sample Dilute Solution of This compound Injection Direct Infusion or GC/LC Injection Sample->Injection Mass_Spec Mass Spectrometer Injection->Mass_Spec Ionization Ionization (e.g., Electron Impact) Mass_Spec->Ionization Analysis Mass Analysis Ionization->Analysis Spectrum Mass Spectrum (m/z vs. Intensity) Analysis->Spectrum Mol_Ion Identify Molecular Ion Peak Spectrum->Mol_Ion Fragmentation Analyze Fragmentation Pattern Mol_Ion->Fragmentation Structure Structural Confirmation Fragmentation->Structure

Figure 3: Workflow for Mass Spectrometry.

Protocol:

  • Sample Introduction: Prepare a dilute solution of this compound in a suitable volatile solvent. Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC or LC).

  • Ionization: Ionize the sample using an appropriate method, such as electron impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which provides further structural information.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The data and protocols presented in this guide provide a robust framework for the unequivocal identification and characterization of this important molecule, ensuring its quality and suitability for its intended applications in research and development.

References

Theoretical Investigations of 2-Acetyl-γ-butyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-γ-butyrolactone (ABL), a versatile synthetic intermediate, has garnered significant attention in theoretical and computational chemistry. This technical guide provides an in-depth overview of the theoretical studies on ABL, focusing on its structural, electronic, and reactive properties. Through a comprehensive review of computational chemistry literature, this document summarizes key findings on conformational analysis, keto-enol tautomerism, spectroscopic properties, and synthesis mechanisms. Quantitative data from these studies are presented in structured tables for comparative analysis. Furthermore, detailed theoretical methodologies are outlined, and key concepts are visualized using signaling pathways and workflow diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

2-Acetyl-γ-butyrolactone (CAS 517-23-7), also known as α-acetyl-γ-butyrolactone, is a five-membered lactone ring with an acetyl group at the alpha position.[1] This unique arrangement of a ketone and a lactone functional group imparts significant reactivity, making it a valuable precursor in the synthesis of a wide range of pharmaceuticals, including Risperidone, Paliperidone, and Ritanserin, as well as other fine chemicals.[1][2] Understanding the fundamental molecular properties of ABL through theoretical and computational methods is crucial for optimizing its synthesis, predicting its reactivity, and designing new applications, particularly in the realm of drug discovery and material science.[1]

Theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the conformational landscape, stability, and electronic characteristics of ABL in various environments.[1][3] These computational investigations complement experimental data and offer a molecular-level interpretation of its behavior.

Physicochemical and Spectroscopic Data

A combination of experimental measurements and computational predictions has been used to characterize 2-Acetyl-γ-butyrolactone. The following tables summarize key physicochemical and computed properties.

Table 1: General Physicochemical Properties of 2-Acetyl-γ-butyrolactone

PropertyValueSource
Molecular FormulaC₆H₈O₃[4][5][6]
Molecular Weight128.13 g/mol [4][5][6]
AppearanceColorless to pale yellow liquid[1][5][7]
OdorSweet, ester-like[1]
Boiling Point107-108 °C at 5-7 mmHg[2][4][5]
Density1.19 g/cm³ at 25 °C[2][4][5]
Refractive Indexn20/D 1.459[5]
Water Solubility200-310 g/L at 20 °C[5][7]
pKa12.00 ± 0.20 (Predicted)[5]

Table 2: Computed Molecular Properties of 2-Acetyl-γ-butyrolactone

PropertyValueSource
Exact Mass128.047344113 Da[6][7]
Topological Polar Surface Area43.4 Ų[6][7]
Complexity150[6][7]
Hydrogen Bond Acceptor Count3[7]
XLogP3-AA0.1[6][7]

Theoretical and Computational Methodologies

The theoretical investigation of 2-Acetyl-γ-butyrolactone has predominantly relied on quantum computational methods, with Density Functional Theory (DFT) being the most prominent approach.[1][3]

Conformational Analysis

A relaxed Potential Energy Surface (PES) scan is a common technique used to explore the conformational landscape of ABL.[1][3] This method involves systematically changing specific dihedral angles within the molecule and performing a geometry optimization at each step to find the lowest energy conformation. These calculations are often performed in both the gas phase (vacuum) and in solution (e.g., aqueous phase) to understand the influence of the solvent on conformational stability.[1][3]

Spectroscopic Analysis

Theoretical vibrational spectra (FT-IR and FT-Raman) are calculated to complement and aid in the assignment of experimental spectra.[3][8] The harmonic vibrational frequencies are computed using DFT methods, such as B3LYP, with various basis sets (e.g., 6-311+G(d,p)).[8] The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and achieve better agreement with experimental data.[8]

UV-Visible absorption spectra are simulated using Time-Dependent DFT (TD-DFT) calculations.[3] These calculations provide information about the electronic transitions within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][8] The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.[3]

Electronic Properties and Reactivity

Several computational techniques are employed to analyze the electronic structure and reactivity of ABL:

  • Natural Bond Orbital (NBO) Analysis: This method is used to study intramolecular interactions, charge distribution, and the stability of the molecule in different media.[3]

  • Molecular Electrostatic Potential (MEP): MEP maps are generated to identify the electrophilic and nucleophilic sites on the molecule, providing insights into its reactive behavior.[3]

  • Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis: These techniques are utilized to explore weak interactions, such as hydrogen bonds, in molecular dimers or aggregates.[3]

  • Fukui Functions: These are used to predict the local reactivity of different atomic sites within the molecule.[3]

Key Theoretical Findings

Conformational Stability and Solvation Effects

Computational studies have revealed the most stable conformations of the 2-AgBL monomer and dimer.[3] The stability of these conformations is influenced by the surrounding medium, with different stability orders observed in the vacuum versus the aqueous phase.[3] Solvation effects also play a significant role in the electronic properties of ABL, affecting its UV-Vis absorption characteristics.[3]

Keto-Enol Tautomerism

2-Acetyl-γ-butyrolactone exists in a dynamic equilibrium between its keto and enol tautomeric forms.[1][9] Computational studies help to elucidate the relative stabilities of these tautomers and the energy barrier for their interconversion.[10] The equilibrium can be influenced by factors such as solvent polarity.[11][12][13]

Keto_Enol_Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto 2-Acetyl-γ-butyrolactone (Keto) Enol Enol Tautomer Keto->Enol Tautomerization (Acid or Base Catalyzed) Enol->Keto

Caption: Keto-enol tautomerism of 2-Acetyl-γ-butyrolactone.

Vibrational and Electronic Spectra

Theoretical calculations have been successfully used to assign the vibrational bands observed in the FT-IR and FT-Raman spectra of ABL.[8] For instance, the stretching vibration of the keto group is typically observed between 1637 cm⁻¹ and 1649 cm⁻¹.[3] The calculated HOMO-LUMO energy gap for ABL is reported to be 4.702 eV, which is indicative of charge transfer within the molecule.[3]

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2-Acetyl-γ-butyrolactone

Vibrational ModeB3LYP/6-311+G(d,p)HF/6-311+G(d,p)Experimental (FT-IR)Experimental (FT-Raman)
CH₂ Asymmetric Stretching2984, 29722998, 2982, 290029202968, 2923
CH₂ Symmetric Stretching2971, 2910, 28952981, 2940, 2923-2968
CH₂ Scissoring1458, 14351514, 148314231485, 1424
C-O Stretching1104, 9981172, 1068--
Source:[8]
Synthesis Mechanism

The synthesis of 2-Acetyl-γ-butyrolactone is typically achieved through the condensation reaction of γ-butyrolactone (GBL) with an acetic acid ester, such as ethyl acetate (B1210297) or methyl acetate, in the presence of a strong base.[1][2][5] Theoretical studies have explored the mechanism of this reaction, suggesting that it proceeds through the formation of a carbanion of GBL.[5][14][15] Two competitive reaction pathways have been proposed, both of which are exothermic.[14][15]

Synthesis_Workflow Reactants γ-Butyrolactone + Acetic Acid Ester Reaction Condensation Reaction Reactants->Reaction Base Strong Base (e.g., Sodium Methoxide) Base->Reaction Protonation Protonation Reaction->Protonation Purification Distillation Protonation->Purification Product 2-Acetyl-γ-butyrolactone Purification->Product

Caption: General workflow for the synthesis of 2-Acetyl-γ-butyrolactone.

Experimental Protocols (Theoretical Perspective)

While this guide focuses on theoretical studies, understanding the experimental context is crucial. The following outlines a general workflow for the characterization of 2-Acetyl-γ-butyrolactone, which is often supported by theoretical calculations.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_computation Theoretical Calculation S1 Reaction Setup S2 Purification S1->S2 A1 FT-IR S2->A1 A2 FT-Raman S2->A2 A3 NMR (¹H, ¹³C) S2->A3 A4 Mass Spectrometry S2->A4 A5 UV-Vis S2->A5 C2 Frequency Calculation A1->C2 Comparison A2->C2 Comparison C3 TD-DFT A5->C3 Comparison C1 Geometry Optimization C1->C2 C1->C3 C4 NBO/MEP Analysis C1->C4

Caption: Integrated experimental and theoretical workflow for ABL studies.

Applications in Drug Development

The utility of 2-Acetyl-γ-butyrolactone as a precursor for various Active Pharmaceutical Ingredients (APIs) highlights its importance in drug development.[1][2][4] Computational tools can be employed to design novel derivatives of ABL with potentially enhanced biological activity.[3] By understanding the structure-activity relationships through theoretical modeling, researchers can prioritize the synthesis of the most promising drug candidates.[1]

Conclusion

Theoretical and computational studies have provided invaluable insights into the molecular structure, stability, and reactivity of 2-Acetyl-γ-butyrolactone. These investigations, primarily based on Density Functional Theory, have successfully elucidated its conformational preferences, the dynamics of its keto-enol tautomerism, and the interpretation of its spectroscopic signatures. The synergy between computational predictions and experimental observations is crucial for advancing our understanding of this important synthetic intermediate. For researchers and professionals in drug development, these theoretical frameworks offer powerful tools for the rational design of new synthetic routes and novel bioactive molecules based on the ABL scaffold.

References

An In-depth Technical Guide on the Tautomerism and Stability of 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylbutyrolactone (ABL), a versatile precursor in organic synthesis, exhibits keto-enol tautomerism, a fundamental chemical equilibrium that significantly influences its reactivity and stability. This technical guide provides a comprehensive analysis of the tautomeric forms of ABL, detailing the structural characteristics and the thermodynamic principles governing their interconversion. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide draws upon analogous data from structurally similar cyclic β-keto esters to illustrate the core concepts and experimental methodologies. Detailed protocols for nuclear magnetic resonance (NMR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy, the primary techniques for characterizing tautomeric equilibria, are presented. Furthermore, this guide includes visualizations of the tautomeric equilibrium and a representative experimental workflow using the Graphviz (DOT) language to facilitate a deeper understanding of the molecular dynamics at play.

Introduction to this compound and Tautomerism

This compound, systematically named 3-acetyldihydrofuran-2(3H)-one, is a five-membered lactone with an acetyl group at the α-position to the lactone carbonyl. This structural feature, a β-dicarbonyl-like functionality within a cyclic system, is responsible for its ability to exist as two interconverting isomers, or tautomers: the keto form and the enol form.

The keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. The equilibrium between these two forms is dynamic and is influenced by several factors, including solvent polarity, temperature, and intramolecular hydrogen bonding. Understanding this equilibrium is crucial for predicting the chemical behavior of this compound in various reaction conditions, which is of paramount importance in its application in the synthesis of pharmaceuticals and other fine chemicals.

Tautomeric Forms of this compound

The two primary tautomeric forms of this compound are:

  • Keto Form: The conventional structure of this compound where the acetyl group is present as a ketone.

  • Enol Form: Characterized by a carbon-carbon double bond (C=C) and a hydroxyl group (-OH), formed by the deprotonation of the α-carbon and protonation of the acetyl carbonyl oxygen. The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the lactone carbonyl oxygen, creating a pseudo-six-membered ring.

The tautomeric equilibrium can be represented as follows:

Caption: Keto-enol tautomerism of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Direct experimental data on the tautomeric equilibrium of this compound is scarce. However, studies on analogous cyclic β-keto esters, such as 2-oxocyclopentanecarboxylic acid, provide valuable insights into the expected quantitative parameters.

Equilibrium Constants of a Structurally Similar Cyclic β-Keto Ester

The following table summarizes the keto-enol equilibrium constants (KE) and acidity constants for 2-oxocyclopentanecarboxylic acid in aqueous solution, which serves as a relevant model system.

ParameterValueConditions
pKE (un-ionized carboxylic acid)2.51Aqueous solution, Ionic strength = 0.10 M
pK'E (ionized carboxylate)3.00Aqueous solution, Ionic strength = 0.10 M
pQa,K (keto form)3.67Aqueous solution, Ionic strength = 0.10 M
pQa,E (enol form, carboxylic acid)4.16Aqueous solution, Ionic strength = 0.10 M
pQaE (enol form, hydroxyl)12.41Aqueous solution, Ionic strength = 0.10 M

Data sourced from a study on the 2-oxocyclopentanecarboxylic acid keto-enol system.

Experimental Protocols for Tautomerism Studies

The determination of tautomeric ratios and equilibrium constants relies on spectroscopic techniques that can distinguish between the keto and enol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for quantifying tautomeric mixtures in solution. The keto and enol forms of this compound will have distinct signals in both ¹H and ¹³C NMR spectra.

Detailed Methodology:

  • Sample Preparation: Prepare solutions of this compound of known concentration in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate the effect of solvent polarity.

  • ¹H NMR Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Identify the characteristic signals for the keto and enol forms. For the enol form, the hydroxyl proton will typically appear as a broad singlet at a downfield chemical shift. The methine proton of the keto form will also have a characteristic signal.

    • Carefully integrate the signals corresponding to unique protons of the keto and enol forms.

  • Calculation of Tautomer Ratio: The ratio of the integrals of the signals for the keto and enol forms directly corresponds to the molar ratio of the tautomers in the solution.

    • Percent Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

  • ¹³C NMR Acquisition:

    • Acquire ¹³C NMR spectra to further confirm the presence of both tautomers. The carbonyl carbons and the sp²-hybridized carbons of the enol form will have distinct chemical shifts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Acquire 1H NMR Spectrum prep2->acq1 acq2 Acquire 13C NMR Spectrum prep2->acq2 analysis1 Identify Keto and Enol Signals acq1->analysis1 analysis2 Integrate Characteristic Peaks analysis1->analysis2 analysis3 Calculate Tautomer Ratio and Equilibrium Constant analysis2->analysis3

Caption: Experimental workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the concentration of the enol form, which typically has a strong π → π* transition at a longer wavelength than the n → π* transition of the keto form.

Detailed Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound with varying concentrations in a solvent of interest (e.g., hexane, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Identification of Enol Absorption Band: Identify the absorption maximum (λmax) corresponding to the enol tautomer.

  • Quantitative Analysis:

    • Determine the molar extinction coefficient (ε) of the pure enol form, if possible, by using a non-polar solvent where the enol form is expected to be dominant or through computational methods.

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the enol form in different solvents.

    • From the known total concentration of the sample, the concentration of the keto form and the equilibrium constant can be determined.

Factors Influencing Tautomeric Stability

The position of the keto-enol equilibrium is a delicate balance of several factors:

  • Solvent Polarity: Polar protic solvents can stabilize the more polar keto form through hydrogen bonding, thus shifting the equilibrium towards the keto tautomer. Non-polar solvents tend to favor the enol form, which is stabilized by intramolecular hydrogen bonding.

  • Temperature: The effect of temperature on the equilibrium constant can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization using the van't Hoff equation.

  • Intramolecular Hydrogen Bonding: The formation of a stable six-membered pseudo-ring through intramolecular hydrogen bonding in the enol form is a significant stabilizing factor.

  • Conjugation: The conjugated system present in the enol form (C=C-C=O) contributes to its stability.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, dictating its reactivity and stability. While specific thermodynamic data for this compound remains to be extensively documented, the principles governing its keto-enol equilibrium are well-understood through the study of analogous cyclic β-keto esters. The experimental protocols detailed in this guide, particularly NMR and UV-Vis spectroscopy, provide robust methods for the quantitative analysis of this tautomeric system. For researchers in drug development and organic synthesis, a thorough understanding of these principles and experimental techniques is essential for the effective utilization of this compound as a synthetic precursor. Further research into the solvent and temperature effects on the tautomeric equilibrium of this compound will provide a more complete picture of its chemical behavior.

The Solubility Profile of 2-Acetylbutyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Acetylbutyrolactone (ABL), a versatile intermediate in the chemical and pharmaceutical industries. Understanding the solubility of ABL is crucial for its application in synthesis, formulation, and various analytical techniques. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Introduction to this compound

This compound, with the CAS number 517-23-7, is a cyclic ester, specifically a gamma-lactone, featuring a five-membered ring structure with an acetyl group attached.[1] It is typically a colorless to pale yellow liquid with a sweet, pleasant odor.[1] This compound serves as an important intermediate in the synthesis of various chemical and pharmaceutical products, including vitamin B1.[2][3] Its utility is largely influenced by its physicochemical properties, particularly its solubility in a range of solvents.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its behavior in various systems. This compound is generally characterized as a hydrophilic compound with good solubility in water and also soluble in many organic solvents.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water.

SolventTemperatureSolubility
Water20 °C310 g/L[3][4][5][6]
WaterNot Specified200 g/L[3][4][5][7]
WaterNot Specified20% (volume solubility)[2]

Note: Discrepancies in reported solubility values may arise from different experimental methodologies and conditions.

Qualitative Solubility in Organic Solvents
SolventSolubility Description
EthanolSoluble[1]
EtherSoluble[1]
MethanolSoluble[8]
Dimethylformamide (DMF)Soluble[8]
Other Organic SolventsSoluble[2]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the equilibrium solubility of a liquid compound like this compound in various solvents. This protocol is based on the shake-flask method, a standard technique for solubility measurement.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Securely seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved this compound to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis) to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in g/L or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_sample Add Excess ABL to Solvent prep_vials Seal Vials prep_sample->prep_vials equilibration Agitate at Constant Temp prep_vials->equilibration settle Settle equilibration->settle filter Filter Supernatant settle->filter dilute Dilute filter->dilute quantify Quantify (HPLC/GC) dilute->quantify

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to determine the solubility under the exact conditions of interest using a rigorous experimental protocol as outlined.

References

Methodological & Application

Application Notes and Protocols: 2-Acetylbutyrolactone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylbutyrolactone (ABL), also known as α-acetyl-γ-butyrolactone, is a versatile and highly valuable building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive ketone and a lactone ring, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty chemicals. This document provides detailed application notes and experimental protocols for several key synthetic applications of this compound.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application as a synthetic intermediate. Two primary industrial methods are commonly employed.

Claisen Condensation of γ-Butyrolactone

This is the most common and industrially feasible method, involving the Claisen condensation of γ-butyrolactone with an acetate (B1210297) ester in the presence of a strong base.[1]

Reaction Scheme:

cluster_reactants Reactants cluster_products Products GBL γ-Butyrolactone ABL This compound GBL->ABL Acetate R-OAc (e.g., Ethyl Acetate) Acetate->ABL Base Strong Base (e.g., NaOEt) Base->ABL Catalyst ROH R-OH ABL->ROH

Caption: Claisen condensation for this compound synthesis.

Experimental Protocol: Continuous Synthesis of this compound [2]

This protocol describes a continuous process for the synthesis of this compound.

Materials:

Equipment:

  • 2 L glass reactor with solids feeder and agitator

  • Metering pumps

  • Pressure-proof heatable flow tube (second reactor)

  • Apparatus for distillation (rotary evaporator, packed column)

Procedure:

  • Initial Charge and Reaction Initiation:

    • Introduce 500 mL of methyl acetate into the 2 L glass reactor and heat to 45°C.

    • Over a period of 1 hour, meter in 194 g of sodium methoxide powder via the solids feeder.

    • Simultaneously, meter in a pre-prepared mixture of 258 g of γ-butyrolactone and 422 g of methyl acetate using a metering pump.

  • Continuous Reaction:

    • After the initial feed, begin to draw off the reaction mixture from the bottom of the reactor at a rate of 1132 g/h.

    • Continuously feed the reactants (259 g/h of sodium methoxide, 344 g/h of γ-butyrolactone, and 529 g/h of ethyl acetate in a mixture) to maintain a constant liquid level in the reactor. The mean residence time in the first reactor is approximately 60 minutes.

    • The reaction mixture from the first reactor is then conveyed into a pressure-proof heatable flow tube (second reactor) maintained at 90°C. The internal pressure will be approximately 0.6 MPa.

  • Work-up and Purification:

    • The reaction mixture from the second reactor is continuously fed into a stirred vessel containing 50% sulfuric acid to neutralize the sodium enolate. The pH is maintained between 5 and 6.5, and the temperature is kept between 10°C and 30°C.

    • The resulting suspension containing sodium sulfate (B86663) is filtered, and the solid is washed with methanol.

    • The combined filtrate and washings are concentrated using a rotary evaporator to remove low-boiling components.

    • The residue is then distilled under reduced pressure through a 20 cm column packed with Raschig rings to yield pure this compound.

Quantitative Data:

ParameterValueReference
Purity>99% (GC)[2]
Yield91% (based on γ-butyrolactone)[2]
Reaction of Ethylene (B1197577) Oxide with Methyl Acetoacetate (B1235776)

An alternative synthetic route involves the reaction of ethylene oxide with methyl acetoacetate.[3]

Reaction Scheme:

cluster_reactants Reactants cluster_products Product EO Ethylene Oxide ABL This compound EO->ABL MAA Methyl Acetoacetate MAA->ABL Catalyst Base (e.g., Triethylamine) Catalyst->ABL Catalyst

Caption: Synthesis of this compound from Ethylene Oxide.

Experimental Protocol: Synthesis from Ethylene Oxide and Methyl Acetoacetate [3]

Materials:

  • Ethylene oxide (EO)

  • Methyl acetoacetate (MAA)

  • Triethylamine (TEA)

  • Methanol (MeOH)

Equipment:

  • Autoclave (250 mL)

  • Two pumps for simultaneous addition

Procedure:

  • Reaction Setup:

    • To a 250 mL autoclave, add 37 g of methanol.

    • Pressurize the autoclave with 2-3 bar of nitrogen and heat to 65°C.

  • Reactant Addition:

    • Simultaneously add a solution of MAA (39.9 g, 0.34 mol) and TEA (34.4 g, 0.34 mol) in methanol (27 g) and ethylene oxide (30.1 g, 0.68 mol) via two separate pumps over a period of 11 minutes.

  • Reaction and Analysis:

    • Maintain the reaction mixture at 65°C for 2 hours.

    • After the reaction is complete, cool the autoclave and analyze the contents by gas chromatography (GC) to determine conversion and selectivity.

Quantitative Data:

ParameterValueReference
MAA Conversion65.6% - 85.0%[3]
ABL Selectivity47.5% - 77.4%[3]
ABL Yield (based on MAA)40.4% - 52.3%[3]

Application in Pharmaceutical Synthesis

This compound is a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs).

Precursor to Risperidone: Synthesis of 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The antipsychotic drug Risperidone can be synthesized from a key intermediate, which is prepared by the reaction of this compound with 2-amino-3-hydroxypyridine (B21099).[4][5]

Reaction Scheme:

cluster_reactants Reactants cluster_products Products ABL This compound Product 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one ABL->Product AHP 2-Amino-3-hydroxypyridine AHP->Product Catalyst p-TsOH Catalyst->Product Catalyst Water H2O Product->Water

Caption: Synthesis of a key Risperidone precursor.

Experimental Protocol: Synthesis of 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [4]

Materials:

Equipment:

  • Reaction vessel with a dropping funnel and a Dean-Stark or reverse water-separator

  • Stirrer

  • Heating mantle

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • In a reaction vessel equipped with a dropping funnel and a reverse water-separator, add 2-amino-3-hydroxypyridine (110.12 g; 1 mol) to chlorobenzene (1500 ml) at room temperature.

    • While stirring, add this compound (134.53 g; 1.05 mol) dropwise to this mixture from the dropping funnel.

    • Rinse the dropping funnel with chlorobenzene (250 ml) and add the rinsing to the reaction mixture.

  • Reaction:

    • Add p-toluenesulfonic acid monohydrate (5.7 g; 0.03 mol) to the mixture.

    • Heat the reaction mixture to reflux temperature (approximately 125°C) and azeotropically remove the water formed during the reaction.

  • Work-up and Isolation:

    • After the reaction is complete (monitor by TLC), allow the mixture to cool to room temperature. Crystallization of the product will begin at around 40-45°C.

    • Let the crystallization proceed for 18 hours at room temperature.

    • Collect the crystals by filtration and wash them with chlorobenzene (100 ml).

    • Dry the crystals in vacuo at 50-60°C for 24 hours to yield the final product.

Quantitative Data:

ParameterValueReference
Yield164.2 g (73.6%)[4]
Purity>97% (LC %w/w)[4]
Melting Point150°C[4]
Synthesis of 5-(2-Hydroxyethyl)-4-methylthiazole (Vitamin B1 Intermediate)

This compound is a key starting material for the synthesis of 5-(2-hydroxyethyl)-4-methylthiazole, an important intermediate in the production of Vitamin B1. The synthesis involves a multi-step process.

Experimental Workflow:

A This compound B Chlorination with SOCl2 A->B C α-Acetyl-α-chloro-γ-butyrolactone B->C D Hydrolysis & Decarboxylation (H2SO4 or HCl) C->D E 3-Chloro-3-acetylpropanol D->E H Condensation E->H F Thioformamide Synthesis (Formamide + P2S5) G Thioformamide F->G G->H I 5-(2-Hydroxyethyl)-4-methylthiazole H->I cluster_reactants Reactants cluster_products Products ABL This compound Hydrazone α-Oxo-γ-butyrolactone arylhydrazone ABL->Hydrazone Diazonium Ar-N2+ Cl- Diazonium->Hydrazone Base Base (e.g., NaOAc) Base->Hydrazone Catalyst CO2 CO2 Hydrazone->CO2 H H+ Hydrazone->H cluster_reactants Reactants cluster_products Products ABL This compound SchiffBase Fluorescent Schiff Base ABL->SchiffBase Amine R-NH2 Amine->SchiffBase Water H2O SchiffBase->Water

References

Chiral Synthesis of 2-Acetylbutyrolactone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of 2-acetylbutyrolactone is a critical step in the development of various pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the chiral synthesis of this important intermediate, focusing on a biocatalytic reduction followed by a stereospecific chemical oxidation.

This method offers a robust and highly stereoselective route to obtain enantiomerically enriched this compound. The key steps involve the yeast-mediated reduction of the prochiral starting material to a chiral hydroxy intermediate, followed by a mild oxidation to yield the final product.

Method 1: Biocatalytic Reduction and Subsequent Oxidation

This primary method is a two-step process:

  • Yeast-Mediated Stereoselective Reduction: The prochiral 2-acetyl-γ-butyrolactone is reduced to the chiral α'-(1'-hydroxyethyl)-γ-butyrolactone using various yeast strains. This biocatalytic step is highly effective in establishing the desired stereochemistry.

  • Oxidation of the Chiral Alcohol: The resulting chiral secondary alcohol is then oxidized to the target chiral this compound using a mild oxidizing agent to prevent racemization.

Data Presentation: Yeast-Mediated Reduction of this compound

The choice of yeast strain significantly impacts the diastereomeric excess (de%) and enantiomeric excess (ee%) of the resulting α'-(1'-hydroxyethyl)-γ-butyrolactone. The following table summarizes the performance of different yeast strains in this biocatalytic reduction.

Yeast StrainProductDiastereomeric Excess (de%)Enantiomeric Excess (ee%)
Yarrowia lipolytica(3R,1'R)-α'-(1'-hydroxyethyl)-γ-butyrolactone>99>99
Candida viswanathi(3S,1'S)-α'-(1'-hydroxyethyl)-γ-butyrolactone8576
Experimental Protocols

Protocol 1: Yeast-Mediated Stereoselective Reduction of 2-Acetyl-γ-butyrolactone

This protocol describes the general procedure for the biocatalytic reduction using yeast.

Materials:

  • 2-Acetyl-γ-butyrolactone

  • Selected yeast strain (e.g., Yarrowia lipolytica)

  • Yeast growth medium (e.g., YPG: 1% yeast extract, 2% peptone, 2% glucose)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Glucose

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Incubator shaker

Procedure:

  • Yeast Culture Preparation: Inoculate the selected yeast strain into the appropriate growth medium. Incubate at 30°C with shaking (200 rpm) for 48 hours.

  • Biocatalytic Reduction:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells with sterile buffer solution.

    • Resuspend the yeast cells in the buffer solution containing glucose (as a co-factor regenerating agent).

    • Add 2-acetyl-γ-butyrolactone to the cell suspension.

    • Incubate the reaction mixture at 30°C with shaking for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Product Extraction:

    • Once the reaction is complete, saturate the aqueous phase with NaCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Determine the diastereomeric and enantiomeric excess of the purified α'-(1'-hydroxyethyl)-γ-butyrolactone by chiral HPLC or GC analysis.

Protocol 2: Oxidation of Chiral α'-(1'-hydroxyethyl)-γ-butyrolactone

This protocol outlines the oxidation of the chiral alcohol to the target ketone using Dess-Martin periodinane (DMP), a mild oxidant that minimizes the risk of racemization.

Materials:

  • Chiral α'-(1'-hydroxyethyl)-γ-butyrolactone

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the chiral α'-(1'-hydroxyethyl)-γ-butyrolactone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: Add Dess-Martin periodinane to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

    • Stir vigorously until the two phases are clear.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound.

    • Confirm the enantiomeric purity of the final product by chiral HPLC or GC analysis.

Signaling Pathways and Experimental Workflows

Chiral_Synthesis_Workflow cluster_reduction Biocatalytic Reduction cluster_oxidation Chemical Oxidation Start 2-Acetyl-γ-butyrolactone (Prochiral) Reduction Stereoselective Reduction Start->Reduction Intermediate Chiral α'-(1'-hydroxyethyl)-γ-butyrolactone Yeast Yeast Culture (e.g., Y. lipolytica) Yeast->Reduction Reduction->Intermediate Oxidation Mild Oxidation Intermediate->Oxidation Oxidant Dess-Martin Periodinane Oxidant->Oxidation Final_Product Chiral this compound Oxidation->Final_Product

Caption: Workflow for the chiral synthesis of this compound.

Concluding Remarks

The combination of a highly stereoselective biocatalytic reduction and a mild chemical oxidation provides an efficient and reliable methodology for the synthesis of enantiomerically enriched this compound. The choice of yeast strain in the initial reduction step is crucial for determining the final stereochemical outcome. The protocols provided herein offer a solid foundation for researchers to produce this valuable chiral intermediate for applications in drug discovery and development. Careful monitoring and purification at each stage are essential to ensure high chemical yield and enantiopurity of the final product.

Application Notes and Protocols: 2-Acetylbutyrolactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Acetylbutyrolactone (ABL), a derivative of γ-butyrolactone, is a highly versatile chemical intermediate.[1] Its unique structure, featuring both a reactive ketone and a lactone ring, makes it a valuable building block in a wide array of applications, from the synthesis of complex pharmaceuticals to the development of novel analytical reagents.[1] These application notes provide an overview of the key uses of ABL derivatives and detailed protocols for their synthesis and evaluation.

Section 1: Synthesis of this compound (ABL)

ABL serves as the foundational molecule for a multitude of derivatives. Its synthesis is most commonly achieved through the condensation of γ-butyrolactone with an acetic acid ester.[1][2]

Experimental Protocol 1: Synthesis of this compound via Condensation Reaction

This protocol describes a common method for synthesizing ABL by reacting γ-butyrolactone with methyl acetate (B1210297) in the presence of a strong base, sodium methoxide.

Materials:

  • γ-butyrolactone

  • Methyl acetate

  • Sodium methoxide

  • Carbon dioxide (gas)

  • Water

  • Nitrogen gas

  • Reaction vessel with stirring, heating, cooling, and distillation capabilities

  • Gas chromatograph (for monitoring)

Procedure:

  • Reaction Setup: Purge the reaction vessel with nitrogen gas. Add 10.3 kg of methyl acetate to the vessel.[3]

  • Initiation: Begin stirring and heat the methyl acetate to 45°C.[3]

  • Reagent Addition: In batches, add 4 kg of γ-butyrolactone and 3.76 kg of sodium methoxide, ensuring the system temperature is maintained at 45°C.[3]

  • Reaction & Distillation: Gradually heat the reaction mixture to 55°C. Slowly open the valve to the distillation apparatus and collect the mixture of methanol (B129727) and methyl acetate that is generated.[3] Continue the reaction at 90°C for approximately 10 hours, monitoring the consumption of γ-butyrolactone by gas chromatography until about 1% remains.[3]

  • Neutralization: Cool the reaction system to between 0°C and 5°C. Purge the vessel with carbon dioxide gas. Control the system temperature at 35°C and introduce carbon dioxide gas until the pressure inside the vessel reaches 0.8 MPa to neutralize the reaction.[3]

  • Work-up: Slowly add 0.7 kg of water dropwise and stir for 30 minutes.[3]

  • Purification: Filter the mixture. The solid byproduct (sodium bicarbonate) can be washed with methyl acetate and collected.[3] The filtrate is purified by high-vacuum distillation (pressure < 1000 Pa) to yield the final product, α-acetyl-γ-butyrolactone.[3]

Data Presentation: Synthesis Conditions and Yields

The efficiency of ABL synthesis is highly dependent on the reaction conditions.

Reactant 1Reactant 2Condensation AgentMolar Ratio (Ester:Lactone:Base)PurityYield (based on γ-butyrolactone)Reference
γ-ButyrolactoneAcetic acid esterStrongly basic condensation agent1.0-6.0 : 1.0 : 0.9-1.6>99%>90%[4]
γ-ButyrolactoneMethyl acetateSodium methoxide(Not specified)(Not specified)(Not specified)[3]

Visualization: General Synthesis Workflow

Start Starting Materials (γ-Butyrolactone, Acetic Acid Ester) Condensation Condensation Reaction Start->Condensation Base Strong Base (e.g., Sodium Methoxide) Base->Condensation Protonation Protonation / Neutralization Condensation->Protonation ABL This compound (ABL) Protonation->ABL Derivatization Further Derivatization (e.g., Schiff Base, Halogenation) ABL->Derivatization Final Target Derivative Derivatization->Final

Caption: General workflow for synthesis and derivatization of ABL.

Section 2: Applications in Drug Discovery and Development

ABL derivatives are pivotal in medicinal chemistry, serving as precursors to approved drugs and as novel therapeutic agents themselves.

Application Note 2.1: Precursor for Pharmaceutical Agents

ABL is a key starting material or intermediate in the synthesis of numerous pharmaceutical compounds targeting a range of conditions.[5] Its structure allows for the efficient construction of complex heterocyclic molecules that form the core of many active pharmaceutical ingredients (APIs).[5]

Drug NameTherapeutic ClassUseReference
RisperidoneAntipsychoticSchizophrenia, Bipolar Disorder[2]
PaliperidoneAntipsychoticSchizophrenia, Schizoaffective Disorder[2]
RitanserinSerotonin AntagonistResearch Chemical[2]
ClomethiazoleSedative/HypnoticSedation, Seizures[2]
Vitamin B1 (Thiamine)VitaminNutritional Supplement[5][6]
Application Note 2.2: STING Agonist Prodrugs for Cancer Immunotherapy

A recent and significant application of γ-butyrolactone chemistry is in the development of prodrugs for immunotherapy. Derivatives of the STING (Stimulator of Interferon Genes) agonist MSA-2 have been synthesized as γ-butyrolactones.[7] This modification improves properties like water solubility and allows for encapsulation into nanoparticle delivery systems designed to target tumor-associated macrophages.[7][8] Once delivered, the lactone is hydrolyzed, releasing the active MSA-2 compound, which dimerizes and activates the STING pathway, triggering a potent anti-tumor immune response.[7][8]

Visualization: STING Pathway Activation

cluster_nucleus Nuclear Events Prodrug γ-Butyrolactone Prodrug (e.g., MSA-2p) Hydrolysis Hydrolysis (at target site) Prodrug->Hydrolysis Release MSA2 Active Drug (MSA-2) Hydrolysis->MSA2 STING STING Dimerization & Activation MSA2->STING TBK1 TBK1 STING->TBK1 NFkB NF-κB Activation STING->NFkB IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Nucleus Nucleus IRF3->Nucleus Translocation NFkB->Nucleus Translocation IFN Type I IFN Genes Cytokines Pro-inflammatory Cytokine Genes Response Anti-Tumor Immune Response IFN->Response Cytokines->Response

Caption: STING pathway activation by a γ-butyrolactone MSA-2 prodrug.

Data Presentation: MSA-2 Prodrug Characteristics

The rate of hydrolysis is critical for prodrug efficacy. Studies show that γ-butyrolactone prodrugs have slower hydrolysis rates compared to their linear ester counterparts, which can be beneficial for delivery.[7]

Prodrug TypeCyclodextrin (sbCD) LoadingRate of Hydrolysis (% / min)Reference
Linear Esters (2a-c)PoorNot specified[7]
γ-Butyrolactone (3a)Efficient3.5[7]
γ-Butyrolactone (3c)Efficient1.5[7]
Experimental Protocol 2: General Protocol for Prodrug Hydrolysis Assay

This protocol outlines a general method to determine the hydrolysis rate of a lactone prodrug to its active form using UV-Vis spectrophotometry.

Materials:

  • Lactone prodrug

  • Aqueous buffer (e.g., PBS pH 7.4)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the lactone prodrug in a suitable solvent (e.g., DMSO).

  • Standard Curve: Prepare a standard curve for the active drug (e.g., MSA-2) in the assay buffer to correlate absorbance with concentration.

  • Reaction Initiation: Dilute the prodrug stock solution into the pre-warmed aqueous buffer (e.g., PBS at 37°C) in a cuvette to start the hydrolysis reaction. The final concentration should be within the linear range of the standard curve.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer. Monitor the change in absorbance over time at a wavelength specific to the active drug.[8] For MSA-2, the formation is monitored by the appearance of an absorbance band around 325 nm.[8]

  • Data Analysis: Plot absorbance versus time. The initial velocity of the reaction can be determined from the slope of the linear portion of the curve.

  • Rate Calculation: Using the standard curve, convert the rate of absorbance change to a rate of concentration change (e.g., µM/min). The rate of hydrolysis can be expressed as a percentage of the initial prodrug concentration hydrolyzed per minute.

Application Note 2.3: Antimicrobial Agents

Derivatives of ABL have demonstrated promising antimicrobial properties. Specifically, thiosemicarbazone derivatives of 2-acetyl-gamma-butyrolactone, when coordinated with metals like cobalt, nickel, copper, and zinc, exhibit significant antibacterial and antifungal activity.[9] Copper complexes, in particular, were found to be highly active against a broad spectrum of bacterial and fungal strains, including the harmful bacterium Haemophilus influenzae.[9]

Experimental Protocol 3: General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • ABL derivative compound

  • Bacterial or fungal strain

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • Microorganism inoculum, standardized to 0.5 McFarland turbidity

  • Positive control (growth, no compound) and negative control (no growth, sterile medium)

Procedure:

  • Compound Preparation: Dissolve the ABL derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the growth medium to achieve a range of test concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 3: Applications in Analytical and Industrial Chemistry

Beyond pharmaceuticals, ABL and its derivatives have important roles as analytical tools and industrial chemicals.

Application Note 3.1: Fluorescent Labeling of Primary Amines

This compound is a valuable reagent for the detection and quantification of primary amines.[2] The ketone carbonyl group of ABL readily reacts with primary amines to form Schiff bases.[2] While ABL itself is only slightly fluorescent, these Schiff base derivatives exhibit high UV fluorescence, allowing for sensitive detection using spectrofluorimetry.[2] This property is frequently used to confirm the presence of amines during organic synthesis.[2]

Visualization: Amine Detection Workflow

Sample Sample containing Primary Amine (R-NH2) Reaction Schiff Base Formation Sample->Reaction ABL This compound (ABL) ABL->Reaction Product Fluorescent Derivative Reaction->Product Measure Spectrofluorimetric Measurement Product->Measure Result Quantification of Amine Measure->Result

Caption: Workflow for the fluorescent detection of primary amines using ABL.

Application Note 3.2: Industrial Solvent Applications

Due to its high solvency for a variety of organic compounds, this compound is employed in several industrial processes.[10]

Application AreaSpecific UseFunctionReference
Performance Chemicals Chromatography (HPLC)Mobile phase solvent for efficient separation.[10]
Extraction SolventIsolating and concentrating chemicals.[10]
Cleaning Industrial CleaningEffective solvent for removing oils and greases.[10]
Lubricants Lubricant AdditivesEnhances performance under high-temperature conditions.[10]
Metal Treatment ElectroplatingAids in achieving smooth and uniform metal coatings.[10]
Metal DegreasingRemoves contaminants before surface treatments.[10]
Adhesives Cyanoacrylate AdhesivesEnhances flow properties and adhesion strength.[10]

References

Application Notes and Protocols for the Analytical Determination of 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2-Acetylbutyrolactone. The methods described herein are essential for quality control, purity assessment, and various research applications in the pharmaceutical and chemical industries.

Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for determining the purity of this compound and quantifying it in various matrices.

Application Note

This GC-FID method is suitable for the routine quality control of this compound, offering high resolution and sensitivity. The method can be adapted for the analysis of related lactone compounds. The selection of an appropriate capillary column is critical for achieving good separation from potential impurities.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column inlet.

  • Capillary Column: DB-35MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polar column. A BPX70 column can also be used.[1][2]

2. Reagents and Materials:

  • This compound standard (≥99% purity)

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)

  • Internal Standard (optional for quantification): n-Dodecane or other suitable hydrocarbon.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 50 mg of this compound standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent. This yields a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of approximately 1 mg/mL.

  • Internal Standard Solution (if used): Prepare a stock solution of the internal standard at a concentration of about 1 mg/mL in the same solvent. Add a known volume of this to both standard and sample solutions.

4. GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

5. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks.

  • For quantification with an internal standard, use the response factor to calculate the concentration of this compound in the sample.

Quantitative Data
ParameterValueReference
Limit of Detection (LOD)0.17 mg/L (for γ-butyrolactone)[3]
Limit of Quantitation (LOQ)Not explicitly found for this compound
Linearity RangeNot explicitly found for this compound
Recovery88.1% - 118.8% (for other γ-lactones)[1]

Note: The quantitative data provided is for related lactone compounds and should be validated for this compound specifically.

Experimental Workflow

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis start Weigh Sample and Standard dissolve Dissolve in Solvent start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity or Concentration integrate->calculate

GC-FID Analysis Workflow

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC with UV detection is a versatile method for the quantification and purity determination of this compound, particularly in complex mixtures.

Application Note

This HPLC method provides a reliable means to assay this compound and separate it from potential impurities or other components in a formulation. The choice of a C8 or C18 column and an appropriate mobile phase composition is key to achieving a successful separation.[4][5][6]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

2. Reagents and Materials:

  • This compound standard (≥99% purity)

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Buffer (optional): 0.005 M Phosphate buffer, pH adjusted to 2.60.[7]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Solution: Dissolve and dilute the sample with the mobile phase to obtain a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Isocratic):

  • Mobile Phase: Acetonitrile:Water (e.g., 35:65 v/v).[6] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 °C.[7]

  • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the standard).

  • Injection Volume: 10 µL.[8]

5. Data Analysis:

  • Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

  • Assess purity by calculating the area percentage of the main peak.

Quantitative Data
ParameterValueReference
Limit of Quantitation (LOQ)2 ng/mL (for a lactone derivative)[4]
Linearity (Correlation Coefficient, r²)>0.999 (typical for validated HPLC methods)[9]
Accuracy (Recovery)98-102% (typical for validated HPLC methods)[9]

Note: This data is based on general validated HPLC methods and for a related lactone. Specific validation for this compound is recommended.

Logical Relationship of HPLC Method Development

cluster_method HPLC Method Development cluster_validation Method Validation col_sel Column Selection (C8/C18) mob_phase Mobile Phase Optimization col_sel->mob_phase detection Detector Wavelength Selection mob_phase->detection linearity Linearity & Range detection->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq

HPLC Method Development and Validation Logic

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.

Application Note

This qNMR protocol provides a highly accurate and precise method for determining the absolute purity of this compound. The method relies on the use of a certified internal standard.[10]

Experimental Protocol

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

2. Reagents and Materials:

  • This compound sample

  • Certified Internal Standard: e.g., Maleic acid, Dimethyl sulfone, or another suitable standard with non-overlapping signals.[11][12]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.

  • Add approximately 0.6 mL of the deuterated solvent.

  • Cap the tube and gently mix until both the sample and the internal standard are completely dissolved.

4. NMR Acquisition Parameters (¹H):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans (ns): 8 or more to achieve an adequate signal-to-noise ratio.

  • Acquisition Time (aq): Sufficient to resolve the peaks of interest (typically 2-4 seconds).

  • Spectral Width (sw): To cover all relevant signals (e.g., -2 to 12 ppm).

5. Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Quantitative Data
ParameterValueReference
Precision (RSD)Typically < 1%[12]
AccuracyHigh, as it's a primary method[10]

qNMR Workflow Diagram

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh_analyte Weigh Analyte dissolve Co-dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Data (Phasing, Baseline) acquire->process integrate Integrate Analyte and Standard Peaks process->integrate calculate Calculate Purity integrate->calculate ABL This compound (Non-fluorescent) SchiffBase Schiff Base Product (Fluorescent) ABL->SchiffBase + Amine, Heat Amine Primary Amine (R-NH2) Amine->SchiffBase

References

Application Notes and Protocols: 2-Acetylbutyrolactone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylbutyrolactone (ABL), also known as α-acetyl-γ-butyrolactone, is a versatile five-membered lactone ring with an acetyl group at the alpha position. This unique structural arrangement of a ketone and a lactone within the same molecule imparts significant reactivity, making it a valuable and widely utilized building block in medicinal chemistry. Its utility spans the synthesis of a diverse range of pharmaceutical agents, from antipsychotics and antidepressants to treatments for glaucoma and essential vitamins. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key medicinal compounds and explores the biological activities of its derivatives.

Physicochemical Properties and Data

This compound is a colorless to pale yellow liquid with a characteristic sweet, ester-like odor. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₆H₈O₃
Molar Mass128.13 g/mol
AppearanceColorless to pale yellow liquid
Density1.19 g/cm³
Boiling Point107-108 °C at 7 hPa[1]
SolubilitySoluble in DMF, methanol[1]
CAS Number517-23-7[1]

Applications in the Synthesis of Marketed Drugs

This compound serves as a crucial starting material or intermediate in the synthesis of several commercially available drugs. Its ability to undergo a variety of chemical transformations makes it an economical and efficient precursor for complex molecular architectures.

Risperidone (B510) and Paliperidone (Antipsychotics)

Risperidone and its active metabolite, paliperidone, are atypical antipsychotics used in the treatment of schizophrenia and bipolar disorder. A key step in the synthesis of these drugs involves the construction of a pyridopyrimidine ring system, for which this compound is a key precursor. The synthesis involves the reaction of 2-aminopyridine (B139424) with this compound to form a key intermediate, 3-[2-hydroxyethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which is then chlorinated to yield 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This chloro-derivative is then condensed with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) to produce risperidone.

Experimental Workflow for Risperidone Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Final Condensation This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Cyclocondensation 3-[2-hydroxyethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-[2-hydroxyethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Cyclocondensation->3-[2-hydroxyethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Chlorination (SOCl2) Chlorination (SOCl2) 3-[2-hydroxyethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one->Chlorination (SOCl2) 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Chlorination (SOCl2)->3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Condensation Condensation 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one->Condensation 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole->Condensation Risperidone Risperidone Condensation->Risperidone

Synthesis of Risperidone from this compound.

Signaling Pathway of Risperidone

Risperidone's antipsychotic effects are primarily mediated through its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brain.[2][3][4] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][4] Its antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.[2][4]

G Risperidone Risperidone Dopamine_D2_Receptor Dopamine_D2_Receptor Risperidone->Dopamine_D2_Receptor Antagonism Serotonin_5HT2A_Receptor Serotonin_5HT2A_Receptor Risperidone->Serotonin_5HT2A_Receptor Antagonism Mesolimbic_Pathway Mesolimbic_Pathway Dopamine_D2_Receptor->Mesolimbic_Pathway Blockade in Nigrostriatal_Pathway Nigrostriatal_Pathway Serotonin_5HT2A_Receptor->Nigrostriatal_Pathway Modulates Dopamine in Improvement_of_Negative_Symptoms Improvement_of_Negative_Symptoms Serotonin_5HT2A_Receptor->Improvement_of_Negative_Symptoms Contributes to Alleviation_of_Positive_Symptoms Alleviation_of_Positive_Symptoms Mesolimbic_Pathway->Alleviation_of_Positive_Symptoms Leads to Reduced_EPS Reduced_EPS Nigrostriatal_Pathway->Reduced_EPS Leads to

Simplified Signaling Pathway of Risperidone.
Pilocarpine (B147212) (Glaucoma Treatment)

Pilocarpine is a cholinergic agonist used to treat glaucoma and dry mouth.[5] The synthesis of pilocarpine presents a stereochemical challenge that has been addressed through various synthetic routes, with some utilizing this compound as a starting material. Horne's synthesis, for example, introduces the required stereochemistry through an asymmetric reduction and a Claisen rearrangement.

Signaling Pathway of Pilocarpine

Pilocarpine acts as a non-selective muscarinic receptor agonist, primarily targeting M3 receptors in the eye and salivary glands.[5] In the eye, stimulation of M3 receptors in the ciliary muscle leads to its contraction, which increases the outflow of aqueous humor and reduces intraocular pressure.[5] In the salivary glands, M3 receptor activation stimulates saliva secretion.[5] The signaling cascade involves Gq protein activation, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn increases intracellular calcium levels.

G Pilocarpine Pilocarpine Muscarinic_M3_Receptor Muscarinic_M3_Receptor Pilocarpine->Muscarinic_M3_Receptor Agonism Gq_Protein Gq_Protein Muscarinic_M3_Receptor->Gq_Protein Activates Phospholipase_C Phospholipase_C Gq_Protein->Phospholipase_C Activates PIP2 PIP2 Phospholipase_C->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Increase_in_Intracellular_Ca2 Increase_in_Intracellular_Ca2 IP3->Increase_in_Intracellular_Ca2 Induces Ciliary_Muscle_Contraction Ciliary_Muscle_Contraction Increase_in_Intracellular_Ca2->Ciliary_Muscle_Contraction Salivary_Gland_Secretion Salivary_Gland_Secretion Increase_in_Intracellular_Ca2->Salivary_Gland_Secretion Reduced_IOP Reduced_IOP Ciliary_Muscle_Contraction->Reduced_IOP Relief_of_Dry_Mouth Relief_of_Dry_Mouth Salivary_Gland_Secretion->Relief_of_Dry_Mouth

Simplified Signaling Pathway of Pilocarpine.
Vitamin B1 (Thiamine)

This compound is a key intermediate in the industrial synthesis of Vitamin B1 (thiamine), an essential nutrient. The synthesis involves the conversion of ABL to 3-chloro-5-hydroxypentan-2-one, which is a precursor to the thiazole (B1198619) moiety of thiamine.

Derivatives of this compound with Biological Activity

Beyond its role as a precursor to established drugs, derivatives of this compound have been investigated for their own intrinsic biological activities.

Antimicrobial and Antifungal Activity

Thiosemicarbazone derivatives of this compound, particularly their copper complexes, have demonstrated notable antimicrobial and antifungal activity. For instance, the copper complex of 2-acetyl-gamma-butyrolactone thiosemicarbazone has shown good activity against Haemophilus influenzae.

Quantitative Antimicrobial Activity Data

CompoundTarget OrganismMIC (μg/mL)Reference
Copper complex of 2-acetyl-γ-butyrolactone thiosemicarbazoneHaemophilus influenzaeGood activity reported[6]
Copper(II) thiosemicarbazone complexesStaphylococcus aureus0.7 - 2[7]
Copper(II) thiosemicarbazone complexesBacillus subtilis0.7 - 2[7]
Anti-inflammatory and Analgesic Activity

Certain γ-butyrolactone derivatives have exhibited significant analgesic and anti-inflammatory properties in preclinical studies.

Quantitative Analgesic and Anti-inflammatory Data

CompoundAssayED₅₀ (mg/kg)Reference
BM113AHot-plate test (analgesic)4.7[8]
BM138AHot-plate test (analgesic)4.7[8]
BM113AWrithing test (analgesic)3.7[8]
BM138AWrithing test (analgesic)2.3[8]
BM138Carrageenan-induced paw edema (anti-inflammatory)Dose-dependent reduction up to 49%[8]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone Intermediate)

This protocol outlines the synthesis of a key intermediate for risperidone starting from this compound.

Materials:

  • This compound

  • 2-Aminopyridine

  • Thionyl chloride (SOCl₂)

  • Appropriate solvents (e.g., toluene, dichloromethane)

  • Reagents for workup (e.g., sodium bicarbonate solution, brine)

Procedure:

  • Step 1: Cyclocondensation. In a round-bottom flask, dissolve this compound and 2-aminopyridine in a suitable solvent like toluene. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and remove the solvent under reduced pressure. The crude product, 3-[2-hydroxyethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, can be purified by crystallization or chromatography.

  • Step 2: Chlorination. Dissolve the product from Step 1 in a dry solvent such as dichloromethane. Cool the solution in an ice bath and slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 2: Synthesis of 2-Acetyl-γ-butyrolactone Thiosemicarbazone

This protocol describes the synthesis of the thiosemicarbazone ligand from this compound.

Materials:

Procedure:

  • Dissolve thiosemicarbazide in a mixture of ethanol and water.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add an equimolar amount of this compound to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity Screening

This in vivo assay is a standard method to evaluate the anti-inflammatory potential of novel compounds.[5][9]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (γ-butyrolactone derivative)

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): a control group, a reference drug group, and test groups receiving different doses of the γ-butyrolactone derivative.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Drug Administration: Administer the test compound and the reference drug (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G Animal_Acclimatization Animal_Acclimatization Grouping Grouping Animal_Acclimatization->Grouping Baseline_Paw_Volume_Measurement Baseline_Paw_Volume_Measurement Grouping->Baseline_Paw_Volume_Measurement Drug_Administration Drug_Administration Baseline_Paw_Volume_Measurement->Drug_Administration Carrageenan_Injection Carrageenan_Injection Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement_at_Time_Intervals Paw_Volume_Measurement_at_Time_Intervals Carrageenan_Injection->Paw_Volume_Measurement_at_Time_Intervals Calculation_of_Edema_Inhibition Calculation_of_Edema_Inhibition Paw_Volume_Measurement_at_Time_Intervals->Calculation_of_Edema_Inhibition Data_Analysis Data_Analysis Calculation_of_Edema_Inhibition->Data_Analysis

Workflow for Carragean-Induced Paw Edema Assay.
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • Test compound (e.g., copper complex of 2-acetyl-γ-butyrolactone thiosemicarbazone)

  • Sterile 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, enabling the synthesis of a wide array of therapeutic agents. Its derivatives also exhibit promising biological activities, warranting further investigation. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of the full potential of this important chemical entity.

References

Synthesis of Heterocyclic Compounds from 2-Acetylbutyrolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 2-acetylbutyrolactone as a versatile starting material. The unique structure of this compound, featuring both a lactone ring and a β-dicarbonyl system, allows for its conversion into several important heterocyclic scaffolds, including pyrazoles, isoxazoles, pyrimidines, and pyridones. These heterocycles are of significant interest in medicinal chemistry and drug development.

Synthesis of Pyrazole (B372694) Derivatives

The reaction of β-ketoesters with hydrazine (B178648) hydrate (B1144303) is a classical and efficient method for the synthesis of pyrazolones. In the case of this compound, the reaction is expected to yield 4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5(4H)-one.

Reaction Scheme:

ABL This compound product ABL->product Ethanol (B145695), Reflux Hydrazine Hydrazine Hydrate Hydrazine->product Pyrazole 4-(2-hydroxyethyl)-3-methyl- 1H-pyrazol-5(4H)-one reactants reactants->ABL reactants->Hydrazine product->Pyrazole

Figure 1: Synthesis of a pyrazole derivative from this compound.

Experimental Protocol:

This protocol is adapted from the general synthesis of pyrazolones from β-ketoesters.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation: Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazolone (B3327878) derivative.

Quantitative Data Summary:

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0128.13101.28 g
Hydrazine Hydrate1.150.0611~0.55 mL
Ethanol---20 mL
Product (Theoretical) 1.0 142.15 10 1.42 g

Table 1: Reactant and product quantities for pyrazole synthesis. Yields for this specific reaction are not reported in the literature but are generally high for this type of condensation.

Synthesis of Isoxazole (B147169) Derivatives

The condensation of β-dicarbonyl compounds with hydroxylamine (B1172632) hydrochloride provides a straightforward route to isoxazol-5-ones. This reaction, when applied to this compound, is expected to produce 3-(2-hydroxyethyl)-4-methylisoxazol-5(4H)-one.

Reaction Scheme:

ABL This compound product ABL->product Ethanol, Base, Reflux Hydroxylamine Hydroxylamine HCl Hydroxylamine->product Isoxazole 3-(2-hydroxyethyl)-4-methyl- isoxazol-5(4H)-one reactants reactants->ABL reactants->Hydroxylamine product->Isoxazole

Figure 2: Synthesis of an isoxazole derivative.

Experimental Protocol:

This protocol is based on general procedures for the synthesis of isoxazol-5(4H)-ones.[4][5][6]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), hydroxylamine hydrochloride (1.1 eq.), and a base (e.g., sodium acetate (B1210297) or pyridine, 1.1 eq.) in ethanol.

  • Reaction: Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude solid from ethanol to obtain the purified isoxazole derivative.

Quantitative Data Summary:

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0128.13101.28 g
Hydroxylamine HCl1.169.49110.76 g
Sodium Acetate1.182.03110.90 g
Ethanol---25 mL
Product (Theoretical) 1.0 143.14 10 1.43 g

Table 2: Reactant and product quantities for isoxazole synthesis. Specific yields for this reaction are not available in the literature but are generally moderate to good.

Synthesis of Pyrimidine (B1678525) Derivatives

The Biginelli reaction and related condensations allow for the synthesis of pyrimidinones (B12756618) from β-dicarbonyl compounds, an aldehyde, and urea (B33335) or thiourea (B124793). A simplified version involves the direct condensation of the β-dicarbonyl compound with urea or thiourea. Reacting this compound with thiourea is expected to yield 6-(2-hydroxyethyl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Reaction Scheme:

ABL This compound product ABL->product Ethanol, Base, Reflux Thiourea Thiourea Thiourea->product Pyrimidine 6-(2-hydroxyethyl)-5-methyl-2-thioxo- 2,3-dihydropyrimidin-4(1H)-one reactants reactants->ABL reactants->Thiourea product->Pyrimidine

Figure 3: Synthesis of a pyrimidine derivative.

Experimental Protocol:

This protocol is adapted from general procedures for pyrimidine synthesis.[7][8][9]

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 eq.) in ethanol.

  • Addition of Reactants: To this solution, add this compound (1.0 eq.) and thiourea (1.1 eq.).

  • Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the completion of the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice water and acidify with a dilute acid (e.g., HCl) to a neutral pH to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.

Quantitative Data Summary:

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0128.13101.28 g
Thiourea1.176.12110.84 g
Sodium1.122.99110.25 g
Ethanol---30 mL
Product (Theoretical) 1.0 186.23 10 1.86 g

Table 3: Reactant and product quantities for pyrimidine synthesis. Reported yields for similar reactions vary.

Synthesis of Pyridone Derivatives

Substituted 2-pyridones can be synthesized through the condensation of β-ketoesters with compounds containing an active methylene (B1212753) group, such as cyanoacetamide, in the presence of a base. This reaction with this compound is anticipated to form a 6-(2-hydroxyethyl)-5-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile, which exists in tautomeric forms including the 2-pyridone.

Reaction Scheme:

ABL This compound product ABL->product Ethanol, Piperidine (B6355638), Reflux Cyanoacetamide Cyanoacetamide Cyanoacetamide->product Pyridone 6-(2-hydroxyethyl)-5-methyl-4-oxo- 1,4-dihydropyridine-3-carbonitrile reactants reactants->ABL reactants->Cyanoacetamide product->Pyridone

Figure 4: Synthesis of a pyridone derivative.

Experimental Protocol:

This protocol is based on the general synthesis of 3-cyano-2-pyridones.[10][11]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and cyanoacetamide (1.0 eq.) in ethanol.

  • Addition of Catalyst: Add a catalytic amount of a base, such as piperidine (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux for 6-10 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and then cool in an ice bath.

  • Isolation: Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • Purification: Recrystallize from a suitable solvent if necessary.

Quantitative Data Summary:

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0128.13101.28 g
Cyanoacetamide1.084.08100.84 g
Piperidine (catalyst)0.185.151~0.1 mL
Ethanol---25 mL
Product (Theoretical) 1.0 194.19 10 1.94 g

Table 4: Reactant and product quantities for pyridone synthesis. Yields for this specific transformation are not documented but are generally good for this type of reaction.

Japp-Klingemann Reaction for Indole (B1671886) Synthesis

The Japp-Klingemann reaction of a β-keto ester with an aryl diazonium salt yields a hydrazone, which can then be cyclized under acidic conditions via the Fischer indole synthesis to form an indole.[12][13][14][15]

Workflow Diagram:

G cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis Aniline Aniline Diazonium Diazonium Aniline->Diazonium NaNO2, HCl 0-5 °C Hydrazone Hydrazone Diazonium->Hydrazone 2-AcetylbutyrolactoneBase Indole Indole Hydrazone->Indole Acid (e.g., PPA) Heat

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed reactions involving 2-acetylbutyrolactone. This versatile building block can undergo a variety of transformations, yielding functionalized lactones that are valuable intermediates in the synthesis of complex molecules and pharmaceutical agents. The following sections detail two key palladium-catalyzed transformations: the Tsuji-Trost allylic alkylation and the Buchwald-Hartwig α-arylation.

Application Note 1: Palladium-Catalyzed Tsuji-Trost Allylic Alkylation of this compound

The Tsuji-Trost reaction is a powerful palladium-catalyzed substitution that occurs at an allylic position.[1][2][3] For this compound, this reaction allows for the introduction of an allyl group at the α-position, creating a quaternary carbon center and providing a handle for further synthetic manipulations. The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by the enolate of this compound.[1][2][4]

The choice of palladium precursor, ligands, and base is crucial for achieving high yields and selectivity. Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and influence the reaction's outcome.[1] The regioselectivity of the nucleophilic attack on unsymmetrical allyl substrates is often directed to the less sterically hindered position.[2][3]

Key Features:

  • Formation of C-C bonds: Introduces an allyl group at the α-position of the lactone.

  • Mild reaction conditions: Often proceeds at or slightly above room temperature.

  • High atom economy: Efficient use of starting materials.

  • Stereochemical control: Asymmetric versions of the reaction can be achieved using chiral ligands, enabling the synthesis of enantioenriched products.[1]

Table 1: Representative Conditions for Tsuji-Trost Allylic Alkylation of β-Ketoesters
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-t-BuOKTHF50High
2[Pd(allyl)Cl]₂ (2.5)PPh₃ (10)NaHDioxanert - 60Good to High
3Pd(OAc)₂ (5)dppe (10)K₂CO₃DMF80Moderate to High
4Pd₂(dba)₃ (2)(S,S)-Trost Ligand (6)Et₃NCH₂Cl₂rtHigh (Asymmetric)

Note: These are general conditions and would require optimization for this compound.

Experimental Protocol: General Procedure for Tsuji-Trost Allylic Alkylation

Materials:

  • This compound

  • Allyl acetate (B1210297) (or other allylic electrophile)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(allyl)Cl]₂)

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., NaH, t-BuOK)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the base (e.g., 1.2 equivalents of NaH).

  • Add anhydrous solvent (e.g., THF) and cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

  • In a separate flask, dissolve the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) in the anhydrous solvent.

  • Add the catalyst solution to the reaction mixture.

  • Add the allyl acetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the α-allylated this compound.

Visualizing the Tsuji-Trost Reaction

Tsuji_Trost_Mechanism cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L₂ PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition Product_Complex Product-Pd(0) Complex PiAllyl->Product_Complex Nucleophilic Attack Product_Complex->Pd0 Dissociation Product α-Allyl-2-acetylbutyrolactone Product_Complex->Product Allyl_X Allylic Electrophile (Allyl-X) Allyl_X->PiAllyl Nucleophile Enolate of This compound Nucleophile->PiAllyl

Caption: General catalytic cycle for the Tsuji-Trost reaction.

Application Note 2: Palladium-Catalyzed α-Arylation of this compound

The palladium-catalyzed α-arylation of carbonyl compounds, a variation of the Buchwald-Hartwig amination, is a powerful method for forming carbon-carbon bonds between an enolate and an aryl halide.[5][6] This reaction allows for the direct introduction of an aryl group at the α-position of this compound, leading to compounds with a quaternary stereocenter bearing an aryl moiety. These structures are prevalent in many biologically active molecules and natural products.[5]

The success of this transformation relies heavily on the choice of a suitable palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base.[5][6] The ligand plays a critical role in facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-C bond.

Key Features:

  • Direct Arylation: Forms a C(sp²)-C(sp³) bond at the α-position.

  • Access to Quaternary Centers: Creates a sterically congested and synthetically useful stereocenter.

  • Broad Scope: A wide range of aryl and heteroaryl halides can be coupled with various ketone and ester enolates.[5]

  • Medicinal Chemistry Relevance: Provides access to scaffolds found in nonsteroidal anti-inflammatory drugs and other pharmaceuticals.[5]

Table 2: Representative Conditions for α-Arylation of Esters and Ketones
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-BuToluene80High
2Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane100Good to High
3Pd(OAc)₂ (1)RuPhos (2)LiHMDSTHFrt - 70High
4[Pd(cinnamyl)Cl]₂ (1)SPhos (2.5)K₂CO₃t-AmylOH110Good to High

Note: These are general conditions and would require optimization for this compound.

Experimental Protocol: General Procedure for α-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous, air-sensitive reactions

Procedure:

  • To a flame-dried Schlenk tube or glovebox, add the palladium precursor (e.g., 0.02 equivalents of Pd(OAc)₂), the phosphine ligand (e.g., 0.04 equivalents), and the base (e.g., 1.4 equivalents of NaOt-Bu).

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add the anhydrous, deoxygenated solvent (e.g., Toluene).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-arylated this compound.

Visualizing the α-Arylation Reaction

alpha_Arylation_Mechanism cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd Oxidative Addition Enolate_Complex Ar-Pd(II)-Enolate Complex OxAdd->Enolate_Complex Ligand Exchange Enolate_Complex->Pd0 Reductive Elimination Product α-Aryl-2-acetylbutyrolactone Enolate_Complex->Product Ar_X Aryl Halide (Ar-X) Ar_X->OxAdd Enolate Enolate of This compound Enolate->OxAdd

Caption: General catalytic cycle for the α-arylation of carbonyls.

These palladium-catalyzed methodologies provide efficient and versatile routes to functionalized this compound derivatives. The resulting products are valuable intermediates for the synthesis of complex organic molecules, with potential applications in drug discovery and development. Researchers are encouraged to use the provided protocols as a starting point and optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols for 2-Acetylbutyrolactone Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent condensation reactions of 2-acetyl-γ-butyrolactone, a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.

Part 1: Synthesis of 2-Acetyl-γ-butyrolactone via Claisen Condensation

This section details the preparation of 2-acetyl-γ-butyrolactone from γ-butyrolactone and an acetate (B1210297) ester, a common and industrially relevant method.[1][2][3]

Experimental Protocol: Synthesis of 2-Acetyl-γ-butyrolactone

Materials:

  • γ-Butyrolactone (GBL)

  • Ethyl acetate (or methyl acetate)[2]

  • Strongly basic condensation agent (e.g., sodium methoxide, sodium ethoxide)[2][3]

  • Anhydrous toluene (B28343) (optional, for viscosity reduction)[4]

  • Sulfuric acid (or other suitable acid for protonation)[4]

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere.

  • Reagent Charging: In the flask, place the strongly basic condensation agent (e.g., sodium methoxide). Add an excess of the acetic acid ester (e.g., ethyl acetate), which can also serve as the solvent.[4]

  • Addition of γ-Butyrolactone: Slowly add γ-butyrolactone to the stirred suspension of the base in the acetate ester at a controlled temperature, typically between 30-60 °C.[4][5] The molar ratio of γ-butyrolactone to the acetate ester and the base is crucial for optimal yield and should be in the range of 1: (1.0-6.0): (0.9-1.6), respectively.[4]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the acetate ester used) and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Work-up - Protonation: Cool the reaction mixture in an ice bath. Carefully and slowly add a dilute acid (e.g., sulfuric acid) to the reaction mixture to protonate the initially formed enolate.[4] It is critical to maintain the pH between 4 and 7 during this step to avoid hydrolysis of the product.[4]

  • Extraction: Transfer the mixture to a separatory funnel. If a solid precipitate (inorganic salts) is present, it may be necessary to add water to dissolve it. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 2-acetyl-γ-butyrolactone can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[4] A purity of >99% can be achieved with a single distillation.[4]

Quantitative Data Summary: Synthesis of 2-Acetyl-γ-butyrolactone
ParameterValueReference
Reactants γ-Butyrolactone, Ethyl Acetate[1][2]
Catalyst Sodium Methoxide[2]
Molar Ratio (GBL:EtOAc:Base) 1: (1.0-6.0): (0.9-1.6)[4]
Reaction Temperature 30-140 °C[4][5]
Reaction Time 10 minutes to 20 hours[4]
Work-up pH 4-7[4]
Yield >90%[4]
Purity (after distillation) >99%[4]

Part 2: Knoevenagel Condensation of 2-Acetyl-γ-butyrolactone with Aromatic Aldehydes

This section provides a protocol for the Knoevenagel condensation of 2-acetyl-γ-butyrolactone with an aromatic aldehyde to synthesize α,β-unsaturated carbonyl compounds, which are important pharmacophores. This reaction is a modification of the aldol (B89426) condensation.[2]

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 2-Acetyl-γ-butyrolactone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., piperidine (B6355638), DBU, or a solid catalyst like hydroxyapatite)[6]

  • Solvent (e.g., ethanol (B145695), dichloromethane, or solvent-free conditions)[6]

  • Acetic acid (if using piperidine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Microwave reactor (for microwave-assisted synthesis)

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Spectroscopic instruments for characterization (NMR, IR, MS)

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve 2-acetyl-γ-butyrolactone (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base. A common catalyst system is piperidine with a few drops of glacial acetic acid.[7] Alternatively, for a greener approach, a solid catalyst like hydroxyapatite (B223615) can be used under solvent-free conditions, or DBU in water.[6]

  • Reaction Conditions:

    • Conventional Heating: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Microwave-Assisted Synthesis: For a rapid and efficient reaction, the mixture (especially with a solid catalyst under solvent-free conditions) can be irradiated in a microwave reactor.[6] Typical conditions are short irradiation times (e.g., 2-10 minutes) at a controlled temperature.[6]

  • Work-up and Isolation:

    • If the product precipitates from the reaction mixture upon cooling, it can be isolated by vacuum filtration using a Büchner funnel. Wash the solid with cold solvent to remove impurities.

    • If the product does not precipitate, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure α,β-unsaturated product.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The melting point of the solid product should also be determined.

Quantitative Data Summary: Knoevenagel Condensation (Representative)
ParameterValueReference
Reactants 2-Acetyl-γ-butyrolactone, Aromatic Aldehyde
Catalyst Piperidine/Acetic Acid or Hydroxyapatite (MW)[6][7]
Molar Ratio (Ketone:Aldehyde) 1:1
Reaction Conditions Reflux or Microwave Irradiation (2-10 min)[6]
Solvent Ethanol or Solvent-free[6]
Yield Good to Excellent
Product Type α,β-unsaturated carbonyl compound

Diagrams

Experimental_Workflow_Synthesis cluster_synthesis Part 1: Synthesis of 2-Acetyl-y-butyrolactone reactants y-Butyrolactone + Acetic Acid Ester reaction_synthesis Claisen Condensation reactants->reaction_synthesis base Strong Base (e.g., NaOMe) base->reaction_synthesis enolate Enolate Intermediate reaction_synthesis->enolate protonation Protonation (Acidic Work-up, pH 4-7) enolate->protonation product_synthesis 2-Acetyl-y-butyrolactone (Crude) protonation->product_synthesis purification_synthesis Vacuum Distillation product_synthesis->purification_synthesis final_product_synthesis Pure 2-Acetyl-y-butyrolactone purification_synthesis->final_product_synthesis

Caption: Workflow for the synthesis of 2-acetyl-γ-butyrolactone.

Experimental_Workflow_Condensation cluster_condensation Part 2: Knoevenagel Condensation start_material 2-Acetyl-y-butyrolactone + Aromatic Aldehyde reaction_condensation Knoevenagel Condensation start_material->reaction_condensation catalyst Weak Base Catalyst (e.g., Piperidine or DBU) catalyst->reaction_condensation conditions Reaction Conditions (Conventional Heating or Microwave) reaction_condensation->conditions workup Work-up & Isolation conditions->workup product_condensation Crude a,B-unsaturated Product workup->product_condensation purification_condensation Recrystallization product_condensation->purification_condensation final_product_condensation Pure a,B-unsaturated Product purification_condensation->final_product_condensation

Caption: Workflow for the Knoevenagel condensation of 2-acetyl-γ-butyrolactone.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 2-Acetylbutyrolactone (ABL), a pivotal intermediate in the pharmaceutical and chemical industries. This document details established synthesis protocols, presents comparative quantitative data, and illustrates reaction pathways and workflows.

Introduction

This compound (CAS 517-23-7), also known as α-acetyl-γ-butyrolactone, is a versatile chemical intermediate.[1][2] Its unique structure, featuring both a lactone ring and an acetyl group, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of numerous pharmaceuticals, including the antipsychotic drugs Risperidone and Paliperidone, as well as in the production of Vitamin B1.[1][3][4] This document outlines the most common and efficient methods for its large-scale production.

Applications in Drug Development and Chemical Synthesis

This compound serves as a critical building block in the synthesis of a wide range of complex molecules:

  • Pharmaceuticals: It is a documented precursor in the synthesis of antipsychotics like Risperidone and Paliperidone, and the antidepressant Ritanserin.[3][4]

  • Vitamin Synthesis: ABL is an important intermediate for the production of Vitamin B1.[4]

  • Heterocyclic Chemistry: It is used to synthesize various heterocyclic compounds, such as substituted pyridines and thiazole (B1198619) derivatives.[5]

  • Analytical Chemistry: The reactivity of its carbonyl group is utilized in the formation of Schiff bases with primary amines, making it a useful fluorogenic reagent for their detection.[3][5]

Large-Scale Synthesis Protocols

Two primary routes dominate the industrial production of this compound: the condensation of γ-butyrolactone with an acetic acid ester and the reaction of ethylene (B1197577) oxide with ethyl acetoacetate (B1235776).[1][3]

Method 1: Condensation of γ-Butyrolactone and an Acetic Acid Ester

This is a widely used industrial method, often employing a strong base like sodium methoxide (B1231860) as a condensation agent.[4] The reaction can be performed as a batch process or a more efficient continuous flow process.

This protocol is adapted from a patented high-yield continuous process.[4][6]

1. Reaction Setup:

  • A continuous stirred-tank reactor (CSTR) or a series of reactors is used for the condensation reaction.

  • Separate feed pumps for the reactants and the condensation agent are required.

  • The system should be equipped with temperature control and a means to withdraw the reaction mixture continuously.

2. Reagents:

  • γ-Butyrolactone

  • Acetic acid ester (e.g., methyl acetate (B1210297) or ethyl acetate)[7]

  • Strongly basic condensation agent (e.g., sodium methoxide)

  • Acid for protonation (e.g., sulfuric acid, acetic acid)[4]

3. Procedure:

  • Continuously feed γ-butyrolactone, the acetic acid ester, and the sodium methoxide into the reactor. A typical molar ratio is 1.0 to 6.0 parts of acetic acid ester and 0.9 to 1.6 parts of the basic agent per part of γ-butyrolactone.[6]

  • Maintain the reaction temperature between 45°C and 90°C.[8]

  • The mean residence time in the reactor can range from 5 minutes to 30 hours.[7]

  • Continuously withdraw the reaction mixture, which contains the enolate of 2-acetyl-γ-butyrolactone.[6]

  • Protonate the enolate by adding an acid, carefully maintaining the pH between 4 and 7 and the temperature between -5°C and 50°C to maximize yield.[4]

  • The resulting crude this compound is then purified by distillation.

Workflow for Continuous Synthesis of this compound cluster_reactants Reactant Feeds cluster_process Continuous Process GBL γ-Butyrolactone Reactor Continuous Reactor (45-90°C) GBL->Reactor AAE Acetic Acid Ester AAE->Reactor Base Sodium Methoxide Base->Reactor Protonation Protonation (pH 4-7) Reactor->Protonation Enolate Mixture Distillation Distillation Protonation->Distillation Crude Product Product High-Purity This compound Distillation->Product

Caption: Continuous synthesis workflow for this compound.

Method 2: Reaction of Ethylene Oxide and Ethyl Acetoacetate

This alternative route avoids the use of γ-butyrolactone as a starting material. However, it involves handling ethylene oxide, a flammable and explosive chemical, which requires special safety precautions.[1]

This protocol is based on a described laboratory-scale synthesis.[9]

1. Reaction Setup:

  • A three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, immersed in an ice-salt bath.

2. Reagents:

  • Ethylene oxide

  • Ethyl acetoacetate

  • Sodium hydroxide (B78521)

  • Ethyl alcohol

  • Water

  • Glacial acetic acid (for neutralization)

  • Benzene (for extraction)

3. Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it to 20°C.

  • Add ethyl alcohol to the sodium hydroxide solution and continue cooling to approximately -5°C.

  • Slowly add a pre-cooled mixture of ethylene oxide and ethyl acetoacetate to the alkaline solution while stirring vigorously. The temperature must be maintained at or below 0°C.[9]

  • After the addition is complete, maintain the reaction mixture at 0°C to -5°C for 48 hours.[9]

  • Neutralize the mixture with glacial acetic acid.

  • Extract the product with benzene.

  • Combine the extracts and fractionally distill to remove the solvent and then to isolate the this compound under reduced pressure.

Synthesis of this compound from Ethylene Oxide EthyleneOxide Ethylene Oxide Reaction Reaction (NaOH, EtOH/H2O, <=0°C) EthyleneOxide->Reaction EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Reaction Neutralization Neutralization (Acetic Acid) Reaction->Neutralization Extraction Extraction (Benzene) Neutralization->Extraction Purification Fractional Distillation Extraction->Purification ABL This compound Purification->ABL

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data and Comparison of Synthesis Methods

The choice of synthesis method on a large scale often depends on factors such as yield, purity, safety, and cost. The continuous process for the condensation of γ-butyrolactone is generally favored for its high efficiency and product quality.

ParameterMethod 1: Continuous CondensationMethod 2: Ethylene Oxide Reaction
Starting Materials γ-Butyrolactone, Acetic Acid EsterEthylene Oxide, Ethyl Acetoacetate
Catalyst/Base Sodium MethoxideSodium Hydroxide
Reported Yield >90%[4][6]~60%[10]
Product Purity >99% (after single distillation)[4][6]High purity after fractionation
Key Advantages High yield and selectivity, high purityAvoids γ-butyrolactone as a starting material
Key Disadvantages Requires handling of strong basesUse of flammable and explosive ethylene oxide[1]

Application in the Synthesis of Risperidone

This compound is a key intermediate in the synthesis of the antipsychotic drug Risperidone. The synthesis involves the reaction of 2-aminopyridine (B139424) with this compound to form a key intermediate, 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which is then further processed to yield Risperidone.[11]

Role of ABL in Risperidone Synthesis ABL This compound Cycloaddition Bimolecular Cycloaddition ABL->Cycloaddition Aminopyridine 2-Aminopyridine Derivative Aminopyridine->Cycloaddition Intermediate1 Pyrido[1,2-a]pyrimidin-4-one Intermediate Cycloaddition->Intermediate1 FurtherSteps Further Chlorination and Coupling Reactions Intermediate1->FurtherSteps Risperidone Risperidone FurtherSteps->Risperidone

Caption: Simplified pathway of Risperidone synthesis from ABL.

Conclusion

The large-scale synthesis of this compound is a well-established process, with the continuous condensation of γ-butyrolactone and an acetic acid ester being a highly efficient and high-yield method. The choice of the synthetic route should be guided by considerations of safety, available starting materials, and desired product purity. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Acetylbutyrolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Acetylbutyrolactone (ABL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions, detailed troubleshooting guides, comparative data on synthesis methods, and key experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and industrially viable methods for synthesizing this compound are:

  • Claisen Condensation: This route involves the condensation reaction between γ-butyrolactone (GBL) and an acetate (B1210297) ester, such as ethyl acetate or methyl acetate. The reaction is catalyzed by a strong base like sodium methoxide (B1231860) or sodium ethoxide.[1][2]

  • Reaction of Ethylene (B1197577) Oxide: This method involves reacting ethylene oxide with an acetoacetate (B1235776) ester, like ethyl acetoacetate or methyl acetoacetate, under alkaline conditions.[3][4]

Q2: What are the key factors influencing the yield of this compound?

A2: Several factors critically impact the final yield:

  • Choice of Base: Strong bases like sodium methoxide are commonly used to facilitate the condensation.[2]

  • Reactant Stoichiometry: The molar ratios of the reactants, including the base, are crucial for driving the reaction to completion and minimizing side products.[5]

  • Temperature Control: The reaction temperature must be carefully controlled. For instance, in the reaction of ethylene oxide and ethyl acetoacetate, maintaining a temperature at or below 0°C is critical to reduce saponification of the ester.[4]

  • Protonation/Neutralization Conditions: During the workup, controlling the pH and temperature is vital. Exposing the product to a strongly acidic environment can lead to hydrolysis and significant yield loss. A pH of 4 to 7 is recommended.[5][6]

  • Reaction Time: The duration of the reaction needs to be optimized to ensure maximum conversion without promoting side reactions.[6]

Q3: What are the common impurities or by-products in ABL synthesis?

A3: Common by-products can include unreacted starting materials, products from self-condensation of the starting materials, and hydrolysis products if conditions are not carefully controlled.[6] In some routes, chlorinated organic by-products may form, which are difficult to remove by distillation.[6]

Troubleshooting Guide

Problem 1: Low Yield

Q: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several issues. Refer to the following decision tree and table for potential solutions.

G cluster_start Troubleshooting Low Yield cluster_condensation Condensation Step cluster_workup Workup Step cluster_solutions Potential Solutions start Low Yield Detected base Base Inactive or Insufficient? start->base Check Reaction ph Improper pH during Protonation? start->ph Check Workup temp Incorrect Reaction Temperature? base->temp No sol_base Use fresh, anhydrous base. Increase molar equivalent. base->sol_base Yes ratio Sub-optimal Reactant Ratio? temp->ratio No sol_temp Optimize temperature based on literature for specific reactants. temp->sol_temp Yes sol_ratio Adjust molar ratios of GBL/ester/base. ratio->sol_ratio Yes hydrolysis Product Hydrolysis? ph->hydrolysis No sol_ph Maintain pH between 4-7 during neutralization. ph->sol_ph Yes sol_hydrolysis Keep temperature low (-5 to 50°C) during workup. hydrolysis->sol_hydrolysis Yes

Caption: Troubleshooting decision tree for low ABL yield.

Problem 2: Product Purity Issues

Q: My final product shows significant impurities after purification. What steps can I take to improve purity?

A: Purity issues often arise from incomplete reactions or side reactions.

  • Optimize Protonation: As a key step, ensure that during protonation with an acid, the temperature is kept between -5°C and +50°C and the pH is maintained between 4 and 7 to prevent hydrolysis.[5][6]

  • Purification Method: Purification is typically achieved by distillation.[6] A fractional distillation column, such as one packed with Raschig rings, can significantly improve separation and result in purity greater than 99%.[5]

  • Extraction: After neutralization, efficient extraction is necessary to separate the product from the aqueous phase. Benzene has been used for this purpose, followed by fractionation to remove the solvent.[4]

Comparative Data of Synthesis Methods

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.

Table 1: Condensation of γ-Butyrolactone with Acetic Acid Esters

Acetic Acid EsterBaseMolar Ratio (GBL:Ester:Base)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
Ethyl AcetateSodium Ethoxide1 : 4 : 1.47510--[7]
Methyl AcetateSodium Methoxide1 : 1.0-6.0 : 0.9-1.620-1600.17-30>90>99[5][6]
Ethyl AcetateSodium Methoxide-50-60383.098.7[7]

Table 2: Reaction of Acetoacetate Esters with Ethylene Oxide

Acetoacetate EsterBase/CatalystMolar Ratio (Ester:EO:Base)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Ethyl AcetoacetateSodium Hydroxide1 : 1 : 10 to -548--60[4][8]
Methyl AcetoacetateTriethylamine (TEA)1 : 2 : 1652-7752.3[9]
Methyl AcetoacetateSodium Hydroxide1 : 1.05 : 125137182-[8]
Methyl AcetoacetateTriethylamine (TEA)1 : 1.4 : 1602.550.872.9-[9]

Detailed Experimental Protocols

Protocol 1: High-Yield Continuous Process using GBL and Methyl Acetate

This protocol is based on a continuous reaction process that achieves high yields and purity.[5][6]

Objective: To synthesize this compound with a yield exceeding 90%.

Materials:

  • γ-Butyrolactone (GBL)

  • Methyl Acetate

  • Sodium Methoxide powder

  • Methanol

  • Sulfuric Acid (for protonation)

Workflow Diagram:

G start Start feed Continuous Feed: GBL, Methyl Acetate, Sodium Methoxide start->feed react Condensation Reaction (20-160°C) feed->react withdraw Withdraw Enolate Mixture react->withdraw protonate Protonation (pH 4-7, -5 to 50°C) withdraw->protonate filter Filtration (Remove Salt) protonate->filter distill Distillation filter->distill product Final Product (>99% Purity) distill->product end End product->end

References

Technical Support Center: Purification of 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Acetylbutyrolactone (ABL). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the purification of this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound from a reaction mixture?

A1: The most common and industrially practiced method for purifying this compound is fractional distillation under reduced pressure.[1][2][3] This technique is effective in separating the desired product from lower-boiling solvents, unreacted starting materials, and higher-boiling impurities.

Q2: What are the typical physical properties of this compound that are relevant for its purification?

A2: Key physical properties for the purification of this compound are its boiling point, density, and solubility. It is a colorless to light yellow liquid.[4][5]

PropertyValue
Boiling Point107-108 °C at 5 mmHg[4][5]
Density1.19 g/mL at 25 °C[4]
Water Solubility310 g/L at 20 °C[4][6]
Flash Point>113 °C (>230 °F)[4]

Q3: What are the common impurities I might encounter in my crude this compound reaction mixture?

A3: Common impurities can include:

  • Unreacted starting materials such as γ-butyrolactone and acetic acid esters (e.g., ethyl acetate (B1210297) or methyl acetate).[1][7]

  • Solvents used in the reaction, like methanol (B129727) or toluene.[1][7]

  • By-products from side reactions, such as hydroxy- or alkoxybutyric acid derivatives.[1]

  • In cases of subsequent reactions like chlorination, dichlorinated 2-acetyl-γ-butyrolactone can be a difficult-to-separate impurity.[8]

Q4: Is this compound stable during purification?

A4: this compound is generally stable under normal conditions and recommended storage conditions.[6][9] However, it is incompatible with strong oxidizing agents and strong bases.[6][9] Care should be taken to avoid these conditions during workup and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Distillation - Inefficient separation of low-boiling impurities. - Co-distillation with impurities having similar boiling points. - Thermal decomposition if the distillation temperature is too high.- Ensure the use of a fractionating column (e.g., packed with Raschig rings) for better separation.[1][2] - Perform an initial distillation at atmospheric pressure or using a rotary evaporator to remove low-boiling solvents before the main fractional distillation under vacuum.[1][2][7] - Optimize the vacuum level to lower the distillation temperature and prevent decomposition.
Low Yield - Incomplete reaction. - Loss of product during the workup (e.g., extraction, washing). - Incomplete protonation of the enolate intermediate. - Side reactions reducing the amount of desired product.- Monitor the reaction to completion using a suitable analytical technique (e.g., GC).[7] - Ensure proper phase separation during extractions and minimize the volume of washing solutions. - Use a suitable acid (e.g., sulfuric acid, acetic acid, phosphoric acid) for protonation and ensure complete neutralization.[1][2] The choice of acid can impact the final yield.[1][10] - Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize side reactions.[1][2]
Product is Colored - Presence of impurities. - Contact with incompatible materials (e.g., iron can cause a blue to purple coloration).[11]- Ensure all glassware and equipment are thoroughly clean. - If distillation does not remove the color, consider a column chromatography purification step, although this is less common for large-scale purification.[10]
Difficulty in Separating By-products - Certain by-products, like dichlorinated derivatives, have very similar physical properties to the desired product.[8]- For challenging separations, preparative chromatography (e.g., column chromatography on silica (B1680970) gel) might be necessary, though it is more suitable for smaller scales.[10]

Experimental Protocols

General Work-up and Distillation Protocol

This protocol is a generalized procedure based on common practices found in the literature.[1][2][7]

1. Neutralization/Protonation:

  • After the condensation reaction, the reaction mixture containing the enolate of this compound is cooled.

  • The mixture is then protonated by the addition of an acid such as sulfuric acid, acetic acid, or phosphoric acid to a pH of around 4.[3] This step should be done carefully, often at a reduced temperature.

2. Phase Separation and Extraction:

  • If a biphasic system is formed, the aqueous and organic layers are separated.

  • The aqueous layer may be extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • The organic phases are combined.

3. Washing:

  • The combined organic phase is washed with water and/or brine to remove any remaining salts and water-soluble impurities.

4. Drying and Solvent Removal:

  • The organic phase is dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The drying agent is removed by filtration.

  • The bulk of the low-boiling solvents is removed using a rotary evaporator.[1][2]

5. Fractional Distillation:

  • The crude this compound is then purified by fractional distillation under reduced pressure.

  • A column packed with Raschig rings or other suitable packing material is recommended for efficient separation.[1][2]

  • The product is collected at a boiling point of 107-108 °C at 5 mmHg.[4][5]

Quantitative Data from Literature

The following table summarizes the purity and yield of this compound obtained after distillation using different protonating agents in the work-up process.[1][2][10]

Protonating AgentPurity (by GC)Yield (based on γ-butyrolactone)
Sulfuric Acid>99%91%
60% Acetic Acid98.5%88%
50% Phosphoric Acid98.5%91%

Visualized Workflows

General Purification Workflow

PurificationWorkflow ReactionMixture Crude Reaction Mixture (Enolate form) Protonation Protonation (Acidification) ReactionMixture->Protonation PhaseSeparation Phase Separation & Extraction Protonation->PhaseSeparation Washing Washing PhaseSeparation->Washing Drying Drying Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval FractionalDistillation Fractional Distillation (Vacuum) SolventRemoval->FractionalDistillation PureProduct Pure this compound FractionalDistillation->PureProduct PurityTroubleshooting start Low Purity after Distillation q1 Are low-boiling impurities present? start->q1 a1_yes Use a rotary evaporator before final distillation. q1->a1_yes Yes q2 Are impurities with similar boiling points present? q1->q2 No a1_yes->q2 a2_yes Use a fractionating column (e.g., with Raschig rings). q2->a2_yes Yes q3 Is the distillation temperature too high? q2->q3 No a2_yes->q3 a3_yes Increase vacuum to lower the boiling point. q3->a3_yes Yes end_node Improved Purity q3->end_node No a3_yes->end_node

References

Technical Support Center: 2-Acetylbutyrolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetylbutyrolactone. The information is designed to address specific issues that may be encountered during experimentation, with a focus on common side reactions and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Claisen Condensation: This is a widely used industrial method involving the condensation reaction between γ-butyrolactone and an acetic acid ester (such as ethyl acetate (B1210297) or methyl acetate) in the presence of a strong base (e.g., sodium ethoxide, sodium methoxide).[1]

  • Reaction of Ethyl Acetoacetate (B1235776) with Ethylene (B1197577) Oxide: This method also employs alkaline conditions to facilitate the reaction between ethyl acetoacetate and ethylene oxide.[1]

Q2: What are the primary side reactions to be aware of during the Claisen condensation synthesis of this compound?

A2: The main side reactions include:

  • Saponification/Hydrolysis: The ester starting materials and the this compound product can be hydrolyzed by the base, particularly if moisture is present.

  • Transesterification: If the alkoxide base used does not correspond to the alkyl group of the acetic acid ester, an exchange of the alkoxy group can occur, leading to a mixture of ester products.

  • Self-condensation of the Acetic Acid Ester: The acetic acid ester can react with itself in a Claisen condensation to form a β-keto ester (e.g., ethyl acetoacetate from ethyl acetate).

  • Ring-opening of γ-Butyrolactone: The lactone ring can be opened by the base, leading to the formation of hydroxybutyric acid derivatives.

  • Product Hydrolysis during Workup: Improper pH control during the neutralization of the reaction mixture can lead to the hydrolysis of the desired this compound product.[2][3]

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions, consider the following:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to prevent hydrolysis reactions.

  • Match the Alkoxide Base to the Ester: To prevent transesterification, the alkoxide base should have the same alkyl group as the acetic acid ester (e.g., use sodium ethoxide with ethyl acetate).

  • Control Reaction Temperature: Temperature control is critical. Higher temperatures can favor the saponification of esters. The optimal temperature range is typically between 30°C and 140°C, and may involve a gradual increase to drive the reaction to completion.[2]

  • Careful pH Control during Workup: During the protonation step to neutralize the enolate, maintain the pH between 4 and 7 to prevent acid-catalyzed hydrolysis of the product.[2][3]

  • Molar Ratio of Reactants: The molar ratio of the acetic acid ester to γ-butyrolactone and the base is a critical parameter. An excess of the acetic acid ester is often used. The ratio of γ-butyrolactone to acetic acid ester to the base is typically in the range of 1:1.0-6.0:0.9-1.6.[2][4]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of this compound - Incomplete reaction. - Significant side reactions (hydrolysis, self-condensation, etc.). - Product loss during workup and purification.- Monitor the reaction progress using techniques like GC or TLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, reactant ratios) to minimize side reactions (see FAQs). - Ensure careful pH control during the neutralization step to avoid product hydrolysis.[2] - Optimize purification methods (e.g., distillation conditions) to minimize product loss.
Presence of a Significant Amount of Acetic Acid Ester in the Product - Incomplete reaction. - Inefficient removal of unreacted starting material.- Increase reaction time or temperature (within the optimal range) to drive the reaction to completion. - Optimize the distillation process to effectively separate the lower-boiling acetic acid ester from the product.
Formation of a Water-Soluble Byproduct - Saponification of the starting ester or product, leading to the formation of a carboxylate salt. - Ring-opening of γ-butyrolactone to form a hydroxybutyrate salt.- Ensure strictly anhydrous reaction conditions. - Avoid using hydroxide (B78521) bases. - During workup, acidification will convert these salts to their corresponding carboxylic acids, which may be separable by extraction.
Presence of an Unexpected Ester Byproduct - Transesterification due to a mismatch between the alkoxide base and the acetic acid ester.- Ensure the alkoxide base has the same alkyl group as the ester (e.g., sodium ethoxide with ethyl acetate).
Formation of Ethyl Acetoacetate (or other β-keto ester) - Self-condensation of the acetic acid ester.- This is a competing equilibrium. Optimizing the molar ratio of γ-butyrolactone to the acetic acid ester can favor the desired reaction.

Quantitative Data on Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes data from various sources to illustrate the impact of different parameters.

γ-Butyrolactone : Ester : Base Molar Ratio Base Solvent Temperature (°C) Reaction Time (h) Conversion (%) Selectivity (%) Yield (%) Reference
1 : 1.7 : 1.25Calcium OxideEthyl Acetate (excess)7720--65[5]
1 : 1.6 : 1.1Sodium MethoxideMethyl Acetate (excess)45 -> 90-~85~80-[2]
1 : 2.5 : 1.05Sodium MethoxideToluene60 -> 100~1--86[6]
1 : 1.5 : 1.1Sodium MethoxideMethyl Acetate (excess)45~1--91[4][6]

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is a generalized procedure based on common industrial and laboratory methods.[2][5]

Materials:

  • γ-Butyrolactone

  • Ethyl Acetate (anhydrous)

  • Sodium Ethoxide

  • Toluene (anhydrous, optional solvent)

  • Hydrochloric Acid or Sulfuric Acid (for neutralization)

  • Sodium Chloride (for brine wash)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Charging the Reactor: To the flask, add anhydrous ethyl acetate. If using a co-solvent, add anhydrous toluene.

  • Addition of Base: With vigorous stirring, add sodium ethoxide to the reaction flask.

  • Addition of γ-Butyrolactone: Slowly add γ-butyrolactone dropwise from the dropping funnel to the stirred suspension of the base in ethyl acetate. The rate of addition should be controlled to maintain the desired reaction temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 55-60°C) and maintain it for the required reaction time (typically several hours). Monitor the reaction progress by GC or TLC.

  • Workup - Neutralization: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a dilute solution of hydrochloric acid or sulfuric acid with vigorous stirring to neutralize the reaction mixture to a pH of 4-7.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Signaling Pathways and Experimental Workflows

Main Reaction Pathway: Claisen Condensation

claisen_condensation GBL γ-Butyrolactone Enolate Enolate of GBL GBL->Enolate + Base Base Base (e.g., NaOEt) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Ethyl Acetate EtOAc Ethyl Acetate EtOAc->Tetrahedral_Intermediate Product_Enolate Product Enolate Tetrahedral_Intermediate->Product_Enolate - EtOH Product This compound Product_Enolate->Product + H+ Protonation Protonation (H+) Protonation->Product

Caption: Claisen condensation pathway for this compound synthesis.

Side Reaction: Ring-Opening of γ-Butyrolactone

ring_opening GBL γ-Butyrolactone Intermediate Tetrahedral Intermediate GBL->Intermediate + Base Base Base (e.g., NaOEt) Base->Intermediate Ring_Opened_Product Sodium 4-ethoxy-4-oxobutanoate Intermediate->Ring_Opened_Product Ring Opening

Caption: Base-catalyzed ring-opening of γ-butyrolactone.

Side Reaction: Saponification of Ethyl Acetate

saponification EtOAc Ethyl Acetate Intermediate Tetrahedral Intermediate EtOAc->Intermediate + Base Base Base (e.g., NaOH) Base->Intermediate Saponification_Product Sodium Acetate + Ethanol Intermediate->Saponification_Product

Caption: Saponification of ethyl acetate side reaction.

Experimental Workflow

experimental_workflow Start Start: Anhydrous Setup Reaction Claisen Condensation (γ-Butyrolactone + Ethyl Acetate + Base) Start->Reaction Monitoring Reaction Monitoring (GC/TLC) Reaction->Monitoring Workup Workup: Neutralization (pH 4-7) Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: 2-Acetylbutyrolactone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Acetylbutyrolactone reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound is commonly synthesized via two main routes:

  • Condensation Reaction: This involves the condensation of an ester of acetic acid (like ethyl acetate) with γ-butyrolactone in the presence of a strong base.[1][2]

  • Reaction with Ethylene (B1197577) Oxide: This method involves reacting ethylene oxide with ethyl acetoacetate (B1235776) under alkaline conditions.[2]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
AppearanceColorless to light yellow liquid[3][4]
Boiling Point107-108 °C at 5 mmHg[4][5]
Density1.19 g/mL at 25 °C[4][5]
Flash Point113 °C (closed cup)[6]
Water Solubility310 g/L at 20 °C[3][4]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a cool, dry place in a tightly sealed container.[3] For long-term storage, a temperature of 2°C - 8°C is suggested.[7] The compound is stable under recommended storage conditions.[3][5]

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[3][4][5] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Low or No Product Yield

Q: My reaction is resulting in a low yield or no this compound at all. What are the potential causes and how can I address them?

A: Low or no yield can stem from several factors related to reactants, reaction conditions, and workup procedures.

Troubleshooting Steps:

  • Verify Reactant Quality:

    • Ensure that γ-butyrolactone and the acetic acid ester are pure and dry. The presence of water can interfere with the condensation reaction.

    • Confirm the activity and concentration of the base (e.g., sodium methoxide). Old or improperly stored base may have reduced efficacy.

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature is crucial. For the condensation reaction, temperatures can range from 20°C to 160°C.[1][8] Lower temperatures may slow the reaction rate, while excessively high temperatures can promote side reactions.

    • Molar Ratios: The stoichiometry of the reactants is critical. A common approach is to use a molar ratio of 1.0 to 6.0 parts of acetic acid ester and 0.9 to 1.6 parts of the strong base per part of γ-butyrolactone.[1][8]

    • Reaction Time: The reaction may require sufficient time to proceed to completion. Mean residence times can range from 5 minutes to 30 hours.[1][8] Monitor the reaction progress using techniques like TLC or GC.

  • Protonation Step (Workup):

    • The protonation of the enolate formed during the reaction is a critical step. Maintaining a pH between 4 and 7 (preferably 5 to 6.5) during protonation is crucial to prevent hydrolysis of the product, which can significantly decrease the yield.[1]

    • Adding the reaction mixture to the acid (or vice versa) without careful pH control can expose the product to a strongly acidic environment, leading to degradation.[1]

G cluster_start Start: Low/No Yield cluster_reactants Reactant Quality cluster_conditions Reaction Conditions cluster_workup Workup Procedure cluster_end Outcome start Low/No Product Yield reactant_purity Check Purity of γ-butyrolactone and Acetic Acid Ester start->reactant_purity Initial Check base_activity Verify Activity of Base reactant_purity->base_activity temp Optimize Temperature (20-160°C) base_activity->temp If reactants are good ratio Adjust Molar Ratios (Ester:Base:Lactone) temp->ratio time Monitor Reaction Time (5 min - 30 hr) ratio->time ph_control Control pH during Protonation (4-7) time->ph_control If conditions are optimized end Improved Yield ph_control->end

Troubleshooting workflow for low product yield.
Product Impurity

Q: My final product is impure. What are the common side products and how can I minimize their formation and remove them?

A: Impurities in this compound synthesis often arise from side reactions or subsequent unwanted reactions like dimerization or polymerization.

Common Impurities and Solutions:

  • Hydroxy- or Alkoxybutyric Acid Derivatives: These byproducts can form during the reaction and are often difficult to separate by distillation due to similar boiling points.[1]

    • Solution: Optimizing the reaction conditions, particularly by maintaining the correct stoichiometry and temperature, can suppress the formation of these side products.[1] A continuous feeding of reactants into the reaction zone can also improve selectivity and yield.[1]

  • Dichlorinated this compound: In chlorination reactions of this compound, the formation of dichlorinated byproducts is a common issue.[9][10] These are very difficult to separate from the desired monochlorinated product.[9][10]

    • Solution: While not directly related to the synthesis of this compound itself, if you are performing a subsequent chlorination, careful control of the chlorinating agent stoichiometry and reaction conditions is paramount.

  • Unreacted Starting Materials: The presence of unreacted γ-butyrolactone or acetic acid ester indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature, or check the efficacy of the base catalyst.

Purification Strategy:

  • Distillation: Fractional distillation under reduced pressure is the primary method for purifying this compound.[1][8] A packed column (e.g., with Raschig rings) can improve separation efficiency.[1][8]

  • Chromatography: For high-purity applications, column chromatography can be employed, although it is less common for large-scale purification.

G cluster_start Start: Impure Product cluster_impurities Identify Impurity cluster_solutions Implement Solution cluster_end Outcome start Impure Product Detected (e.g., by GC, NMR) hydroxy Hydroxy/Alkoxybutyric Acid Derivatives start->hydroxy Possible Impurity dichloro Dichlorinated Byproducts start->dichloro Possible Impurity starting_materials Unreacted Starting Materials start->starting_materials Possible Impurity optimize Optimize Reaction Conditions (Stoichiometry, Temperature) hydroxy->optimize dichloro->optimize extend_rxn Increase Reaction Time or Temperature starting_materials->extend_rxn purify Purify via Fractional Distillation optimize->purify extend_rxn->purify end Pure Product purify->end

Logical steps for addressing product impurity.

Experimental Protocols

Synthesis of this compound via Condensation

This protocol is a generalized procedure based on common synthesis methods.

Materials:

  • γ-Butyrolactone

  • Acetic acid ester (e.g., methyl acetate (B1210297) or ethyl acetate)

  • Strongly basic condensation agent (e.g., sodium methoxide)

  • Acid for protonation (e.g., sulfuric acid or acetic acid)[8]

  • Inert solvent (optional, e.g., toluene)[1]

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, condenser, and addition funnels, charge the acetic acid ester.

  • Initiation: Heat the acetic acid ester to the desired reaction temperature (e.g., 45°C).[1]

  • Reactant Addition: Continuously and simultaneously feed the γ-butyrolactone and the basic condensation agent into the reactor over a defined period. Maintain a constant molar ratio (e.g., 1.05 to 2.5 parts acetic acid ester and 1.05 to 1.4 parts base per part of γ-butyrolactone).[1]

  • Reaction: Maintain the reaction mixture at the set temperature for a specified residence time (e.g., 10 minutes to 20 hours) to allow the condensation to occur, forming the enolate of 2-acetyl-γ-butyrolactone.[1][8]

  • Protonation: Carefully transfer the reaction mixture to a separate vessel for protonation. Simultaneously add the reaction mixture and the acid (e.g., 60% acetic acid) while vigorously stirring and monitoring the pH.[8] Maintain the pH in the range of 4-7.[1]

  • Workup: After protonation, an inorganic salt may precipitate. Filter the mixture to remove the salt.[8]

  • Purification: Separate the organic layer and purify the crude this compound by fractional distillation under reduced pressure.[1][8]

Quantitative Data from Literature

ReactantsBaseTemperatureReaction TimeYieldPurityReference
γ-Butyrolactone, Methyl AcetateSodium Methoxide45°C1 hour91%>99% (GC)[1]
γ-Butyrolactone, Ethyl AcetateSodium Methoxide--75%-[11]
Methyl Acetoacetate, Ethylene OxideTriethylamine60°C2.5 hours-72.9% (Selectivity)[12]
Methyl Acetoacetate, Ethylene OxideTriethylamine60°C4.5 hours-75.0% (Selectivity)[12]

References

Technical Support Center: Purifying 2-Acetylbutyrolactone by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2-Acetylbutyrolactone (ABL) by distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the recommended method for purifying this compound (ABL)?

A1: this compound has a high boiling point at atmospheric pressure (estimated at 253°C)[1], a temperature at which thermal decomposition can occur. Vacuum distillation significantly lowers the boiling point, allowing for efficient purification while minimizing the risk of product degradation. The boiling point is reported to be 107-108°C at a pressure of 5 mmHg.[2][3][4][5]

Q2: What level of purity and yield can be expected from a single fractional distillation?

A2: With a properly optimized setup, a single vacuum fractional distillation can achieve a high degree of purity. Purity levels exceeding 99% have been reported, with yields around 88-91%.[6][7] Another source indicates achieving 98.7% purity with an 83.0% yield.[8]

Q3: What are the common impurities in crude this compound?

A3: Common impurities typically originate from the synthesis process. The most common synthetic route is the Claisen condensation between γ-butyrolactone and an acetate (B1210297) ester (like methyl or ethyl acetate) using a strong base.[5] Therefore, impurities may include unreacted starting materials, residual solvents, and byproducts from side reactions.

Q4: Is this compound stable under distillation conditions?

A4: ABL is generally stable under vacuum distillation conditions, which keep the temperature relatively low. However, it is incompatible with strong bases and strong oxidizing agents.[3][5][9] Care must be taken to ensure the crude material is properly neutralized (pH 4 to 7 is recommended) before distillation to prevent hydrolysis and yield loss.[6] Prolonged heating at high temperatures should be avoided to prevent potential decomposition.

Q5: What are the primary safety concerns when handling and distilling ABL?

A5: this compound is considered a hazardous chemical. It can cause skin and serious eye irritation and may cause respiratory irritation.[9][10][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[10][11][12] All handling and distillation should be performed in a well-ventilated area or a fume hood.[10][11]

Data Presentation

Table 1: Physical and Distillation Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₈O₃[2]
Molecular Weight128.13 g/mol [13]
Boiling Point107-108 °C @ 5 mmHg[2][3][4]
Boiling Point (Est.)253 °C @ 760 mmHg[1]
Density1.19 g/mL @ 25 °C[3][4][5]
Flash Point>110 °C (>230 °F)[1][3]

Table 2: Potential Impurities and Their Boiling Points

CompoundBoiling Point (°C @ 760 mmHg)Rationale for Presence
Methyl Acetate57.1Common reactant/solvent in synthesis[14]
Methanol64.7Byproduct of sodium methoxide (B1231860) reaction[14]
Ethyl Acetate77.1Common reactant in synthesis[8]
γ-Butyrolactone (GBL)204-206Key starting material in synthesis[14]
Dichlorinated ABL~ High BoilingPotential byproduct in related syntheses[15]

Troubleshooting Guide

Issue 1: Low Product Yield

  • Q: My final yield of pure ABL is significantly lower than expected. What are the possible causes?

    • A: Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion. Monitor the reaction using techniques like GC analysis to confirm the consumption of starting materials.

    • A: Loss During Workup: The crude product must be carefully neutralized to a pH between 4 and 7 before distillation.[6] A highly acidic or basic environment can cause hydrolysis of the lactone ring, reducing the yield.

    • A: Inefficient Distillation: A poor vacuum can lead to higher distillation temperatures, causing thermal decomposition. Ensure all joints in your distillation apparatus are properly sealed. Check the vacuum pump for proper function and oil level.

    • A: Premature Fraction Collection: You may be discarding product in the forerun or leaving too much in the distillation pot. Collect fractions carefully and monitor the distillation temperature closely.

Issue 2: Poor Product Purity / Ineffective Separation

  • Q: My distilled ABL is contaminated with starting materials or other impurities. How can I improve the separation?

    • A: Insufficient Column Efficiency: For separating components with close boiling points, a simple distillation setup may be inadequate. Use a fractional distillation column packed with structured material like Raschig rings or glass beads to increase the number of theoretical plates.[6][16] A 20 cm packed column has been shown to be effective.[6][7]

    • A: Distillation Rate Too High: A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column, leading to poor separation.[17] Aim for a slow, dropwise collection rate at the condenser takeoff.

    • A: Poor Reflux Ratio: If your setup includes a reflux divider, ensure an appropriate reflux ratio is used. A higher reflux ratio generally improves separation but increases distillation time.

    • A: Foaming or Bumping: Uneven boiling can cause crude material to splash into the distillation column, contaminating the distillate. Use fresh boiling chips or a magnetic stirrer to ensure smooth boiling.

Issue 3: Product is Dark or Discolored

  • Q: The distilled this compound has a yellow or brown tint. What causes this and how can it be prevented?

    • A: Thermal Decomposition: Discoloration is a common sign of thermal degradation. This is often caused by an excessively high distillation temperature. Improve the vacuum to lower the pot temperature. Ensure the heating mantle is not set too high; the goal is gentle, steady boiling.

    • A: Contamination in Crude Material: Residual acidic or basic catalysts from the synthesis can promote decomposition at elevated temperatures. Ensure the pre-distillation neutralization and workup are thorough.

    • A: Air Leak in the System: The presence of oxygen at high temperatures can lead to oxidative degradation. Meticulously check all seals, joints, and tubing for leaks before starting the distillation.

Issue 4: Unstable Vacuum Pressure

  • Q: The pressure reading on my manometer is fluctuating during the distillation. What should I check?

    • A: Leaks in the Apparatus: This is the most common cause. Check all glass joints, hose connections, and the thermometer adapter for a tight seal. Use high-vacuum grease where appropriate.

    • A: Outgassing of Solvents: If the crude material contains a high concentration of low-boiling solvents, their rapid boiling can cause initial pressure fluctuations. A preliminary distillation at a lower temperature or partial vacuum can remove the bulk of these solvents before purifying the main product.

    • A: Vacuum Pump Issues: Ensure the vacuum pump is in good working order, the oil is clean and at the correct level, and it is appropriately sized for the distillation apparatus.

Visualizations

Distillation_Workflow Experimental Workflow for ABL Purification cluster_setup Apparatus Assembly cluster_distillation Distillation Process cluster_analysis Analysis A 1. Assemble Vacuum Fractional Distillation Setup B 2. Add Crude ABL and Boiling Chips to Flask A->B C 3. Seal all Joints and Connect Vacuum B->C D 4. Start Vacuum Pump (Achieve <10 mmHg) C->D System Check: Ensure Stable Vacuum E 5. Begin Gentle Heating of Distillation Flask D->E F 6. Collect Forerun (Low-boiling impurities) E->F G 7. Collect Main Fraction (Pure ABL at stable temp/pressure) F->G H 8. Stop Heating and Cool System Under Vacuum G->H G->H Monitor Pot Residue: Do not distill to dryness I 9. Vent System and Collect Product J 10. Analyze Purity (e.g., GC, NMR) I->J

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Distillation Issues Start Problem Identified Purity Poor Purity? Start->Purity Check Purity Yield Low Yield? Start->Yield Check Yield Color Product Discolored? Start->Color Check Appearance Purity->Yield No Purity_Sol1 Increase Column Efficiency (Use Packed Column) Purity->Purity_Sol1 Yes Yield->Color No Yield_Sol1 Check Vacuum Level (Prevent Decomposition) Yield->Yield_Sol1 Yes Color_Sol1 Improve Vacuum to Lower Temp Color->Color_Sol1 Yes Purity_Sol2 Decrease Distillation Rate Purity_Sol1->Purity_Sol2 Purity_Sol3 Check for Bumping/Foaming Purity_Sol2->Purity_Sol3 Yield_Sol2 Verify Neutral pH of Crude Yield_Sol1->Yield_Sol2 Yield_Sol3 Review Fraction Cut Points Yield_Sol2->Yield_Sol3 Color_Sol2 Check for Air Leaks Color_Sol1->Color_Sol2 Color_Sol3 Ensure Crude is Neutralized Color_Sol2->Color_Sol3

Caption: A decision tree for troubleshooting common ABL distillation problems.

Experimental Protocol: Vacuum Fractional Distillation of this compound

Objective: To purify crude this compound to >98% purity by removing low-boiling solvents and high-boiling impurities.

Materials:

  • Crude this compound (neutralized)

  • Round-bottom flask (distillation pot)

  • Fractional distillation column (e.g., 20 cm Vigreux or packed with Raschig rings)[6][7]

  • Distillation head with thermometer adapter and condenser

  • Receiving flasks (multiple, appropriately sized)

  • Vacuum adapter

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

  • Vacuum pump capable of reaching <10 mmHg

  • Manometer (vacuum gauge)

  • Insulating material (glass wool or aluminum foil)[16]

Procedure:

  • Preparation: Ensure the crude ABL has been properly worked up and neutralized (pH 4-7).[6] A sample should be taken for initial purity analysis (e.g., by GC) to establish a baseline.

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware is dry.

    • Place the crude ABL and a few boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Lightly grease all ground-glass joints with high-vacuum grease to ensure a complete seal.

    • Wrap the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain an efficient temperature gradient.[16]

    • Place a cold trap between the distillation setup and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Start the vacuum pump and allow the system pressure to stabilize. The pressure should drop to below 10 mmHg, ideally around 5 mmHg.

    • Once a stable vacuum is achieved, turn on the magnetic stirrer (if used) and begin to gently heat the distillation pot with the heating mantle.

    • Increase the temperature gradually until the mixture begins to boil gently.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will consist of low-boiling solvents and impurities. The vapor temperature will be low and may not be stable.

    • Main Fraction: As the low-boiling components are removed, the vapor temperature will rise and then stabilize at the boiling point of ABL at the given pressure (approx. 107-108°C at 5 mmHg).[2][3] Once the temperature is stable and the distillate runs clear, switch to a clean receiving flask to collect the pure product.

    • Final Fraction: Continue distillation as long as the temperature remains stable. If the temperature drops or rises significantly, or if the distillation rate slows dramatically, stop collecting the main fraction.

  • Shutdown:

    • Stop heating by lowering and turning off the heating mantle.

    • Allow the system to cool to room temperature under vacuum.

    • Once cool, carefully and slowly vent the system to atmospheric pressure.

    • Disassemble the apparatus and weigh the collected pure fraction to calculate the yield. Analyze the purity of the main fraction.

References

Technical Support Center: Efficient Synthesis of 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-acetyl-γ-butyrolactone (ABL).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common catalytic methods for synthesizing 2-Acetylbutyrolactone?

A1: The two primary methods for synthesizing this compound are:

Q2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: The strong base catalysts used, such as sodium methoxide, are highly sensitive to moisture. Ensure all reactants and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen).[3]

  • Reaction Temperature: The reaction temperature is a critical parameter. For the condensation reaction with sodium methoxide, temperatures are typically maintained between 45°C and 90°C.[3] For the reaction involving ethylene oxide and triethylamine, a temperature of around 60-65°C is common.[3] Operating outside the optimal temperature range can lead to side reactions or incomplete conversion.

  • Reactant Stoichiometry: The molar ratios of the reactants are crucial. For the condensation reaction, an excess of the acetic acid ester is generally used.[2] The ratio of the condensation agent to γ-butyrolactone is also a key parameter to optimize.[2]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times can range from a few hours to over 10 hours, depending on the specific conditions.[3] Monitoring the reaction progress by techniques like gas chromatography (GC) can help determine the optimal reaction time.[3]

  • Protonation Step: After the initial reaction, the resulting enolate must be protonated to yield the final product. The choice of acid and the pH of the reaction mixture during protonation can impact the final yield and purity.[2][4]

Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A3: Improving selectivity towards this compound often involves fine-tuning the reaction conditions:

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial to minimize side reactions.

  • Continuous Feeding of Reactants: A continuous feed of reactants into the reaction zone, as opposed to a batch process, can help maintain constant molar ratios and improve selectivity.[2][4]

  • Catalyst Choice: While strong bases like sodium methoxide are effective, other catalysts might offer better selectivity depending on the specific process. For the ethylene oxide route, triethylamine is a commonly used catalyst.[3]

  • Post-Reaction Workup: The purification process, typically distillation, is critical for removing impurities and isolating a high-purity product.[2]

Data Presentation: Catalyst Performance in this compound Synthesis

The following tables summarize quantitative data from various synthetic routes for this compound.

Table 1: Condensation of γ-Butyrolactone with Acetic Acid Esters

CatalystAcetic Acid EsterSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Sodium MethoxideMethyl AcetateMethanol (B129727)45 - 9010>90>99[2][3]
Sodium MethoxideEthyl AcetateToluene60~1~80 (selectivity)-[4]

Table 2: Reaction of Ethylene Oxide with Methyl Acetoacetate (MAA)

CatalystTEA/MAA Molar RatioEO/MAA Molar RatioTemperature (°C)Reaction Time (h)MAA Conversion (%)ABL Selectivity (%)ABL Yield (%)Reference
Triethylamine (TEA)1.01.4602.550.872.9-[3]
Triethylamine (TEA)1.02.0604.567.775.0-[3]
Triethylamine (TEA)0.7 - 1.31.7 - 2.265 - 95265.6 - 85.047.5 - 77.440.4 - 52.3[3]

Experimental Protocols

Protocol 1: Synthesis via Condensation with Sodium Methoxide

  • Reaction Setup: Equip a dry stainless steel reaction vessel with a stirrer, reflux condenser, and distillation apparatus.

  • Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Reactant Charging: Add methyl acetate to the reactor and heat to 45°C.

  • Catalyst and Reactant Addition: In batches, add γ-butyrolactone and sodium methoxide while maintaining the temperature at 45°C.

  • Reaction: Gradually increase the temperature to 55°C and then to 90°C, maintaining the reaction for approximately 10 hours. Methanol and methyl acetate byproducts can be collected via distillation.

  • Monitoring: Monitor the reaction progress using gas chromatography until the concentration of γ-butyrolactone is below 1%.

  • Neutralization: Cool the reaction mixture to 0-5°C. Introduce carbon dioxide to neutralize the reaction mixture, maintaining the temperature below 35°C.

  • Workup: Add water and stir. Filter the solid byproduct (sodium bicarbonate). The filtrate is then subjected to distillation to first remove the solvent and then to isolate this compound under high vacuum.[3]

Protocol 2: Synthesis via Ethylene Oxide and Triethylamine

  • Reaction Setup: Add methanol to an autoclave and pressurize with nitrogen. Heat the vessel to 65°C.

  • Reactant Addition: Simultaneously add a solution of methyl acetoacetate (MAA) and triethylamine (TEA) in methanol, and ethylene oxide (EO) to the autoclave over a short period (e.g., ~11 minutes).

  • Reaction: Maintain the reaction at the set temperature for approximately 2 hours.

  • Analysis: Analyze the reaction mixture using gas chromatography to determine the conversion of MAA and the selectivity for this compound.[3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Purification prep_reactants Prepare Anhydrous Reactants and Solvents setup_reactor Setup Reactor under Inert Atmosphere prep_reactants->setup_reactor add_reactants Add Reactants and Catalyst setup_reactor->add_reactants control_temp Control Reaction Temperature add_reactants->control_temp monitor_reaction Monitor Reaction by GC control_temp->monitor_reaction neutralize Neutralization/ Protonation monitor_reaction->neutralize filter Filter Byproducts neutralize->filter distill Distillation filter->distill purified_product Purified This compound distill->purified_product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection cluster_route Synthetic Route cluster_catalyst Catalyst Choice cluster_considerations Key Considerations start Catalyst Selection for This compound Synthesis route_choice Choose Synthetic Route start->route_choice condensation Condensation of γ-Butyrolactone route_choice->condensation High Yield & Purity Focus ethylene_oxide Reaction with Ethylene Oxide route_choice->ethylene_oxide Alternative Precursors strong_base Strong Base (e.g., Sodium Methoxide) condensation->strong_base tertiary_amine Tertiary Amine (e.g., Triethylamine) ethylene_oxide->tertiary_amine moisture Moisture Sensitivity strong_base->moisture temp Temperature Control strong_base->temp cost Cost and Availability strong_base->cost safety Safety Precautions strong_base->safety tertiary_amine->temp tertiary_amine->cost tertiary_amine->safety

Caption: Logic diagram for catalyst selection in this compound synthesis.

References

Technical Support Center: 2-Acetylbutyrolactone NMR Spectra Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities in the NMR spectra of 2-Acetylbutyrolactone.

Troubleshooting Guide

Issue: Unexpected peaks are observed in the 1H NMR spectrum of my this compound sample.

This guide will help you identify common impurities that may be present in your sample. The following sections address specific impurity signals.

1. Signals corresponding to Ethyl Acetate (B1210297):

  • Question: I see a triplet at approximately 1.26 ppm and a quartet at around 4.12 ppm in my CDCl₃ spectrum. What are these signals?

  • Answer: These signals are characteristic of ethyl acetate, a common solvent used in synthesis and purification. The triplet corresponds to the methyl protons (-CH₃) and the quartet to the methylene (B1212753) protons (-CH₂-) of the ethyl group. Some compounds can retain ethyl acetate even after prolonged drying under high vacuum.[1][2]

2. Signals corresponding to γ-Butyrolactone (GBL):

  • Question: My spectrum shows multiplets around 2.28 ppm, 2.48 ppm, and 4.35 ppm that do not correspond to this compound. Could this be unreacted starting material?

  • Answer: Yes, these signals are consistent with the presence of γ-Butyrolactone (GBL), a common starting material in the synthesis of this compound.[3][4] The signals correspond to the two methylene groups and the methine group of the lactone ring.

3. Signals corresponding to Acetic Acid:

  • Question: There is a singlet at approximately 2.10 ppm and a broad singlet further downfield in my spectrum. What could this be?

  • Answer: These signals are indicative of acetic acid. The singlet at 2.10 ppm is from the methyl protons, and the broad singlet, which can vary in chemical shift, is from the acidic proton (-OH).[5] Acetic acid can be a byproduct of the synthesis.

4. Signals corresponding to Water:

  • Question: I have a broad singlet at around 1.56 ppm in my CDCl₃ spectrum. What is this peak?

  • Answer: This is a very common impurity and is characteristic of water (H₂O).[6] Its chemical shift can vary depending on the solvent, concentration, and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for pure this compound in CDCl₃?

A1: The approximate 1H NMR chemical shifts for this compound in CDCl₃ are: a singlet for the acetyl methyl protons, and multiplets for the methine and two methylene protons of the lactone ring. It is important to note that this compound exists as a mixture of keto and enol tautomers, which can result in two sets of signals. The major keto form typically shows a singlet around 2.43 ppm (acetyl -CH₃), a multiplet around 2.35-2.73 ppm (ring -CH₂-), a multiplet around 3.78 ppm (ring -CH-), and a multiplet around 4.34-4.36 ppm (ring -OCH₂-).[7]

Q2: I have identified an impurity. How can I remove it?

A2: The purification method depends on the impurity.

  • Solvent Residues (e.g., Ethyl Acetate): Co-evaporation with a more volatile solvent like dichloromethane (B109758) can be effective.[1] Dissolve your sample in dichloromethane and remove the solvent on a rotary evaporator. Repeat this process a few times.

  • Starting Materials and Byproducts (e.g., GBL, Acetic Acid): Purification via column chromatography or distillation is typically required. For distillation of this compound, reduced pressure is necessary to avoid decomposition.[8][9][10]

Q3: How can I prevent contamination of my NMR sample?

A3: Proper sample preparation is crucial.

  • Ensure all glassware, including the NMR tube and cap, is scrupulously clean and dry.[11]

  • Use high-purity deuterated solvents.

  • Filter your sample solution into the NMR tube to remove any particulate matter.[12]

  • Avoid leaving your sample or deuterated solvent exposed to the atmosphere to minimize water contamination.[6]

Data Presentation

Table 1: ¹H NMR Chemical Shifts (ppm) of this compound and Common Impurities in CDCl₃

CompoundChemical Shift (δ) and Multiplicity
This compound (Keto form) ~4.35 (m), ~3.78 (m), ~2.73 (m), ~2.43 (s), ~2.35 (m)[7]
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)[2]
γ-Butyrolactone4.35 (m), 2.48 (m), 2.28 (m)[3][4]
Acetic Acid~11 (br s, OH), 2.10 (s)[5]
Water~1.56 (br s)[6]
Acetone2.17 (s)[13]
Dichloromethane5.30 (s)

Chemical shifts are approximate and can vary based on concentration and other experimental conditions. Multiplicity: s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation
  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Sample Preparation: Place the crude this compound into the round-bottom flask.

  • Distillation:

    • Begin stirring the sample.

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 107-108 °C at 7 hPa).[14]

  • Post-Distillation: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature before collecting the purified product.

Protocol 2: NMR Sample Preparation
  • Glassware Preparation: Thoroughly clean a 5 mm NMR tube and cap. Rinse with a suitable solvent (e.g., acetone) and dry completely in an oven. Allow the tube to cool to room temperature.

  • Sample Weighing: Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately. Wipe the outside of the tube clean before inserting it into the NMR spectrometer.[12]

Mandatory Visualization

NMR_Troubleshooting_Workflow Workflow for Troubleshooting Impurities in this compound NMR Spectra start Start: Unexpected peaks in NMR spectrum identify_peaks Identify chemical shifts and multiplicities of unknown peaks start->identify_peaks compare_table Compare with Table 1 of known impurities identify_peaks->compare_table is_match Is there a match? compare_table->is_match impurity_identified Impurity Identified is_match->impurity_identified Yes no_match No obvious match is_match->no_match No purification Select appropriate purification method: - Distillation - Column Chromatography - Co-evaporation impurity_identified->purification consider_other Consider other potential impurities: - Other solvents used in synthesis/workup - Byproducts from specific synthesis route - Grease or plasticizer contamination no_match->consider_other consider_other->purification reacquire_nmr Re-acquire NMR spectrum of purified sample purification->reacquire_nmr end_success End: Clean Spectrum reacquire_nmr->end_success Successful end_fail End: Impurity persists. Re-evaluate. reacquire_nmr->end_fail Unsuccessful

Troubleshooting workflow for NMR impurity identification.

References

2-Acetylbutyrolactone Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 2-Acetylbutyrolactone (ABL) to prevent its degradation. Ensuring the stability of this key precursor is critical for the success of research and development activities in the pharmaceutical and chemical industries.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: For long-term stability, it is recommended to store this compound in a freezer at -20°C under an inert atmosphere.[1] For shorter periods, refrigeration at 2°C - 8°C is also acceptable.[2][3]

Q2: What type of container should I use to store this compound?

A2: this compound should be stored in a tightly closed container to prevent exposure to moisture.[4][5] Glass containers are suitable. It is also advisable to store the container in a dark place to protect it from light.

Q3: Is this compound sensitive to air or moisture?

A3: Yes, this compound is susceptible to hydrolysis in the presence of water.[6][7] Therefore, it is crucial to store it in a dry environment and under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture.[1]

Q4: What are the known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to degradation of the compound.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound can be indicated by a change in its physical appearance, such as a color change from colorless to pale yellow.[6] A noticeable change in pH may also suggest hydrolysis has occurred. For accurate assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be employed to check for impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Degradation of this compound due to improper storage.Verify the purity of the this compound stock using GC or HPLC. If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments.
Visible change in color of the stored compound Exposure to light, air, or incompatible materials.Discard the discolored material. Review storage procedures to ensure the compound is protected from light and stored under an inert atmosphere in a tightly sealed, appropriate container.
Precipitate formation in the liquid Hydrolysis or polymerization.The precipitate may be a degradation product. Do not use the material. Ensure the storage container is properly sealed to prevent moisture ingress.
Inconsistent analytical results (e.g., multiple peaks in GC/HPLC) Presence of degradation products.Identify the impurities using appropriate analytical techniques (e.g., GC-MS). Review handling and storage protocols to identify and rectify the cause of degradation.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol outlines a general procedure for assessing the purity of this compound.

  • Objective: To determine the purity of a this compound sample and identify the presence of any volatile impurities or degradation products.

  • Materials:

    • This compound sample

    • High-purity solvent for dilution (e.g., ethyl acetate)

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Appropriate capillary column (e.g., a non-polar or medium-polarity column)

    • Autosampler vials

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration is 1 mg/mL.

    • Instrument Setup:

      • Set the injector temperature (e.g., 250°C).

      • Set the detector temperature (e.g., 280°C).

      • Program the oven temperature. A typical program might be: start at 80°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

      • Use helium or nitrogen as the carrier gas at an appropriate flow rate.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Data Analysis: Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak corresponding to this compound. The presence of other peaks may indicate impurities or degradation products.

Protocol 2: Karl Fischer Titration for Water Content Determination

This protocol is for quantifying the amount of water in a this compound sample.

  • Objective: To determine the water content in a this compound sample to assess its exposure to moisture.

  • Materials:

    • This compound sample

    • Karl Fischer titrator (coulometric or volumetric)

    • Anhydrous methanol (B129727) or other suitable solvent

    • Karl Fischer reagent

  • Methodology:

    • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Sample Introduction: Accurately weigh and introduce a known amount of the this compound sample into the titration vessel containing the anhydrous solvent.

    • Titration: Start the titration. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent.

    • Calculation: The instrument will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

Visualizations

Degradation_Pathway cluster_conditions Accelerating Conditions ABL This compound (C₆H₈O₃) Degradation_Products Degradation Products (e.g., Ring-Opened Acid) ABL->Degradation_Products Hydrolysis Moisture Moisture (H₂O) Moisture->ABL Base Strong Base Oxidant Strong Oxidizing Agent

Caption: Primary degradation pathway of this compound.

Storage_Workflow start Receive this compound check_seal Check Container Seal Integrity start->check_seal transfer Transfer to Appropriate Storage check_seal->transfer storage_conditions Store at -20°C or 2-8°C Under Inert Atmosphere Protected from Light transfer->storage_conditions periodic_check Periodically Check for Color Change storage_conditions->periodic_check purity_test Perform Purity Test (GC/HPLC) Before Use periodic_check->purity_test use Use in Experiment purity_test->use Purity Confirmed discard Discard if Degraded purity_test->discard Degradation Detected

Caption: Recommended workflow for storage and handling.

References

Technical Support Center: Reaction Condition Optimization for 2-Acetylbutyrolactone Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 2-acetylbutyrolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the amination of this compound?

The most common and effective method for the amination of the ketone in this compound is reductive amination. This process involves the reaction of the carbonyl group with an amine to form an intermediate imine or enamine, which is then reduced in situ or in a subsequent step to yield the desired amine product.[1][2][3][4]

Q2: Which reducing agents are suitable for this reaction?

Several reducing agents can be used, with the choice depending on the specific reaction conditions and the amine being used. Common choices include:

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reagent that is often the preferred choice for one-pot reductive aminations. It is less likely to reduce the starting ketone before imine formation.[2][3][4][5][6]

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective at a slightly acidic pH. Caution is advised due to the potential release of toxic hydrogen cyanide gas if the pH becomes too acidic.[2][6][7]

  • Sodium borohydride (B1222165) (NaBH₄): A more powerful reducing agent that can also be used. However, there is a higher risk of reducing the starting ketone to an alcohol as a side product.[2][8][9] It is often used in a two-step procedure where the imine is formed first.[3]

Q3: Why is pH control important in this reaction?

The pH of the reaction mixture is critical for efficient imine formation. A weakly acidic environment (typically pH 4-6) is generally optimal.[10][11] If the solution is too acidic, the amine nucleophile will be protonated, rendering it unreactive. If the solution is too basic, the formation of the imine intermediate is slow. Acetic acid is commonly used as a catalyst to maintain the appropriate pH.[6][12]

Q4: What are the recommended solvents for this reaction?

The choice of solvent depends on the specific reagents and conditions. Common solvents for reductive amination include:

It is crucial that all reactants are soluble in the chosen solvent to avoid low or no conversion.

Troubleshooting Guide

This guide addresses common problems encountered during the reductive amination of this compound.

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue that can arise from several factors.

CauseRecommended Solution
Inefficient Imine Formation The equilibrium for imine formation may not be favorable. To drive the reaction forward, consider adding a dehydrating agent like molecular sieves to remove water. Alternatively, pre-forming the imine by stirring the ketone and amine together (with an acid catalyst) for a period before adding the reducing agent can improve yields.[10]
Incorrect or Inactive Reducing Agent The chosen reducing agent may be too strong, leading to side reactions, or it may have degraded. If you are observing significant alcohol byproduct, switch to a milder reagent like NaBH(OAc)₃.[2][10] Always use freshly opened or properly stored reducing agents.
Suboptimal pH If the pH is not in the optimal range of 4-6, imine formation will be slow or inhibited.[11] Use an acid catalyst like acetic acid and ensure proper mixing.
Poor Solubility of Reagents If any of the starting materials are not fully dissolved, the reaction rate will be significantly reduced.[11] Choose a solvent in which all components are soluble at the reaction temperature.
Problem 2: Formation of Alcohol Byproduct

A common side product is the corresponding alcohol, formed by the reduction of the ketone in this compound.

CauseRecommended Solution
Reducing Agent is Too Reactive Strong reducing agents like NaBH₄ can readily reduce the ketone.[10]
Slow Imine Formation If imine formation is slow, the reducing agent has more opportunity to react with the starting ketone.
Solutions 1. Switch to a Milder Reducing Agent: Use NaBH(OAc)₃ or NaBH₃CN, as they are more selective for the iminium ion over the ketone.[2][10]2. Two-Step Procedure: First, form the imine by reacting this compound with the amine and an acid catalyst. Monitor the reaction by TLC or LC-MS. Once imine formation is complete, add the reducing agent.[3]
Problem 3: Over-alkylation of the Amine

When using a primary amine, the secondary amine product can sometimes react further to form a tertiary amine.

CauseRecommended Solution
Product is More Nucleophilic The secondary amine product can be more nucleophilic than the starting primary amine.
Solutions 1. Use an Excess of the Amine: Using a larger excess of the primary amine can outcompete the secondary amine product for reaction with the ketone.2. Control Stoichiometry: Use a 1:1 molar ratio of the ketone and amine.

Experimental Protocols

The following are general protocols for the reductive amination of this compound. Optimization may be required for specific substrates.

Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is a good starting point for most primary and secondary amines.

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 1,2-dichloroethane or tetrahydrofuran) is added the amine (1.0-1.2 eq.).

  • Add acetic acid (1.0-1.5 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the mixture.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Two-Step Reductive Amination using NaBH₄

This protocol is recommended if the one-pot method results in significant alcohol byproduct formation.

  • Imine Formation:

    • Dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in methanol.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature and monitor the formation of the imine by TLC or LC-MS. The use of a dehydrating agent like molecular sieves can be beneficial.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) in small portions.

    • Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

    • Quench the reaction carefully with water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product as needed.

Data Summary

The following tables provide a general guide to the selection of reagents for the reductive amination of ketones. Optimal conditions for this compound should be determined experimentally.

Table 1: Comparison of Common Reducing Agents
Reducing AgentRelative ReactivityOptimal pHCommon SolventsKey Considerations
NaBH(OAc)₃ Mild4-6DCE, THF, DCMGood for one-pot reactions; moisture-sensitive.[5][9]
NaBH₃CN Mild4-6MeOH, EtOHStable in acidic media; potential for toxic HCN release.[9]
NaBH₄ StrongNeutral to BasicMeOH, EtOHRisk of ketone reduction; best for two-step procedures.[9]
Table 2: Influence of Reaction Parameters on Yield (General Trends)
ParameterConditionExpected Impact on YieldRationale
Amine Stoichiometry 1.0 - 1.2 equivalentsOptimalBalances conversion and minimizes side reactions.
> 1.5 equivalentsMay decreaseCan lead to over-alkylation with primary amines.
Acid Catalyst Catalytic amount (e.g., Acetic Acid)IncreaseFacilitates imine formation by protonating the carbonyl oxygen.[6]
No acidDecreaseSlow imine formation.
Temperature Room TemperatureGood starting pointBalances reaction rate and stability of reagents.
Elevated TemperatureMay Increase or DecreaseCan accelerate imine formation but may also promote side reactions or reagent decomposition.

Visual Guides

Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of this compound.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Mix Reactants and Add Acid Catalyst (e.g., AcOH) A->D B Amine (Primary or Secondary) B->D C Solvent (e.g., DCE, THF) C->D E Imine Formation (Stir at RT) D->E F Add Reducing Agent (e.g., NaBH(OAc)3) E->F G Monitor by TLC/LC-MS F->G H Aqueous Quench (e.g., NaHCO3) G->H Reaction Complete I Extraction H->I J Dry & Concentrate I->J K Purification (e.g., Chromatography) J->K L Final Product: 2-(1-Aminoethyl)butyrolactone K->L

Caption: General workflow for one-pot reductive amination.

Troubleshooting Logic Diagram

Use this diagram to diagnose and resolve common issues.

G Start Start Experiment CheckYield Low or No Yield? Start->CheckYield CheckSideProducts Side Products Observed? CheckYield->CheckSideProducts No ImineFormation Check Imine Formation: - Pre-form imine - Add dehydrating agent CheckYield->ImineFormation Yes AlcoholProduct Alcohol Byproduct? CheckSideProducts->AlcoholProduct Yes Success Successful Reaction CheckSideProducts->Success No ReagentActivity Check Reducing Agent: - Use fresh reagent - Switch to milder/stronger agent ImineFormation->ReagentActivity ReactionConditions Optimize Conditions: - Adjust pH with acid catalyst - Ensure reagent solubility ReagentActivity->ReactionConditions ReactionConditions->Success OverAlkylation Over-alkylation? AlcoholProduct->OverAlkylation No UseMilderReductant Use Milder Reductant (NaBH(OAc)3) or Two-Step Protocol AlcoholProduct->UseMilderReductant Yes AdjustStoichiometry Adjust Amine Stoichiometry (Use 1.0-1.2 eq.) OverAlkylation->AdjustStoichiometry Yes OverAlkylation->Success No UseMilderReductant->Success AdjustStoichiometry->Success

Caption: A logical guide for troubleshooting common reaction issues.

References

Validation & Comparative

A Comparative Guide to 2-Acetylbutyrolactone and Other Butyrolactone Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone scaffold is a privileged motif in a vast array of natural products and pharmacologically active compounds. Its derivatives serve as crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. Among these, 2-Acetylbutyrolactone (ABL) stands out as a versatile and economically significant intermediate. This guide provides an objective comparison of this compound with other key butyrolactone derivatives in various synthetic applications, supported by experimental data and detailed protocols.

Overview of Synthetic Utility

This compound is a key starting material in the production of a range of pharmaceuticals, including the antipsychotic drug risperidone (B510) and the vitamin B1 precursor 5-(β-hydroxyethyl)-4-methylthiazole.[1][2] Its utility stems from the reactive acetyl group, which allows for a variety of chemical transformations, and the inherent lactone ring. Other significant butyrolactone derivatives include (S)-3-hydroxy-γ-butyrolactone, a vital chiral building block, and α-methylene-γ-butyrolactones, a class of compounds known for their potent biological activities.[3][4]

Comparative Synthesis Data

The efficiency of synthesizing these core structures is a critical factor for researchers and the pharmaceutical industry. The following tables summarize quantitative data from various synthetic routes for this compound and other relevant butyrolactone derivatives.

Table 1: Synthesis of this compound (ABL)
Starting MaterialsCondensation Agent/CatalystSolventReaction ConditionsPurity (%)Yield (%)Reference
γ-Butyrolactone, Methyl Acetate (B1210297)Sodium Methoxide (B1231860)Toluene (B28343)Continuous feed, 45-60°C>9991[5]
γ-Butyrolactone, Ethyl AcetateSodium MethoxideTolueneContinuous feed, 45-60°C>9991[5]
γ-Butyrolactone, Methyl AcetateSodium MethoxideTolueneProtonation with 50% H₃PO₄98.591[5]
γ-Butyrolactone, Methyl AcetateSodium MethoxideTolueneProtonation with 60% Acetic Acid98.588[5]
Table 2: Synthesis of Other Butyrolactone Derivatives
ProductStarting MaterialsKey Reagents/CatalystSolventReaction ConditionsYield (%)Reference
(S)-3-hydroxy-γ-butyrolactoneL-Malic acidLipase (Candida rugosa)tert-Butyl methyl ether/waterEnzymatic hydrolysis80 (isolated)[6]
γ-Butyrolactone1,4-ButanediolCopper catalyst-180–300 °C, atmospheric pressure~95[7]
α-Methylene-γ-butyrolactoneγ-Butyrolactone, FormaldehydeSilica alumina (B75360) catalystGaseous phase330°C46.9 (selectivity)[8]
Pentasubstituted γ-butyrolactoneSilyl glyoxylate, Aryl ketoneZinc (Reformatsky reaction)Diethyl ether-30°C to RT33-75[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the synthesis of this compound and the related α-methylene-γ-butyrolactone.

Synthesis of this compound via Continuous Condensation

This protocol is adapted from a patented industrial method.[5]

Materials:

  • γ-Butyrolactone

  • Methyl acetate

  • Sodium methoxide powder

  • Toluene

  • 50% Phosphoric acid or 60% Acetic acid for protonation

Procedure:

  • A mixture of γ-butyrolactone and methyl acetate (molar ratio of approximately 1:2 to 1:3) and a suspension of sodium methoxide powder in toluene are continuously fed into a reaction zone.

  • The condensation reaction is maintained at a temperature between 45°C and 60°C.

  • The reaction mixture, containing the enolate of 2-acetyl-γ-butyrolactone, is continuously withdrawn.

  • The mixture is then protonated by the addition of either 50% phosphoric acid or 60% acetic acid to a pH of 5-6.5, maintaining a temperature of 10-30°C.

  • The resulting 2-acetyl-γ-butyrolactone is purified by distillation.

Synthesis of α-Methylene-γ-butyrolactone

This protocol is based on the method described by Murray et al.[8]

Materials:

  • γ-Butyrolactone

  • Ethyl formate (B1220265)

  • Sodium ethoxide

  • Paraformaldehyde

  • Tetrahydrofuran (THF)

Procedure:

  • γ-Butyrolactone is reacted with ethyl formate in the presence of a base such as sodium ethoxide to form the α-formyl-γ-butyrolactone sodium salt.

  • The resulting salt is then refluxed under a nitrogen atmosphere with paraformaldehyde in tetrahydrofuran.

  • The product, α-methylene-γ-butyrolactone, is isolated and purified by distillation.

Reaction Mechanisms and Pathways

Understanding the underlying chemical and biological pathways is essential for optimizing synthetic routes and designing new derivatives.

Synthesis of this compound: The Claisen Condensation

The synthesis of this compound from γ-butyrolactone and an ester like ethyl acetate proceeds via a Claisen condensation mechanism.[10][11] This reaction involves the formation of an enolate from γ-butyrolactone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.

Claisen_Condensation GBL γ-Butyrolactone Enolate GBL Enolate (Nucleophile) GBL->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack EtOAc Ethyl Acetate (Electrophile) EtOAc->Tetrahedral_Intermediate Enolate_Product Enolate of ABL Tetrahedral_Intermediate->Enolate_Product Elimination of EtO⁻ ABL This compound Enolate_Product->ABL Protonation Proton_Source H₃O⁺ Proton_Source->ABL GBL_Biosynthesis DHAP Dihydroxyacetone phosphate (DHAP) Condensation_Product Condensation Product DHAP->Condensation_Product BKACP β-ketoacyl-ACP BKACP->Condensation_Product Butenolide_Phosphate Butenolide Phosphate Condensation_Product->Butenolide_Phosphate GBL_Phosphate γ-Butyrolactone Phosphate Butenolide_Phosphate->GBL_Phosphate GBL_Signal γ-Butyrolactone Signaling Molecule (e.g., A-factor) GBL_Phosphate->GBL_Signal AfsA AfsA (Condensation) AfsA->Condensation_Product Aldol_Condensation Spontaneous Aldol Condensation Aldol_Condensation->Butenolide_Phosphate BprA BprA (Reduction) BprA->GBL_Phosphate Phosphatase Phosphatase (Dephosphorylation) Phosphatase->GBL_Signal

References

2-Acetylbutyrolactone: A Comprehensive Evaluation as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis, Performance, and Alternatives of 2-Acetylbutyrolactone.

This compound (ABL), a derivative of γ-butyrolactone, is a valuable and versatile building block in organic synthesis, finding significant application in the pharmaceutical and fine chemical industries.[1][2] Its unique structure, featuring both a lactone ring and an acetyl group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of numerous important molecules, including the antipsychotic drug Risperidone and precursors for Vitamin B1.[3][4] This guide provides an in-depth validation of this compound as a building block, offering a comparison with alternative synthons, supported by experimental data and detailed protocols.

Performance Comparison: Synthesis of this compound

The efficiency and viability of this compound as a building block are intrinsically linked to its synthetic accessibility. Several methods for its preparation have been developed, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Table 1: Comparison of Synthetic Routes to this compound
Synthesis MethodKey ReactantsCatalyst/BaseTypical Yield (%)Key AdvantagesKey Disadvantages
Claisen Condensation γ-Butyrolactone, Acetic Acid Ester (e.g., ethyl acetate)Strong Base (e.g., Sodium Ethoxide, Sodium Methoxide)80 - 96%[4]Well-established, high yields reported.Requires stoichiometric amounts of strong base.
Ethylene (B1197577) Oxide Route Ethylene Oxide, Ethyl Acetoacetate (B1235776)Alkaline Conditions~70%[4]Avoids the use of γ-butyrolactone as a starting material.Ethylene oxide is a flammable and explosive gas.[4]
Continuous Flow Process γ-Butyrolactone, Acetic Acid EsterStrong Base>90% (>99% purity)[5]High purity and yield, excellent selectivity, scalable.[5]Requires specialized equipment.
Acetyl Chloride Method γ-Butyrolactone, Acetyl ChlorideAnhydrous Iron Chloride>90% (crude)[4]Avoids the use of strong alkoxide bases.Generates chlorinated by-products.

Alternative Building Blocks: A Comparative Overview

While this compound is a highly effective building block, alternative synthons can be employed in various synthetic applications. A prominent alternative is γ-valerolactone (GVL), a biomass-derived platform chemical.

Table 2: this compound vs. γ-Valerolactone as a Building Block
FeatureThis compound (ABL)γ-Valerolactone (GVL)
Starting Materials γ-Butyrolactone, Acetic Acid Esters, Ethylene Oxide[1]Levulinic Acid (from biomass)
Key Functional Groups Lactone, Acetyl GroupLactone, Methyl Group
Reactivity The acetyl group provides a reactive handle for various C-C bond formations and functional group transformations.The methyl group is less reactive than the acetyl group of ABL.
Reported Applications Synthesis of Risperidone, Vitamin B1 precursors, α-methylene-γ-butyrolactones.[3][4]Potential fuel and green solvent, precursor for polymers and other chemicals.
Sustainability Can be produced from bio-based γ-butyrolactone, but some routes involve petrochemicals.Readily obtained from cellulosic biomass, considered a "green" solvent and building block.

Note: Direct, side-by-side comparative studies of ABL and GVL in specific drug synthesis pathways with quantitative yield data are limited in the available literature. The comparison above is based on the individual characteristics and reported applications of each compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol is based on the classical Claisen condensation reaction.

Materials:

Procedure:

  • To a dry 50L stainless steel reaction tank equipped with stirring, reflux, and distillation capabilities, add 10.3 kg of methyl acetate under a nitrogen atmosphere.

  • Heat the reaction mixture to 45°C.

  • In batches, add 4 kg of γ-butyrolactone and 3.76 kg of sodium methoxide, maintaining the temperature at 45°C.

  • Gradually heat the reaction mixture to 55°C and then maintain at 90°C for 10 hours.

  • Monitor the reaction by gas chromatography until the γ-butyrolactone concentration is below 1%.

  • Cool the reaction mixture to 0-5°C and introduce carbon dioxide gas to a pressure of 0.8 MPa to neutralize the reaction.

  • Slowly add 0.7 kg of water.

  • Filter the mixture to remove the sodium bicarbonate byproduct.

  • The filtrate is subjected to distillation to remove methanol and excess methyl acetate.

  • The remaining liquid is then distilled under high vacuum (<1000 Pa) to yield pure this compound.

Protocol 2: Synthesis of this compound via the Ethylene Oxide Route

This protocol describes the synthesis of ABL from ethylene oxide and an acetoacetate ester.

Materials:

  • Ethylene oxide

  • Methyl acetoacetate (MAA)

  • Triethylamine (TEA)

  • Methanol

Procedure:

  • In a 250 mL autoclave, add 37 g of methanol and pressurize with 2-3 bar of nitrogen.

  • Heat the autoclave to 65°C.

  • Simultaneously, add a solution of MAA (39.9 g, 0.34 mol) and TEA (34.4 g, 0.34 mol) in methanol (27 g) and ethylene oxide (30.1 g, 0.68 mol) via two separate pumps over 11 minutes.

  • Maintain the reaction at 65°C for 2 hours.

  • After the reaction is complete, the product can be isolated and purified by distillation. A reported yield for this method is 52.3% with a selectivity of 77% for ABL.

Visualizing the Chemistry

To better understand the chemical processes involved, the following diagrams, generated using the DOT language, illustrate key synthesis pathways and a representative workflow.

Synthesis_of_2_Acetylbutyrolactone cluster_claisen Claisen Condensation cluster_ethylene_oxide Ethylene Oxide Route GBL γ-Butyrolactone Enolate Enolate Intermediate GBL->Enolate + Base MA Methyl Acetate ABL_C This compound MA->ABL_C Base Sodium Methoxide Enolate->ABL_C + Methyl Acetate EO Ethylene Oxide Intermediate_EO Intermediate EO->Intermediate_EO + Base EAA Ethyl Acetoacetate EAA->Intermediate_EO Base_EO Base ABL_EO This compound Intermediate_EO->ABL_EO

Caption: Synthesis Pathways to this compound.

Risperidone_Synthesis_Workflow cluster_synthesis Risperidone Synthesis cluster_process Process Flow ABL This compound Intermediate1 Cycloaddition Product ABL->Intermediate1 Aminopyridine 2-Aminopyridine Derivative Aminopyridine->Intermediate1 Intermediate2 Chlorinated Intermediate Intermediate1->Intermediate2 Chlorination Reaction Reaction Steps Risperidone Risperidone Intermediate2->Risperidone Piperidine Piperidine Derivative Piperidine->Risperidone Purification Purification Reaction->Purification Analysis Analysis (QC) Purification->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: Workflow for Risperidone Synthesis using ABL.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its accessibility through multiple synthetic routes, including a high-yield continuous flow process, makes it an attractive choice for industrial applications. While alternatives like γ-valerolactone offer advantages in terms of sustainability, the unique reactivity of the acetyl group in ABL provides distinct synthetic advantages for the construction of complex molecules, particularly in the pharmaceutical industry. The choice between ABL and its alternatives will ultimately depend on the specific requirements of the target molecule, including the desired functional groups, cost considerations, and scalability of the synthesis. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the selection and application of this important chemical intermediate.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-acetylbutyrolactone (ABL), a key intermediate in the production of pharmaceuticals and agrochemicals, is primarily achieved through two main synthetic routes: the condensation of an acetic acid ester with γ-butyrolactone and the reaction of an acetoacetate (B1235776) ester with ethylene (B1197577) oxide. The choice of catalyst plays a pivotal role in the efficiency, selectivity, and overall yield of these reactions. This guide provides a comparative study of various catalysts employed in the synthesis of ABL, supported by experimental data from published literature and patents.

Catalyst Performance in the Synthesis of this compound

The following tables summarize the performance of different catalysts for the two primary synthetic pathways to this compound.

Table 1: Catalyst Performance in the Reaction of Acetoacetate Esters with Ethylene Oxide

Catalyst/BaseAcetoacetate EsterMolar Ratio (Ester:EO:Catalyst)SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Triethylamine (TEA)Methyl Acetoacetate1:2:1Methanol (B129727)65265.6 - 85.047.5 - 77.440.4 - 52.3[1]
Triethylamine (TEA)Methyl Acetoacetate1:1.4:1Methanol602.550.872.9~37.0[1]
Triethylamine (TEA)Methyl Acetoacetate1:2:1Methanol604.567.775.0~50.8[1]
Sodium Hydroxide (B78521) (NaOH)Ethyl Acetoacetate1:1:1Water/Ethanol048--60[2][3]
Sodium Hydroxide (NaOH)Methyl Acetoacetate1:1.05:1Methanol25137182~58.2[2]
PiperidineEthyl Acetoacetate1:2.17:0.02-Room Temp20 days---[2]

Table 2: Catalyst Performance in the Condensation of γ-Butyrolactone with Acetic Acid Esters

Condensation AgentAcetic Acid EsterMolar Ratio (GBL:Ester:Base)SolventTemperature (°C)Purity (%)Yield (%)Reference
Sodium MethoxideMethyl Acetate1: (1.0-6.0) : (0.9-1.6)Methyl Acetate45>99>90[4]
Strongly Basic SubstanceAcetic Acid Ester1: (1.0-6.0) : (0.9-1.6)-20-160--[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further development.

Synthesis of this compound using Triethylamine (TEA) Catalyst

This protocol is based on the reaction of methyl acetoacetate (MAA) with ethylene oxide (EO).

Materials:

  • Methyl acetoacetate (MAA)

  • Ethylene oxide (EO)

  • Triethylamine (TEA)

  • Methanol (Solvent)

  • 250 mL Autoclave

Procedure:

  • Charge a 250 mL autoclave with 37 g of methanol.

  • Pressurize the autoclave with nitrogen to 2-3 bar and heat to 65 °C.

  • Prepare a solution of MAA (39.9 g, 0.34 mol), TEA (34.4 g, 0.34 mol), and methanol (27 g).

  • Simultaneously, prepare a solution of EO (30.1 g, 0.68 mol) in methanol.

  • Introduce both solutions into the autoclave over a specified period.

  • Maintain the reaction mixture at 65 °C for 2 hours.

  • After the reaction, cool the autoclave and analyze the product mixture using gas chromatography (GC) to determine conversion, selectivity, and yield.[1]

Synthesis of this compound using Sodium Hydroxide (NaOH)

This protocol describes the reaction of ethyl acetoacetate with ethylene oxide under aqueous basic conditions.

Materials:

  • Ethyl acetoacetate

  • Ethylene oxide

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

  • Five-liter, three-necked flask with a thermometer and mechanical stirrer

  • Ice and salt bath

Procedure:

  • Dissolve 200 g (5 mols) of NaOH in 1350 cc of water in the flask, immersed in an ice and salt bath.

  • After cooling the solution to 20 °C, add 450 cc of ethyl alcohol.

  • Continue cooling to approximately -5 °C.

  • Slowly add a pre-cooled mixture of 220 g of ethylene oxide (5 mols) and 650 g of ethyl acetoacetate (5 mols). Maintain the temperature at or below 0 °C during addition with constant stirring.

  • Maintain the reaction flask at 0 °C to -5 °C for 48 hours.

  • Neutralize the mixture with 300 g (5 mols) of glacial acetic acid.

  • Extract the product with three portions of benzol (one 500 cc and two 250 cc portions).

  • Combine the extracts and fractionate to remove the solvent and recover the this compound.[3]

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the synthesis of this compound from an acetoacetate ester and ethylene oxide, and a typical experimental workflow for catalyst comparison.

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Acetoacetate Acetoacetate Ester ABL This compound Acetoacetate->ABL Reaction EO Ethylene Oxide EO->ABL Catalyst Base or Lewis Acid Catalyst->ABL

Caption: General reaction pathway for this compound synthesis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Prepare Reactant Mixtures Reactor Charge Reactor Reactants->Reactor Catalyst Select & Prepare Catalyst Catalyst->Reactor Run Run Reaction under Controlled Conditions (T, P, Time) Reactor->Run Sample Sample Reaction Mixture Run->Sample Analyze Analyze by GC/HPLC (Conversion, Selectivity) Sample->Analyze Compare Compare Catalyst Performance (Yield, TON, TOF) Analyze->Compare

Caption: Experimental workflow for comparative catalyst study.

References

A Comparative Guide to Analytical Techniques for 2-Acetylbutyrolactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Acetylbutyrolactone (ABL), a key intermediate in the synthesis of various pharmaceuticals, is critical for process optimization, quality control, and metabolic studies. This guide provides an objective comparison of three prominent analytical techniques for ABL quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrofluorimetry. The performance of each method is evaluated based on available experimental data and established analytical principles.

At a Glance: Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Spectrofluorimetry (Indirect Method)
Principle Separation of volatile compounds followed by mass-based detection and quantification.Chromatographic separation of compounds in liquid phase followed by highly selective and sensitive mass-based detection.Derivatization of ABL with a primary amine to form a fluorescent Schiff base, followed by fluorescence intensity measurement.
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wide range of polar and non-polar compounds without derivatization.Does not depend on volatility.
Selectivity High, especially in Selected Ion Monitoring (SIM) mode.Very high, utilizing Multiple Reaction Monitoring (MRM).Moderate to high, dependent on the specificity of the derivatization reaction and potential for interfering fluorescent compounds.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often reaching pg/mL levels.Good, with detection limits potentially in the ng/mL to µg/mL range.
Throughput Moderate, with typical run times of 10-30 minutes.High, with run times often less than 10 minutes.Moderate, requires a derivatization step which can add to the overall analysis time.
Matrix Effects Generally lower than LC-MS.Can be significant (ion suppression or enhancement), requiring careful method development and often the use of internal standards.Potential for quenching or enhancement of fluorescence by matrix components.
Instrumentation Cost Moderate to high.High.Low to moderate.

In-Depth Analysis and Experimental Protocols

This section provides detailed experimental methodologies for each technique. While specific validated methods for this compound are not extensively published, the following protocols are based on established methods for similar lactones and sound analytical principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For ABL, direct injection may be possible, though derivatization could enhance volatility and improve peak shape.

Experimental Protocol (Proposed):

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, extract with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. For non-aqueous samples, a simple dilution with a suitable solvent may be sufficient.

    • Derivatization (Optional): If direct analysis yields poor chromatography, derivatization of the keto-enol tautomers of ABL with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to create more volatile trimethylsilyl (B98337) (TMS) derivatives.

  • GC Conditions:

    • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a suitable starting point.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Based on the mass spectrum of this compound, characteristic ions such as m/z 128 (molecular ion), 85, and 43 would be monitored.[1]

    • Quantification: Use of an internal standard (e.g., a structurally similar, stable isotope-labeled compound) is recommended for accurate quantification.

Logical Workflow for GC-MS Analysis of this compound:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing ABL Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

GC-MS analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification of ABL in complex matrices without the need for derivatization. A critical consideration is the potential for in-source conversion of the lactone to its corresponding hydroxy acid, which necessitates chromatographic separation.

Experimental Protocol (Proposed):

  • Sample Preparation:

    • Protein Precipitation: For biological samples like plasma or serum, precipitate proteins with a cold organic solvent such as acetonitrile (B52724) or methanol.

    • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE with a suitable sorbent (e.g., C18 or a mixed-mode cation exchange) can be employed for sample clean-up and concentration.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Precursor Ion (Q1): m/z 129.05 [M+H]⁺.

      • Product Ions (Q3): Two to three characteristic fragment ions would be selected after fragmentation of the precursor ion. For instance, fragments corresponding to the loss of water or the acetyl group would be targeted. The exact m/z values would need to be determined by direct infusion of an ABL standard.

    • Quantification: Use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to compensate for matrix effects and variations in instrument response.

Logical Workflow for LC-MS/MS Analysis of this compound:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Containing ABL Cleanup Protein Precipitation or SPE Sample->Cleanup Injection LC Injection Cleanup->Injection Separation Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Fragmentation Collision-Induced Dissociation (CID) Ionization->Fragmentation Precursor Ion Selection (Q1) Detection MRM Detection Fragmentation->Detection Product Ion Selection (Q3) Quantification Quantification Detection->Quantification

LC-MS/MS analysis workflow for this compound.
Spectrofluorimetry (Indirect Quantification)

This technique offers a cost-effective alternative to mass spectrometry-based methods. Since this compound is not natively fluorescent, an indirect method involving derivatization is necessary.[2] This approach is based on the reaction of the acetyl group of ABL with a primary amine to form a fluorescent Schiff base.[2] To quantify ABL, the reaction would be performed with a known, excess amount of a non-fluorescent primary amine, and the resulting fluorescence would be proportional to the initial concentration of ABL.

Experimental Protocol (Proposed):

  • Derivatization Reaction:

    • To a known volume of the sample containing ABL, add a solution of a primary amine (e.g., ethanolamine (B43304) or a similar simple primary amine) in a suitable buffer (e.g., acetate buffer, pH 4-5).

    • The reaction mixture is heated to facilitate the formation of the Schiff base.

  • Spectrofluorimetric Measurement:

    • Excitation Wavelength (λex): Based on studies of similar Schiff bases, an excitation wavelength in the range of 340-380 nm would be appropriate.[3]

    • Emission Wavelength (λem): The fluorescence emission would be measured at the wavelength of maximum intensity, likely in the range of 440-480 nm.[3]

  • Quantification:

    • A calibration curve would be constructed by reacting known concentrations of ABL standards with the primary amine under the same conditions.

    • The fluorescence intensity of the unknown sample is then used to determine its concentration from the calibration curve.

Signaling Pathway for Spectrofluorimetric Quantification of this compound:

Spectrofluorimetry_Pathway ABL This compound (Non-fluorescent) SchiffBase Fluorescent Schiff Base ABL->SchiffBase + Heat Amine Primary Amine (Excess, Non-fluorescent) Amine->SchiffBase Measurement Fluorescence Measurement (λex, λem) SchiffBase->Measurement

Reaction pathway for the indirect spectrofluorimetric quantification of this compound.

Conclusion

The choice of the most suitable analytical technique for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs.

  • LC-MS/MS is the recommended method for achieving the highest sensitivity and selectivity, particularly for complex biological matrices and trace-level quantification.

  • GC-MS offers a reliable and slightly less expensive alternative, especially for less complex samples where high volatility can be achieved either directly or through derivatization.

  • Spectrofluorimetry provides a cost-effective and accessible option for routine analysis where the highest sensitivity is not paramount and potential interferences from other fluorescent compounds in the matrix can be controlled.

Proper method development and validation are crucial for all three techniques to ensure accurate and reliable quantification of this compound in any given application.

References

A Comparative Guide to the Synthesis of 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-γ-butyrolactone (ABL), a versatile chemical intermediate, holds significant importance in the synthesis of a wide array of pharmaceutical and chemical products. Its unique structure, featuring both a lactone ring and an acetyl group, makes it a valuable precursor for various heterocyclic compounds, including derivatives of pyridine (B92270) and thiazole. This guide provides a comprehensive comparison of the two primary industrial methods for synthesizing 2-acetylbutyrolactone, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their applications.

The two predominant synthetic routes to this compound are:

  • Claisen Condensation: The reaction of γ-butyrolactone with an acetic acid ester, such as ethyl acetate (B1210297) or methyl acetate, in the presence of a strong base.

  • Reaction of Ethylene (B1197577) Oxide with an Acetoacetate (B1235776) Ester: The condensation of ethylene oxide with an acetoacetate ester, like ethyl acetoacetate or methyl acetoacetate, typically under alkaline conditions.

This guide will delve into the specifics of each method, presenting a side-by-side comparison of their reaction parameters, yields, and overall efficiency.

Comparison of Synthesis Methods

The choice between the two main synthesis methods for this compound often depends on factors such as desired yield, purity, safety considerations, and available starting materials. The Claisen condensation route generally offers higher yields and purity, while the ethylene oxide method provides an alternative pathway with different precursors.

Data Presentation: A Tabular Comparison

The following table summarizes the key quantitative data for the two primary synthesis methods of this compound, based on reported experimental findings.

ParameterMethod 1: Claisen CondensationMethod 2: Reaction with Ethylene Oxide
Starting Materials γ-Butyrolactone, Acetic Acid Ester (e.g., Ethyl Acetate, Methyl Acetate)Ethylene Oxide, Acetoacetate Ester (e.g., Ethyl Acetoacetate, Methyl Acetoacetate)
Catalyst/Base Strong Base (e.g., Sodium Methoxide (B1231860), Sodium Ethoxide)Base (e.g., Sodium Hydroxide (B78521), Triethylamine)
Typical Reaction Temperature 45 - 90 °C0 - 65 °C[1]
Reported Yield > 90%[2]~60 - 77% (selectivity)
Reported Purity > 99%[2]Not consistently reported, requires significant purification.
Reaction Time ~1 - 10 hours[2]~2.5 - 48 hours[1]
Key Advantages High yield and purity.[2]Utilizes different starting materials.
Key Disadvantages Requires a strong, moisture-sensitive base.Handling of gaseous and toxic ethylene oxide, potentially lower yields.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation.

Method 1: Claisen Condensation of γ-Butyrolactone and Methyl Acetate

This protocol is based on a high-yield, continuous process.[2]

Materials:

  • γ-Butyrolactone

  • Methyl Acetate

  • Sodium Methoxide

  • Sulfuric Acid (for protonation)

  • Toluene (optional, as solvent)

Procedure:

  • Reaction Setup: A glass reactor equipped with a solids feeder, metering pump, and propeller mixer is charged with an initial volume of methyl acetate and heated to 45 °C.

  • Reagent Addition: Over a period of 1 hour, sodium methoxide powder is metered into the reactor via the solids feeder. Simultaneously, a pre-mixed solution of γ-butyrolactone and methyl acetate is introduced using the metering pump. The molar ratio of γ-butyrolactone to methyl acetate to sodium methoxide should be approximately 1 : 1.6 : 1.1. The reaction temperature is maintained at 45 °C.

  • Reaction: The reaction mixture is continuously stirred and drawn off from the reactor. The mean residence time in the reactor is typically around 1 hour.

  • Protonation: The exiting reaction mixture, containing the enolate of 2-acetyl-γ-butyrolactone, is continuously fed into a stirred vessel containing a dilute solution of sulfuric acid. The pH is maintained between 5 and 6.5, and the temperature is kept between 10 °C and 30 °C.

  • Workup and Purification: The two phases of the resulting mixture are separated. The organic phase, containing the product, is subjected to distillation to remove the solvent and unreacted starting materials. The final product, 2-acetyl-γ-butyrolactone, is obtained by vacuum distillation, yielding a purity of >99%.[2]

Method 2: Reaction of Ethylene Oxide and Ethyl Acetoacetate

This protocol describes a batch process using sodium hydroxide as the base.[1]

Materials:

  • Ethylene Oxide

  • Ethyl Acetoacetate

  • Sodium Hydroxide

  • Ethyl Alcohol

  • Water

  • Glacial Acetic Acid

  • Benzene (B151609) (for extraction)

Procedure:

  • Preparation of Alkaline Solution: In a three-necked flask equipped with a thermometer and mechanical stirrer, dissolve sodium hydroxide in water. Cool the solution to 20 °C and add ethyl alcohol. Continue cooling to approximately -5 °C.

  • Reactant Addition: Slowly add a pre-cooled mixture of ethylene oxide and ethyl acetoacetate to the alkaline solution. The temperature must be strictly maintained at or below 0 °C during the addition to minimize saponification of the ethyl acetoacetate.[1]

  • Reaction: After the addition is complete, maintain the reaction mixture at 0 °C to -5 °C for 48 hours with continuous stirring.

  • Neutralization: Neutralize the reaction mixture with glacial acetic acid.

  • Extraction and Purification: Extract the neutralized mixture with three portions of benzene. Combine the benzene extracts and fractionally distill to remove benzene, alcohol, and water. The unreacted ethyl acetoacetate and the final product, this compound, are then recovered by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

G Synthesis of this compound via Claisen Condensation GBL γ-Butyrolactone Enolate Enolate Intermediate GBL->Enolate MA Methyl Acetate MA->Enolate Base Sodium Methoxide (Base) Base->Enolate Catalyst Protonation Protonation (e.g., H₂SO₄) Enolate->Protonation ABL This compound Protonation->ABL

Caption: Pathway for the Claisen condensation synthesis of this compound.

G Synthesis of this compound from Ethylene Oxide EO Ethylene Oxide Intermediate Intermediate EO->Intermediate EAA Ethyl Acetoacetate EAA->Intermediate Base Base (e.g., NaOH or TEA) Base->Intermediate Catalyst Neutralization Neutralization (e.g., Acetic Acid) Intermediate->Neutralization ABL This compound Neutralization->ABL

Caption: Pathway for the synthesis of this compound from ethylene oxide.

References

A Comparative Guide to Spectrofluorimetric Methods for Primary Amine Quantification: 2-Acetylbutyrolactone vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a critical aspect of pharmaceutical analysis and quality control. This guide provides an objective comparison of a method utilizing 2-Acetylbutyrolactone with two widely-used alternative spectrofluorimetric methods: the o-phthalaldehyde (B127526) (OPA) and fluorescamine (B152294) assays. The selection of an appropriate analytical method hinges on a balance of sensitivity, simplicity, and the specific requirements of the analysis.

This document presents a summary of validation data for these methods, detailed experimental protocols, and visual representations of the underlying chemical reaction and analytical workflow to aid in the selection of the most suitable method for your research needs. The data presented focuses on the determination of gabapentin (B195806) and pregabalin, two drugs containing primary amine groups, as representative examples.

Performance Comparison of Spectrofluorimetric Methods

The selection of a suitable spectrofluorimetric method for the quantification of primary amines is often dictated by the required sensitivity, the nature of the sample matrix, and practical considerations such as reagent stability and procedural complexity. The following table summarizes the key validation parameters for the this compound method and its alternatives, fluorescamine and o-phthalaldehyde (OPA), for the determination of gabapentin and pregabalin.

MethodAnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Excitation (λex) (nm)Emission (λem) (nm)
This compound Gabapentin20 - 1000.972.93380440
Pregabalin10 - 1000.641.93380440
Fluorescamine Gabapentin0.1 - 1.00.06Not Specified390472
Pregabalin0.02 - 0.280.00096Not Specified385485
o-Phthalaldehyde (OPA) Gabapentin0.025 - 0.1250.00340.0112335431

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate results. Below are the methodologies for the this compound, fluorescamine, and o-phthalaldehyde based spectrofluorimetric assays for primary amine quantification.

This compound Method

This method is based on the condensation reaction between the primary amine group of the analyte and this compound to form a fluorescent Schiff base.

Reagents:

  • This compound solution (concentration to be optimized, e.g., 0.5% in a suitable solvent)

  • Analyte standard solutions (Gabapentin or Pregabalin)

  • Buffer solution (e.g., Borate (B1201080) buffer, pH to be optimized)

Procedure:

  • To a set of 10 mL volumetric flasks, add appropriate aliquots of the standard or sample solutions.

  • Add a specific volume of the buffer solution to each flask.

  • Add an optimized volume of the this compound reagent solution (e.g., 0.5 mL).

  • Heat the mixture in a water bath at a specified temperature and for a specific duration to ensure complete reaction.

  • Cool the solutions to room temperature and dilute to the mark with the appropriate solvent.

  • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 440 nm against a reagent blank.

Fluorescamine Method

Fluorescamine is a non-fluorescent compound that reacts rapidly with primary amines to form highly fluorescent pyrrolinone products.

Reagents:

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone)

  • Analyte standard solutions (Gabapentin or Pregabalin)

  • Borate buffer solution (e.g., pH 8.2 - 10)

Procedure:

  • Pipette a specific volume of the standard or sample solution into a cuvette or a well of a microplate.

  • Add a specific volume of the borate buffer solution.

  • Rapidly add a specific volume of the fluorescamine solution while vortexing or mixing to ensure homogeneity.

  • Allow the reaction to proceed at room temperature for a defined period (typically a few minutes).

  • Measure the fluorescence intensity at an excitation wavelength of approximately 390 nm and an emission wavelength of around 475-485 nm against a reagent blank.[1]

o-Phthalaldehyde (OPA) Method

The OPA method involves the reaction of a primary amine with OPA in the presence of a thiol-containing compound (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

Reagents:

Procedure:

  • In a suitable reaction vessel, mix aliquots of the standard or sample solution with the OPA reagent and the 2-mercaptoethanol solution.

  • Add a specific volume of the sodium hydroxide solution to adjust the pH and catalyze the reaction.

  • Allow the reaction to proceed for a defined time at room temperature.

  • Measure the fluorescence intensity at an excitation wavelength of 335 nm and an emission wavelength of 431 nm against a reagent blank.[2]

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the reaction mechanism of this compound with a primary amine and the general experimental workflow for method validation.

G Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_product Product 2-ABL This compound SchiffBase Fluorescent Schiff Base 2-ABL->SchiffBase + PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->SchiffBase +

Caption: Reaction of this compound with a primary amine.

G Experimental Workflow for Method Validation Start Start PrepareReagents Prepare Standard and Reagent Solutions Start->PrepareReagents Reaction Perform Derivatization Reaction PrepareReagents->Reaction Measurement Measure Fluorescence Intensity Reaction->Measurement Calibration Construct Calibration Curve Measurement->Calibration Validation Perform Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) Calibration->Validation Analysis Analyze Unknown Samples Validation->Analysis End End Analysis->End

Caption: General workflow for spectrofluorimetric method validation.

References

A Comparative Analysis of 2-Acetylbutyrolactone Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of 2-Acetylbutyrolactone (ABL) is crucial for its application in organic synthesis and as a precursor for various pharmaceuticals.[1] This guide provides a comparative analysis of the reaction kinetics of ABL, drawing on available data for ABL and structurally related γ-lactones to offer insights into its reactivity. Due to a lack of specific quantitative kinetic data for the hydrolysis and aminolysis of this compound in publicly available literature, this guide leverages data from related substituted γ-butyrolactones, namely γ-valerolactone and α-hydroxy-γ-butyrolactone, to provide a comparative context.

Ring-Opening Polymerization (ROP)

Comparative Kinetic Data for ROP of Substituted γ-Lactones

The following table summarizes kinetic data for the ring-opening (co)polymerization of γ-valerolactone and α-hydroxy-γ-butyrolactone, which can be used to infer the reactivity of this compound.

Monomer SystemCatalystTemperature (°C)Apparent Propagation Rate Constant (k_app)Activation Energy (Ea)Notes
γ-Valerolactone / ϵ-CaprolactoneTin(II) 2-ethylhexanoate130Not specifiedLinearly increases with γ-valerolactone fractionCopolymerization is feasible under specific conditions, indicating that the substituent impacts reactivity.[2]
α-Hydroxy-γ-butyrolactone / ε-Caprolactonetert-BuP4 (phosphazene base)80Fast kinetics (5 min for high conversion)Similar activation energies for ROP, branching, and backbitingThe hydroxyl substituent allows for post-modification and influences polymerization kinetics.[3]
rac-β-ButyrolactoneThioether-Amide Ligand-Type Zinc Complexes / iPrOH80 (Toluene)0.035 - 0.060 min⁻¹Not specifiedDemonstrates first-order kinetics with respect to monomer concentration.[4]

Experimental Protocol: Ring-Opening Polymerization of rac-β-Butyrolactone

A representative experimental protocol for the ring-opening polymerization of a substituted lactone is as follows:

  • Catalyst Preparation: Zinc complexes with tetradentate thioether-amide ligands are synthesized and characterized.

  • Polymerization: In a glovebox, a toluene (B28343) solution of the zinc catalyst and isopropanol (B130326) is added to a vial containing rac-β-butyrolactone.

  • Reaction Monitoring: The reaction vial is placed in a pre-heated aluminum block. Aliquots are taken at regular intervals.

  • Analysis: Monomer conversion is determined by ¹H NMR spectroscopy. The molecular weight and polydispersity of the resulting polymer are determined by gel permeation chromatography (GPC).[4]

Hydrolysis and Aminolysis: A Qualitative Comparison

While quantitative kinetic data for the hydrolysis and aminolysis of this compound are scarce, the reactivity of the γ-butyrolactone ring is well-documented. The acetyl group at the α-position is expected to influence the electron density of the lactone ring and steric accessibility for nucleophilic attack, thereby affecting the rates of hydrolysis and aminolysis.

Factors Influencing Lactone Reactivity
ReactionGeneral Observations for γ-LactonesExpected Influence of α-Acetyl Group on this compound
Hydrolysis γ-Butyrolactone is relatively stable in water but hydrolyzes under acidic or basic conditions. The reaction is often slow at neutral pH.[1] The hydrolysis of γ-valerolactone is also influenced by temperature and pH, with increased rates at higher temperatures.[3][5]The electron-withdrawing nature of the acetyl group may increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted γ-butyrolactone.
Aminolysis The reaction of γ-lactones with amines leads to ring-opening to form amides. This reaction is fundamental in various synthetic applications.The acetyl group could sterically hinder the approach of the amine nucleophile to the carbonyl carbon, potentially slowing the reaction rate compared to less substituted lactones. Conversely, the electronic effect might enhance reactivity. The overall effect would depend on the balance of these factors and the nature of the amine.

Experimental Protocol: Hydrolysis Study of γ-Valerolactone

A general procedure to study the hydrolysis of a lactone is as follows:

  • Sample Preparation: A solution of γ-valerolactone in water or a buffered solution of a specific pH is prepared.

  • Incubation: The solution is maintained at a constant temperature.

  • Sampling: Aliquots are withdrawn at different time intervals.

  • Analysis: The concentrations of the lactone and the resulting hydroxy acid are determined using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for lactone hydrolysis and a typical experimental workflow for kinetic analysis.

Hydrolysis_Pathway cluster_conditions Reaction Conditions Lactone This compound Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack Product Ring-Opened Product (Hydroxy Carboxylic Acid) Intermediate->Product Ring Opening Nucleophile H₂O / OH⁻ Catalyst H⁺ / Base

Caption: General reaction pathway for the hydrolysis of this compound.

Kinetic_Analysis_Workflow start Start prep Prepare Reactant Mixture (Lactone, Solvent, Catalyst) start->prep reaction Initiate Reaction (e.g., Temperature Control) prep->reaction sampling Collect Aliquots at Timed Intervals reaction->sampling analysis Analyze Samples (e.g., HPLC, NMR) sampling->analysis data Determine Concentrations of Reactants and Products analysis->data kinetics Calculate Rate Constants and Activation Energy data->kinetics end End kinetics->end

Caption: Experimental workflow for a typical kinetic analysis of a chemical reaction.

References

Cross-Validation of Analytical Methods for 2-Acetylbutyrolactone Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of 2-Acetylbutyrolactone, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the critical importance of accurate purity assessment in drug development and manufacturing, this document outlines a cross-validation study comparing the two most common chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Furthermore, it briefly discusses alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC) to provide a broader perspective on available analytical tools.

Introduction to Purity Analysis of this compound

This compound (ABL) is a versatile chemical intermediate used in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of ABL is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are required to accurately quantify ABL and its potential impurities. This guide focuses on the cross-validation of analytical methods to ensure the consistency and reliability of purity results.

Comparative Analytical Methods

The two primary methods evaluated in this guide are Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV).

  • Gas Chromatography (GC): A well-established technique for the analysis of volatile and semi-volatile compounds. Given the volatility of this compound, GC is a suitable method for its purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in the pharmaceutical industry. While this compound is amenable to GC, HPLC offers an alternative approach, particularly for the analysis of less volatile impurities.

A cross-validation of these two orthogonal methods provides a high degree of confidence in the determined purity value.

Experimental Protocols

Detailed methodologies for the GC and HPLC analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography (GC-FID) Method

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

ParameterCondition
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1
Diluent Dichloromethane or Acetone

Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of diluent.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation: HPLC system with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase

Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of diluent.

Cross-Validation Workflow

The cross-validation of the GC and HPLC methods will be performed by analyzing the same batch of this compound and comparing the results for key validation parameters.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Conclusion GC_Dev GC Method Development GC_Val GC Method Validation GC_Dev->GC_Val HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val Sample_Analysis Analysis of the Same Batch of this compound GC_Val->Sample_Analysis HPLC_Val->Sample_Analysis Data_Comparison Comparison of Purity Results & Impurity Profiles Sample_Analysis->Data_Comparison Conclusion Equivalence Assessment & Method Selection Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of GC and HPLC methods.

Data Presentation and Comparison

The quantitative data obtained from the validation of both methods should be summarized in tables for easy comparison.

Table 1: System Suitability

ParameterGC-FIDHPLC-UVAcceptance Criteria
Tailing Factor Report ValueReport Value≤ 2.0
Theoretical Plates Report ValueReport Value≥ 2000
%RSD of Peak Area (n=6) Report ValueReport Value≤ 1.0%

Table 2: Method Validation Parameters

ParameterGC-FIDHPLC-UVAcceptance Criteria
Linearity (r²) Report ValueReport Value≥ 0.999
Accuracy (% Recovery) Report ValueReport Value98.0% - 102.0%
Precision (%RSD) Report ValueReport Value≤ 2.0%
LOD Report ValueReport ValueReport
LOQ Report ValueReport ValueReport
Specificity No interference at the retention time of the main peakNo interference at the retention time of the main peakPeak purity > 990

Table 3: Purity Analysis of a Single Batch

ParameterGC-FIDHPLC-UVDifference
Purity (%) Report ValueReport ValueReport Value
Known Impurity 1 (%) Report ValueReport ValueReport Value
Known Impurity 2 (%) Report ValueReport ValueReport Value
Total Impurities (%) Report ValueReport ValueReport Value

Signaling Pathway of Method Selection Logic

The choice of the final analytical method for routine quality control will depend on several factors, including the impurity profile of the material, the desired sensitivity, and practical considerations such as instrument availability and analysis time.

Start Start: Purity Analysis Required Volatile_Impurities Are potential impurities volatile? Start->Volatile_Impurities GC_Method GC Method is Preferred Volatile_Impurities->GC_Method Yes HPLC_Method HPLC Method is Preferred Volatile_Impurities->HPLC_Method No Cross_Validation Cross-Validation Recommended GC_Method->Cross_Validation HPLC_Method->Cross_Validation End End: Method Selection Cross_Validation->End

Caption: Decision tree for analytical method selection.

Alternative Purity Assessment Techniques

While chromatographic methods are the most common for purity determination, other techniques can provide valuable, orthogonal information.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[1][2][3][4][5] It is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can be used to determine the purity of crystalline substances.[6][7][8][9][10] The method is based on the van't Hoff equation, which relates the melting point depression of a substance to its impurity content.

Table 4: Comparison of Purity Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
GC-FID Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds, robust and reliable.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV Separation based on partitioning between a mobile and stationary phase.Versatile, suitable for a wide range of compounds.Can be more complex to develop methods, requires solvent disposal.
qNMR Signal intensity is proportional to the number of nuclei.Primary method, no need for identical reference standard.Requires specialized equipment and expertise, lower sensitivity than chromatographic methods.
DSC Measures heat flow associated with thermal transitions.Fast and requires small sample amounts.Only applicable to crystalline materials, not suitable for all compounds.[6][7]

Conclusion

The cross-validation of orthogonal analytical methods, such as GC and HPLC, provides a high level of assurance in the purity determination of this compound. The choice of the primary method for routine analysis should be based on a thorough evaluation of the validation data, the nature of the potential impurities, and practical laboratory considerations. The inclusion of alternative techniques like qNMR and DSC can further strengthen the analytical control strategy for this important pharmaceutical intermediate. This comprehensive approach ensures the quality and consistency of this compound, ultimately contributing to the safety and efficacy of the final drug product.

References

A Comparative Guide to the Synthesis of 2-Acetylbutyrolactone: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imperative to adopt sustainable practices in chemical synthesis is undeniable. This guide provides a detailed comparison of traditional and greener synthetic routes to 2-Acetylbutyrolactone, a key intermediate in the pharmaceutical industry. By benchmarking these methods against the core principles of green chemistry, we offer a quantitative and qualitative analysis to inform more environmentally conscious manufacturing choices.

Executive Summary

The synthesis of this compound (ABL) is a critical step in the production of numerous active pharmaceutical ingredients. Traditional methods, while offering high yields, often rely on hazardous reagents and generate significant waste streams. This guide evaluates a classic synthesis route utilizing a strong base against a more modern approach employing a heterogeneous catalyst, providing a clear comparison of their environmental impact and efficiency.

Comparison of Synthesis Routes

The two primary methods for synthesizing this compound are the condensation of γ-butyrolactone with an acetic acid ester using a strong base, and a more recent, greener approach utilizing calcium oxide as a catalyst.

Quantitative Green Chemistry Metrics

The following table summarizes the key green chemistry metrics for the traditional and a greener synthesis of this compound.

MetricTraditional Synthesis (Sodium Methoxide)Greener Synthesis (Calcium Oxide)Ideal ValuePrinciple of Green Chemistry Addressed
Atom Economy ~76%~76%100%#2: Atom Economy
Yield >90%[1]High (not explicitly quantified)100%-
E-Factor (estimated) >5<50#1: Prevention
Process Mass Intensity (PMI) (estimated) >6<61#1: Prevention
Catalyst Sodium Methoxide (B1231860) (stoichiometric base)Calcium Oxide (heterogeneous catalyst)Catalytic, Recyclable#9: Catalysis
Solvents Methyl Acetate (B1210297), Toluene[1]Ethyl AcetateBenign, Minimized#5: Safer Solvents and Auxiliaries
Reaction Temperature 45-90°C[1][2]60-90°C[3]Ambient#6: Design for Energy Efficiency
Waste Products Sodium salts (from neutralization), alcohol byproductCalcium salts (from neutralization), alcohol byproductNone#1: Prevention

Detailed Experimental Protocols

Traditional Synthesis: Condensation with Sodium Methoxide

This method involves the Claisen condensation of γ-butyrolactone with an acetic acid ester, such as methyl acetate, using a strong base like sodium methoxide.

Reaction Scheme:

γ-Butyrolactone + Methyl Acetate --(Sodium Methoxide)--> Sodium enolate of this compound + Methanol

Sodium enolate of this compound --(Acid)--> this compound + Sodium Salt

Procedure:

  • A reaction vessel is charged with methyl acetate and heated to approximately 45°C under an inert atmosphere.[2]

  • γ-Butyrolactone and sodium methoxide are added portion-wise to the reaction mixture, maintaining the temperature.[2]

  • The reaction is then heated to around 90°C and maintained for several hours to ensure complete conversion.[2]

  • After the reaction, the mixture is cooled, and the resulting sodium enolate is neutralized with an acid (e.g., sulfuric, phosphoric, or acetic acid) to a pH of 5-6.[1]

  • The product is then isolated through extraction and purified by distillation, with reported yields exceeding 90%.[1]

Greener Synthesis: Calcium Oxide Catalyzed Condensation

This approach utilizes a more environmentally benign and reusable catalyst, calcium oxide, to facilitate the condensation reaction.

Reaction Scheme:

γ-Butyrolactone + Ethyl Acetate --(Calcium Oxide)--> Calcium enolate of this compound + Ethanol

Calcium enolate of this compound --(HCl)--> this compound + Calcium Chloride

Procedure:

  • γ-Butyrolactone and ethyl acetate are mixed in a molar ratio of approximately 1:1.7.[3]

  • Finely ground calcium oxide is added to the mixture.[3]

  • The reaction mixture is heated to around 80°C and stirred for an extended period (18-25 hours).[3]

  • Following the reaction, the mixture is cooled, and hydrochloric acid is added to neutralize the calcium enolate and catalyst.[3]

  • The product is extracted with ethyl acetate and purified by vacuum distillation.[3]

Benchmarking Against Green Chemistry Principles

The evaluation of these two syntheses against the 12 Principles of Green Chemistry reveals a clear advantage for the calcium oxide-catalyzed method.

dot

Benchmarking this compound Synthesis cluster_traditional Traditional Synthesis cluster_green Greener Synthesis cluster_evaluation Green Chemistry Evaluation Traditional_Reactants γ-Butyrolactone Methyl Acetate Traditional_Reagent Sodium Methoxide (Strong Base, Stoichiometric) Traditional_Reactants->Traditional_Reagent Traditional_Solvent Toluene, Methyl Acetate Traditional_Reagent->Traditional_Solvent Traditional_Workup Acid Neutralization (H2SO4, H3PO4, Acetic Acid) Traditional_Solvent->Traditional_Workup Traditional_Waste Sodium Salts Organic Solvent Waste Traditional_Workup->Traditional_Waste Traditional_Product This compound Traditional_Workup->Traditional_Product Atom_Economy Atom Economy Traditional_Product->Atom_Economy E_Factor E-Factor Traditional_Product->E_Factor PMI Process Mass Intensity Traditional_Product->PMI Catalyst_Choice Catalyst Selection Traditional_Product->Catalyst_Choice Solvent_Safety Solvent Impact Traditional_Product->Solvent_Safety Energy_Efficiency Energy Consumption Traditional_Product->Energy_Efficiency Waste_Generation Waste Profile Traditional_Product->Waste_Generation Green_Reactants γ-Butyrolactone Ethyl Acetate Green_Catalyst Calcium Oxide (Heterogeneous Catalyst) Green_Reactants->Green_Catalyst Green_Solvent Ethyl Acetate (also a reactant) Green_Catalyst->Green_Solvent Green_Workup Acid Neutralization (HCl) Green_Solvent->Green_Workup Green_Waste Calcium Salts (Potentially less hazardous) Green_Workup->Green_Waste Green_Product This compound Green_Workup->Green_Product Green_Product->Atom_Economy Green_Product->E_Factor Green_Product->PMI Green_Product->Catalyst_Choice Green_Product->Solvent_Safety Green_Product->Energy_Efficiency Green_Product->Waste_Generation

Caption: Comparative workflow of traditional vs. greener synthesis of this compound.

  • Prevention of Waste: The traditional method generates a significant amount of salt waste from the neutralization of the strong base. The greener method also produces salt, but the use of a solid, potentially recyclable catalyst could reduce the overall waste stream in a more optimized process.

  • Atom Economy: Both reactions have the same theoretical atom economy as they produce the same desired product and byproducts (an alcohol).

  • Less Hazardous Chemical Syntheses: The use of sodium methoxide, a highly reactive and corrosive strong base, poses greater safety risks than calcium oxide, which is a more stable and less hazardous solid.[4]

  • Safer Solvents and Auxiliaries: The traditional method may employ toluene, a solvent with significant health and environmental concerns. The greener method utilizes ethyl acetate, which also serves as a reactant, thereby reducing the number of auxiliary substances.

  • Design for Energy Efficiency: Both processes require heating, indicating comparable energy consumption based on the available data.

  • Catalysis: The greener synthesis employs a heterogeneous catalyst (calcium oxide) which, in principle, can be recovered and reused, a core tenet of green chemistry. The traditional method uses a stoichiometric amount of base that is consumed in the reaction.

Conclusion and Future Outlook

While both synthetic routes can produce this compound in high yields, the calcium oxide-catalyzed method presents a demonstrably greener alternative. The primary advantages lie in the replacement of a hazardous, stoichiometric strong base with a safer, heterogeneous catalyst and the potential for a more benign solvent profile.

Further research and process optimization of the greener synthesis could focus on catalyst recycling and minimizing the energy input, which would further enhance its environmental credentials. For drug development professionals and chemical manufacturers, the adoption of such greener methodologies is not only an ethical responsibility but also a strategic advantage in an increasingly environmentally conscious global market. The principles of green chemistry provide a robust framework for this transition, guiding the development of safer, more efficient, and sustainable chemical processes.

References

A Comparative Efficacy Analysis of Atypical Antipsychotics Synthesized from 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of prominent drugs synthesized from the precursor 2-Acetylbutyrolactone: risperidone (B510) and its active metabolite, paliperidone (B428). Additionally, this guide examines the efficacy of ritanserin (B1680649), another derivative, primarily in the context of adjunctive therapy. The information presented is supported by experimental data from clinical trials to aid researchers and drug development professionals in their understanding of these compounds.

Efficacy Comparison of Risperidone and Paliperidone in Schizophrenia

Risperidone and its primary active metabolite, paliperidone (9-hydroxyrisperidone), are both atypical antipsychotics widely used in the treatment of schizophrenia. Their shared origin from this compound results in similar, yet distinct, pharmacological profiles.

Quantitative Efficacy Data

The following tables summarize key efficacy data from comparative clinical trials and meta-analyses of risperidone and paliperidone in the treatment of schizophrenia. The Positive and Negative Syndrome Scale (PANSS) is a standard tool used to measure the severity of symptoms in schizophrenia, with a reduction in the total score indicating improvement.

Table 1: Risperidone vs. Placebo for Schizophrenia (8-week trial)
Treatment Group Dosage N Baseline PANSS Total Score (Mean) Change from Baseline in PANSS Total Score (Mean) Clinical Improvement (≥20% PANSS Reduction)
Risperidone2 mg/day---35%
Risperidone6 mg/day---57%[1]
Risperidone10 mg/day---40%
Risperidone16 mg/day---51%[1]
Haloperidol (B65202)20 mg/day---30%[1]
Placebo----22%[1]
Table 2: Paliperidone Palmitate (Long-Acting Injectable) vs. Placebo for Schizophrenia (13-week trial)
Treatment Group Dosage N Baseline PANSS Total Score (Mean) Change from Baseline in PANSS Total Score (Mean)
Paliperidone Palmitate25 mg eq.518-Significant improvement vs. placebo (P<0.001)[2]
Paliperidone Palmitate50 mg eq.518-Significant improvement vs. placebo (P<0.001)[2]
Paliperidone Palmitate100 mg eq.518-Significant improvement vs. placebo (P<0.001)[2]
Placebo-518--
Table 3: Head-to-Head Comparison of Paliperidone Palmitate and Risperidone Long-Acting Injectable (LAI) in Schizophrenia (Meta-Analysis)
Efficacy Outcome Result Conclusion
PANSS Total Score ChangeNo significant statistical difference (SMD = 0.10, P = 0.19)[3]Paliperidone Palmitate and Risperidone LAI demonstrate comparable efficacy in improving overall symptoms of schizophrenia.[3][4]
Response RatesNo significant statistical difference (RR = 0.93; P = 0.40)[3]Similar proportions of patients respond to treatment with either medication.[3]
Discontinuation for Any ReasonSignificantly higher risk with Paliperidone Palmitate (RR = 1.19; P = 0.02)[3]Patients may be more likely to discontinue treatment with Paliperidone Palmitate for any reason compared to Risperidone LAI.[3]
Experimental Protocols

Risperidone in the Treatment of Schizophrenia (Double-Blind, Placebo- and Haloperidol-Controlled Trial)

  • Objective: To assess the safety and efficacy of different doses of risperidone and to determine the optimal dose for treating schizophrenia.[1]

  • Study Design: A multicenter, double-blind, randomized, parallel-group study was conducted over 8 weeks.[1]

  • Participants: 388 patients with a diagnosis of schizophrenia were included.[1]

  • Intervention: Patients were randomly assigned to receive one of the following treatments: risperidone (2, 6, 10, or 16 mg/day), haloperidol (20 mg/day), or placebo.[1]

  • Primary Efficacy Measure: The primary outcome was the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).[1]

  • Key Assessments: Clinical improvement was defined as a 20% or greater reduction in the total PANSS score at the endpoint.[1] Extrapyramidal symptoms were assessed using the Extrapyramidal Symptom Rating Scale.[1]

Paliperidone Palmitate Once-Monthly vs. Placebo in Schizophrenia (Randomized, Double-Blind Trial)

  • Objective: To evaluate the efficacy, safety, and tolerability of fixed doses of once-monthly paliperidone palmitate compared to placebo in patients with schizophrenia.[2]

  • Study Design: A 13-week, randomized, double-blind, placebo-controlled, parallel-group study.[2]

  • Participants: 518 patients with a diagnosis of schizophrenia.[2]

  • Intervention: Patients received gluteal injections of fixed doses of paliperidone palmitate (25, 50, or 100 mg eq.) or placebo on days 1 and 8, and then every 4 weeks.[2]

  • Primary Efficacy Measure: The primary endpoint was the change from baseline in the PANSS total score.[2]

  • Key Assessments: Other assessments included the Clinical Global Impression-Severity (CGI-S) scale and the Personal and Social Performance (PSP) scale.[2]

Ritanserin as an Adjunctive Therapy

Ritanserin, another derivative of this compound, functions primarily as a potent 5-HT2A receptor antagonist.[5] Its efficacy has been investigated as an adjunctive treatment for the negative symptoms of schizophrenia.

Quantitative Efficacy Data
Table 4: Ritanserin as an Add-on Therapy for Negative Symptoms of Schizophrenia
Trial Treatment Groups Primary Outcome Measure Result
Double-blind, placebo-controlled trialRitanserin + stable neuroleptic vs. Placebo + stable neurolepticScale for the Assessment of Negative Symptoms (SANS)Ritanserin significantly reduced negative symptoms as measured by the SANS.[6]
Double-blind, randomized clinical trialRisperidone + Ritanserin vs. Risperidone + PlaceboPositive and Negative Syndrome Scale (PANSS)The combination of risperidone and ritanserin showed significant superiority in reducing negative symptoms and total PANSS scores compared to risperidone alone.[7][8]
Experimental Protocols

Ritanserin for Negative Symptoms of Schizophrenia (Double-Blind, Placebo-Controlled Trial)

  • Objective: To investigate the effectiveness of ritanserin in reducing negative symptoms in patients with schizophrenia.[5][6]

  • Study Design: A double-blind, placebo-controlled trial where ritanserin or placebo was added to a stable neuroleptic treatment regimen.[5][6]

  • Participants: 33 schizophrenic patients with predominantly negative symptoms.[6]

  • Intervention: Patients received either ritanserin or placebo in addition to their ongoing stable neuroleptic medication.[6]

  • Primary Efficacy Measure: The primary outcome was the change in negative symptoms as measured by the Scale for the Assessment of Negative Symptoms (SANS).[6]

  • Key Assessments: The Brief Psychiatric Rating Scale (BPRS) was also used to assess changes in overall psychopathology.[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of risperidone, paliperidone, and ritanserin are mediated through their interactions with various neurotransmitter receptors and signaling pathways in the brain.

Risperidone and Paliperidone: Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A Receptor Antagonism

Both risperidone and its active metabolite paliperidone exert their antipsychotic effects primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[9][10] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia.[9] The antagonism of 5-HT2A receptors is believed to contribute to a lower incidence of extrapyramidal side effects compared to older typical antipsychotics and may also play a role in alleviating negative symptoms.[9]

Risperidone_Paliperidone_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Signal_Transduction_D2 Signal Transduction (Reduced Dopaminergic Activity) D2_Receptor->Signal_Transduction_D2 Signal_Transduction_5HT2A Signal Transduction (Modulated Serotonergic Activity) 5HT2A_Receptor->Signal_Transduction_5HT2A Risperidone_Paliperidone Risperidone / Paliperidone Risperidone_Paliperidone->D2_Receptor Antagonism Risperidone_Paliperidone->5HT2A_Receptor Antagonism

Mechanism of Risperidone and Paliperidone
Ritanserin: Selective 5-HT2A Receptor Antagonism and Downstream Signaling

Ritanserin's primary mechanism of action is the selective blockade of 5-HT2A receptors.[5] This antagonism can lead to downstream effects on other neurotransmitter systems. For instance, by blocking serotonergic inhibition, ritanserin can activate midbrain dopamine neurons. In a different context, research has shown that ritanserin can repress the MEK/ERK signaling pathway, which may be relevant to its potential therapeutic effects in conditions like aniridia.[11][12]

Ritanserin_Pathway Ritanserin Ritanserin 5HT2A_Receptor Serotonin 5-HT2A Receptor Ritanserin->5HT2A_Receptor Antagonism Gq_PLC Gq/PLC Pathway 5HT2A_Receptor->Gq_PLC Inhibition MEK_ERK MEK/ERK Pathway Gq_PLC->MEK_ERK Inhibition Downstream_Effects Modulation of Gene Expression (e.g., PAX6) MEK_ERK->Downstream_Effects Modulation

Ritanserin's Signaling Pathway

Experimental Workflow: A Generalized Clinical Trial Design

The following diagram illustrates a generalized workflow for a randomized, double-blind, placebo-controlled clinical trial, a common design for evaluating the efficacy of the drugs discussed in this guide.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., Investigational Drug) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Treatment_B Follow_Up Follow-Up Period (Data Collection) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Generalized Clinical Trial Workflow

This guide provides a comparative overview based on available clinical data. For comprehensive information, researchers are encouraged to consult the full text of the cited studies. The distinct pharmacological profiles of these this compound derivatives warrant further investigation to fully elucidate their therapeutic potential and optimize their clinical application.

References

Safety Operating Guide

Proper Disposal of 2-Acetylbutyrolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This document provides essential safety and logistical information for the proper disposal of 2-Acetylbutyrolactone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to recognize the hazards associated with this compound. This chemical is classified as hazardous and is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3] It is crucial to handle this substance in a well-ventilated area and to wear appropriate personal protective equipment (PPE) at all times.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1][3]

  • Hand Protection: Use suitable, chemical-impervious gloves.[1][2][3]

  • Skin and Body Protection: Wear a lab coat or long-sleeved protective clothing.[1][2]

  • Respiratory Protection: If there is a risk of inhaling vapors or mists, use an approved respirator.

In Case of a Spill: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal as hazardous waste.[1][3] Ensure the cleanup area is well-ventilated and use non-sparking tools.[2][4]

II. Operational and Disposal Plan

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][5] Direct disposal into regular trash or down the sewer system is strictly prohibited.[4][5]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Classify all this compound waste, including contaminated materials and rinsate, as hazardous chemical waste.[3]

    • Store this waste separately from incompatible materials, particularly strong oxidizing agents and strong bases.[1][5] Never mix incompatible wastes in the same container.[3][6]

  • Containerization:

    • Use a compatible, leak-proof container with a secure screw cap for waste collection.[2][3][5]

    • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5] Acronyms or chemical formulas are not sufficient.[5]

    • The label must also include the accumulation start date and the specific hazards (e.g., "Irritant").[5]

    • Keep the waste container closed at all times, except when adding waste.[5][6]

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.[5]

    • The storage area should be cool, dry, and well-ventilated.[2]

    • Utilize secondary containment (e.g., a larger, chemically resistant tray or bin) for all liquid waste containers to prevent the spread of potential leaks.[6]

  • Disposal Request and Collection:

    • Once the container is approaching full (do not fill beyond 90% capacity to allow for expansion), submit a hazardous waste pickup request to your institution's EHS department.[5][7]

    • Do not attempt to transport the hazardous waste yourself. Await collection by trained, authorized personnel.[5]

  • Empty Container Disposal:

    • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[5]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[5]

    • After the container has been triple-rinsed and air-dried, deface or remove the original label. The clean, dry container may then be disposed of in the regular trash or recycled according to institutional policy.[5]

III. Quantitative Disposal Guidelines

While specific regulatory disposal limits are not defined for this compound itself, general best practices and rules for hazardous waste management apply.

ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on irritant properties (skin, eye, respiratory).[1]
Incompatible Materials Strong Oxidizing Agents, Strong BasesTo prevent dangerous chemical reactions.[1]
Container Fill Level Maximum 90% of capacityTo allow for vapor expansion and prevent spills.[7]
Container Type Chemically compatible, leak-proof, with a secure lidTo ensure safe containment and prevent leaks.[5][6]
Empty Container Rinsing Triple-rinse with a suitable solventTo remove chemical residues before disposal.[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound, from generation to final collection.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage & Pickup cluster_3 Empty Container Management A Generate This compound Waste B Identify as Hazardous Waste A->B C Segregate from Incompatible Chemicals (Strong Bases/Oxidizers) B->C D Select Appropriate Leak-Proof Container C->D Transfer to Waste Stream E Label Container: 'Hazardous Waste' 'this compound' Date & Hazards D->E F Add Waste to Container (Do not exceed 90% full) E->F G Keep Container Securely Closed F->G During Accumulation H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Request Waste Pickup from EHS H->I J Waste Collected by Authorized Personnel I->J K Triple-Rinse Empty Container with Solvent L Collect Rinsate as Hazardous Waste K->L M Deface Label on Clean, Dry Container K->M L->F Add to Waste Stream N Dispose of Container in Regular Trash M->N

References

Personal protective equipment for handling 2-Acetylbutyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 2-Acetylbutyrolactone (CAS No. 517-23-7).

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment:

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[2]To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[3]To prevent skin contact which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator should be used.[4]To avoid inhalation of vapors or mists which may cause respiratory irritation.[1][5]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical to prevent contamination and ensure a safe laboratory environment.

Handling and Storage:

  • Handling: Always handle in a well-ventilated area.[2][6] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapor or mist.[1][4] Use non-sparking tools to prevent fire from electrostatic discharge.[2][6] Wash hands thoroughly after handling.[1][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4] Keep away from strong oxidizing agents and strong bases.[1]

Spill and Leak Procedures:

In case of a spill, evacuate the area and ensure adequate ventilation.[5][6] Remove all sources of ignition.[2][6] Use personal protective equipment.[4][5] Absorb the spill with inert material (e.g., sand, earth) and collect it in a suitable, closed container for disposal.[1][4][5] Do not let the chemical enter drains.[2][4][5]

Disposal:

Dispose of this compound and any contaminated materials as hazardous waste.[4] This should be done through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][5] Do not mix with other waste.[5] Uncleaned containers should be treated as the product itself.[5]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.
  • Assemble all necessary PPE: safety goggles, chemical-resistant gloves, and a lab coat.
  • Have spill containment materials readily available.
  • Verify that an emergency eyewash station and safety shower are accessible.

2. Handling the Chemical:

  • Carefully open the container, avoiding splashes or generating aerosols.
  • Dispense the required amount of this compound slowly and carefully.
  • Keep the container tightly closed when not in use.
  • Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[1]

3. Post-Handling:

  • Wipe down the work area with an appropriate solvent and then soap and water.
  • Dispose of all contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

4. First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][5]
  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]
  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[5][6]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Procedures A Assess Risks & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Carefully Dispense This compound C->D E Keep Container Closed When Not in Use D->E F Avoid Incompatible Materials D->F G Clean Work Area H Dispose of Contaminated Waste in Hazardous Waste Container G->H I Remove PPE & Wash Hands H->I J Spill or Exposure Occurs K Follow First-Aid Measures J->K L Notify Supervisor & Seek Medical Attention if Necessary K->L

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.